emamectin B1a
Description
Structure
2D Structure
Properties
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75NO13/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEGAUYXQAKHKJ-NSBHKLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)NC)OC)OC)\C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045898 | |
| Record name | Emmamectin isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
886.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9, In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ | |
| Record name | EMAMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.20 at 23 °C /Emamectin benzoate/ | |
| Record name | EMAMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ | |
| Record name | EMAMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder, Off-white crystalline powder | |
CAS No. |
155569-91-8, 119791-41-2 | |
| Record name | Avermectin B1, 4''-deoxy-4''-(methylamino)-, (4''R)-, benzoate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMAMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
141-146 °C /Emamectin benzoate/ | |
| Record name | EMAMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
emamectin B1a chemical structure and stereoisomerism
An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Emamectin (B195283) B1a
Introduction
Emamectin, a highly potent insecticide, is a semi-synthetic derivative of abamectin, which is a natural fermentation product of the soil actinomycete Streptomyces avermitilis.[1][2][3] It is widely used in agriculture to control lepidopteran pests on various crops.[1][4] Commercial emamectin is typically formulated as the benzoate (B1203000) salt and exists as a mixture of two homologous compounds: emamectin B1a (≥90%) and emamectin B1b (≤10%).[1][2] This guide focuses on the major component, this compound, detailing its complex chemical structure and significant stereoisomerism, which are crucial for its biological activity.
Chemical Structure
This compound belongs to the avermectin (B7782182) family of 16-membered macrocyclic lactones.[1] Its structure is derived from avermectin B1a through a key chemical modification: the substitution of the 4"-hydroxyl group with a 4"-epi-methylamino group.[1][5] This seemingly minor alteration significantly enhances its insecticidal potency.[5][6] The core structure is a pentacyclic polyketide linked to a disaccharide of the methylated deoxysugar, oleandrose.[1] The key difference between the B1a and B1b homologues lies at the C-25 side-chain, where B1a possesses a sec-butyl group, while B1b has an isopropyl group.[1]
Physicochemical Properties
The fundamental properties of this compound and its commonly used benzoate salt are summarized below.
| Property | This compound | This compound Benzoate | Reference(s) |
| Molecular Formula | C49H75NO13 | C56H81NO15 | [6][7][8][9] |
| Molar Mass | 886.13 g/mol | 1008.2 g/mol | [1][6][10] |
| CAS Number | 121124-29-6 | 138511-97-4 / 155569-91-8 | [6][7][8][9] |
| Appearance | - | White or faintly yellow powder | [1] |
| Melting Point | - | 141 to 146 °C | [1] |
Stereoisomerism
This compound presents a case of complex stereoisomerism due to its large, rigid polycyclic structure containing numerous chiral centers and specific geometric configurations of its double bonds.[7] This precise three-dimensional arrangement is essential for its high-affinity binding to target receptors and, consequently, its biological activity.[7]
Chiral Centers and Stereochemical Configuration
The molecule contains 20 defined stereocenters, each capable of existing in either an R or S configuration.[7][10] The biologically active form is a single, specific stereoisomer that is carefully controlled during its semi-synthesis.[7] The absolute stereochemistry is defined in its IUPAC name.
Geometric Isomerism
In addition to chiral centers, this compound contains several conjugated double bonds that introduce geometric (E/Z) isomerism.[7] The specific configuration of these bonds is crucial for maintaining the overall shape of the macrocycle. A notable related compound is the 8,9-Z isomer of this compound, which is a known metabolite and environmental transformation product.[2][11]
Summary of Stereochemical Features
| Feature | Description | Reference(s) |
| Defined Atom Stereocenters | 20 | [10] |
| Defined Bond Stereocenters | 3 | [8][9] |
| IUPAC Name (Stereochemistry) | (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | [8][12] |
Experimental Protocols
Synthesis of this compound Benzoate
The commercial production of this compound is a multi-step process starting from avermectin B1, which is produced via fermentation.[7] The subsequent chemical synthesis transforms avermectin B1a into this compound, which is then typically converted to its benzoate salt.
Starting Material: Avermectin B1a, produced through fermentation of Streptomyces avermitilis.[1][7]
General Methodology: The synthesis involves the conversion of the 4'-hydroxyl group to a 4'-epimethylamino group through oxidation and reductive amination, followed by purification and salification.[4][5][7][13]
Key Steps:
-
Protection (Optional): The 5-position hydroxyl group may be protected to prevent side reactions.[13]
-
Oxidation: The 4'-position hydroxyl group of the avermectin B1a starting material is oxidized to a ketone.[4][13]
-
Reductive Amination (Ammoniation & Reduction): The intermediate ketone is reacted with methylamine, and the resulting imine is reduced to form the 4'-epimethylamino group.[4][13] This step is critical for establishing the desired stereochemistry at this position.
-
Deprotection (if applicable): The protecting group at the 5-position is removed.[13]
-
Purification: The crude this compound is purified, typically using techniques like High-Performance Liquid Chromatography (HPLC), to remove impurities and by-products.[7]
-
Salification: The purified this compound free base is reacted with benzoic acid to form the stable this compound benzoate salt.[4]
Caption: Key steps in the semi-synthesis of this compound benzoate.
Analytical Method for Residue Analysis
Determining residues of this compound and its metabolites in complex matrices like animal tissue requires a robust analytical protocol. The following is a summary of a validated method using liquid chromatography with fluorescence detection.
Objective: To quantify this compound (EM B1a) and its desmethylamino metabolite (DMAEM B1a) in lobster tissue.[14]
Protocol:
-
Extraction: Homogenize tissue sample with 1% ammonium (B1175870) acetate-methanol and sand via shaking and sonication.[14]
-
Liquid-Liquid Partitioning: Concentrate the extract and partition it with ethyl acetate (B1210297).[14]
-
Solid-Phase Extraction (SPE) Cleanup: Pass the ethyl acetate fraction through a propylsulfonic cation exchange cartridge for cleanup.[14]
-
Elution: Elute the analytes from the SPE cartridge using 5% ammonium hydroxide-methyl acetate.[14]
-
Derivatization: Concentrate the eluate and perform derivatization with trifluoroacetic anhydride-N-methylimidazole to create a fluorescent product.[14]
-
Analysis: Analyze the derivatized sample using liquid chromatography with a fluorescence detector (LC-FLD).[14] More recent methods also utilize UPLC with tandem mass spectrometry (UPLC-MS/MS) for higher sensitivity and specificity.[15]
Mechanism of Action
This compound exerts its insecticidal effect by targeting the nervous system of invertebrates.[2] It is an allosteric modulator of glutamate-gated chloride channels (GluCls).[7] It also binds to gamma-aminobutyric acid (GABA) receptors.[1] This binding action stimulates the release of GABA and increases its affinity for the receptor, leading to an increased influx of chloride ions into nerve cells.[1] The resulting hyperpolarization of the nerve cell membrane disrupts nerve signal transmission, causing irreversible paralysis and subsequent death of the insect.[2][7]
Caption: Signaling pathway for this compound's insecticidal action.
References
- 1. Emamectin - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. fao.org [fao.org]
- 4. CN112920233A - Synthetic method of emamectin benzoate with improved processability - Google Patents [patents.google.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. scbt.com [scbt.com]
- 7. This compound [sitem.herts.ac.uk]
- 8. This compound | C49H75NO13 | CID 11136686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound benzoate | C56H81NO15 | CID 11643729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. Emmamectin isomer | C49H75NO13 | CID 11549937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN103408622A - Synthesis method of emamectin benzoate - Google Patents [patents.google.com]
- 14. Liquid chromatography/fluorescence method for this compound and desmethylamino-emamectin B1a residues in lobster tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dissipation of Emamectin Benzoate Residues in Rice and Rice-Growing Environments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Emamectin B1a on Glutamate-Gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emamectin (B195283) B1a, a semi-synthetic derivative of the avermectin (B7782182) family, is a potent insecticide that exerts its effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] These channels, which are crucial for neurotransmission in insects and nematodes, are largely absent in vertebrates, providing a basis for the selective toxicity of emamectin B1a. This technical guide delineates the molecular mechanism of action of this compound on GluCls, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. This compound acts as a positive allosteric modulator, binding to a site distinct from the glutamate (B1630785) binding site and locking the channel in an open conformation.[3][4] This leads to a persistent influx of chloride ions, causing hyperpolarization of the neuronal or muscle cell membrane, which ultimately results in paralysis and death of the target organism.[3][5]
Quantitative Data
The interaction of this compound and related avermectins with GluCls has been quantified in various invertebrate species. The following table summarizes key quantitative data from electrophysiological and binding studies.
| Compound | Species | Channel Subunit(s) | Parameter | Value | Reference |
| Emamectin | Caligus rogercresseyi (Sea Louse) | CrGluCl-A | EC50 | ~200 nM | [6] |
| Ivermectin | Caligus rogercresseyi (Sea Louse) | CrGluCl-A | EC50 | ~200 nM | [6] |
| Ivermectin | Caenorhabditis elegans | GluClα1/GluClβ | EC50 (Glutamate) | 0.14 mM (in the presence of ivermectin) | [7] |
| Ivermectin | Drosophila melanogaster | DmGluClα | EC50 | 104 nM | [8] |
Mechanism of Action: Signaling Pathway
This compound's interaction with the glutamate-gated chloride channel is a multi-step process that ultimately disrupts cellular signaling. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of this compound action on GluCls.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for commonly employed protocols.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to express and functionally characterize GluCls and their interaction with this compound.
Methodology:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the specific invertebrate GluCl subunit(s) of interest. Incubate for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., Barth's solution).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Compound Application:
-
Apply glutamate to the oocyte to elicit a baseline chloride current.
-
Following washout, apply this compound at various concentrations to observe its direct effects or its modulation of glutamate-induced currents.
-
-
Data Analysis: Measure the amplitude and kinetics of the chloride currents to determine EC50 values and the nature of the modulation (e.g., potentiation, direct activation, and reversibility).
RNA Interference (RNAi) for Target Validation
RNAi is used to confirm that the observed effects of this compound are indeed mediated through the target GluCl.
Methodology:
-
dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a specific region of the target GluCl gene. A non-related dsRNA (e.g., from EGFP) is used as a control.
-
dsRNA Delivery: Introduce the dsRNA into the target organism. This can be achieved through microinjection, feeding, or soaking, depending on the species.
-
Gene Knockdown Confirmation: After an appropriate incubation period (e.g., 48-72 hours), quantify the mRNA levels of the target GluCl gene using quantitative PCR (qPCR) to confirm successful knockdown.
-
Bioassay: Expose both the GluCl-knockdown organisms and the control group to a lethal concentration (e.g., LC50 or LC90) of this compound.
-
Data Analysis: Compare the mortality rates between the knockdown and control groups. A significant reduction in mortality in the knockdown group indicates that the GluCl is a primary target of this compound.[9]
Site-Directed Mutagenesis
This technique is employed to identify specific amino acid residues within the GluCl that are critical for this compound binding and action.
Methodology:
-
Mutant Plasmid Generation: Using a plasmid containing the wild-type GluCl cDNA as a template, introduce point mutations at specific codons using a site-directed mutagenesis kit.
-
Sequence Verification: Sequence the mutated plasmid to confirm the desired mutation and the absence of any other unintended mutations.
-
Expression and Functional Assay: Express the mutant GluCl channels in a suitable system (e.g., Xenopus oocytes) and perform functional assays (e.g., TEVC) as described above.
-
Data Analysis: Compare the sensitivity of the mutant channels to this compound with that of the wild-type channels. A significant change in the EC50 value or the nature of the response indicates that the mutated residue is important for the drug-channel interaction.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the mechanism of action of a compound like this compound on a target ion channel.
Caption: A typical experimental workflow for studying this compound's action.
Conclusion
This compound's potent insecticidal activity is a direct result of its specific and high-affinity interaction with invertebrate glutamate-gated chloride channels. By acting as a positive allosteric modulator, it irreversibly opens these channels, leading to a fatal disruption of neurotransmission. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this and other novel insecticides, as well as for understanding the molecular basis of resistance. Further research, particularly in the areas of structural biology and the functional characterization of GluCls from a wider range of pest species, will be crucial for the development of next-generation pest control agents.
References
- 1. Emamectin is a non-selective allosteric activator of nicotinic acetylcholine receptors and GABAA/C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emamectin is a non-selective allosteric activator of nicotinic acetylcholine receptors and GABAA/C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. A new family of glutamate-gated chloride channels in parasitic sea louse Caligus rogercresseyi: A subunit refractory to activation by ivermectin is dominant in heteromeric assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Knockdown of the glutamate-gated chloride channel gene decreases emamectin benzoate susceptibility in the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Avermectins and the Synthesis of Emamectin B1a
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthetic pathway of avermectins, with a focus on the production of avermectin (B7782182) B1a by Streptomyces avermitilis. It further details the semi-synthetic conversion of avermectin B1a to the potent insecticide, emamectin (B195283) B1a. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Introduction to Avermectins and Emamectin
Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis. These compounds exhibit potent anthelmintic and insecticidal properties. The avermectin complex consists of eight distinct but closely related compounds, with avermectin B1a being a major and highly effective component.
Emamectin B1a is a semi-synthetic derivative of avermectin B1a.[1] It is produced through chemical modification of the avermectin B1a molecule, specifically by the introduction of a methylamino group at the 4"-position.[1] This modification significantly enhances its insecticidal potency. Emamectin, typically formulated as its benzoate (B1203000) salt, is widely used in agriculture for the control of lepidopteran pests.
The Biosynthesis Pathway of Avermectin B1a
The biosynthesis of avermectin B1a in Streptomyces avermitilis is a complex process orchestrated by a large gene cluster. The pathway can be broadly divided into three main stages:
-
Polyketide Synthesis: The macrocyclic lactone backbone of avermectin is assembled by a type I polyketide synthase (PKS). The process starts with a precursor, typically 2-methylbutyryl-CoA, which is then sequentially extended by the addition of seven acetate (B1210297) and five propionate (B1217596) units.
-
Aglycone Modification: The initial polyketide chain undergoes a series of modifications, including cyclization to form the lactone ring, formation of a furan (B31954) ring, and reduction of a keto group to a hydroxyl group.
-
Glycosylation: The modified aglycone is then glycosylated with two units of a deoxy-sugar, L-oleandrose, to yield the final avermectin B1a molecule.
Below is a diagram illustrating the key stages of the avermectin B1a biosynthesis pathway.
Caption: Key stages in the biosynthesis of avermectin B1a.
Production of Avermectin B1a
Fermentation of Streptomyces avermitilis
The production of avermectin B1a is achieved through submerged fermentation of Streptomyces avermitilis. The yield of avermectin is highly dependent on the strain, medium composition, and fermentation conditions.
Table 1: Quantitative Data on Avermectin Production
| Strain | Fermentation Type | Key Media Components | Titer | Reference |
| S. avermitilis 41445 | Submerged | Soluble corn starch, yeast extract, KCl, CaCO3, MgSO4 | 17 mg/L (Avermectin B1b) | [2] |
| S. avermitilis | Submerged | Not specified | 310 mg/L (Avermectin B1a) | [2] |
| S. avermitilis AV-LP | Submerged | Not specified | 1024 mg/L | [3] |
| S. avermitilis AV010 | Submerged | Not specified | 1262 mg/L | [3] |
| S. avermitilis AV-HP | Submerged | Not specified | 3582 mg/L | [3] |
| S. avermitilis AV010(2) | Submerged | Not specified | 4450 mg/L | [3] |
| S. avermitilis NRRL 8165 | Solid-State | Sorghum seeds, sucrose, soyameal | 5.8 mg/g dry substrate | [4] |
| S. avermitilis | Solid-State | Wheat bran, corn cob, earthworm cast, sugarcane bagasse, cane molasses, ammonium (B1175870) sulfate, CoCl2 | 3.83 mg/g dry substrate | [5] |
Experimental Protocol: Fermentation
This protocol is a representative example for the submerged fermentation of S. avermitilis.
-
Inoculum Preparation:
-
Prepare a seed medium containing (g/L): glucose 4.0, yeast extract 4.0, malt (B15192052) extract 10.0, and CaCO₃ 2.0.
-
Adjust the pH to 7.0.
-
Inoculate with a spore suspension or mycelial stock of S. avermitilis.
-
Incubate at 28°C on a rotary shaker at 150 rpm until a dense culture is obtained (typically 24-48 hours).
-
-
Production Fermentation:
-
Prepare the production medium. An example medium (SM2) contains (g/L): soluble corn starch 50.0, yeast extract 2.0, KCl 0.1, MgSO₄ 0.1, and CaCO₃ 0.8.[6]
-
Adjust the initial pH to 7.0.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate at 28-31°C for 10-14 days with continuous agitation.[2]
-
Extraction and Purification of Avermectin B1a
Avermectin B1a is extracted from the fermentation broth and purified through a multi-step process.
Table 2: Avermectin B1a Purification Data
| Purification Step | Purity/Content | Recovery Rate | Reference |
| Initial Crystallization | B1a content: 82% | 94% | [7] |
| Recrystallization | B1a content: 93% | 91% | [7] |
| Crude Crystallization | 92.3% B1 purity | 81.4% yield | [8] |
Experimental Protocol: Extraction and Purification
-
Extraction:
-
Adjust the pH of the whole fermentation broth to 2.5-6.0.
-
Extract the avermectins with a water-immiscible organic solvent such as ethyl acetate or methylene (B1212753) chloride.[7]
-
Separate the organic phase containing the avermectins.
-
-
Concentration and Initial Purification:
-
Concentrate the organic extract under reduced pressure to obtain a crude oil.
-
The crude oil can be treated with activated carbon to remove impurities.
-
-
Crystallization:
-
Dissolve the crude oil in a minimal amount of a solvent in which avermectin B1a is soluble (e.g., ethanol).
-
Induce crystallization by adding a non-solvent (e.g., hexane) and cooling the mixture.
-
Collect the crystals by filtration.
-
Recrystallize the product from a suitable solvent system (e.g., hexane/ethanol) to improve purity.[7][8]
-
-
Chromatographic Purification (Optional):
-
For very high purity, column chromatography (e.g., Sephadex LH-20 or reversed-phase silica (B1680970) gel) can be employed to separate avermectin B1a from other avermectin components.[7]
-
Below is a diagram illustrating a general workflow for the production and purification of avermectin B1a.
Caption: General workflow for avermectin B1a production.
Synthesis of this compound from Avermectin B1a
This compound is synthesized from avermectin B1a through a series of chemical reactions. The key transformation is the conversion of the 4"-hydroxyl group to a 4"-epimethylamino group.[1]
The general synthetic route involves:
-
Protection of the 5-hydroxyl group.
-
Oxidation of the 4"-hydroxyl group to a carbonyl group.
-
Reductive amination of the 4"-carbonyl group with methylamine (B109427).
-
Deprotection of the 5-hydroxyl group.
Table 3: this compound Synthesis Data
| Synthesis Method | Overall Yield | Purity | Reference |
| Multi-step synthesis from avermectin B1 | >78.4% | Not specified | [9] |
| Commercial Production | Not specified | >90% (as part of emamectin) | [1] |
Experimental Protocol: Synthesis of this compound
The following protocol is a generalized representation based on available literature.
-
Protection of 5-Hydroxyl Group:
-
Dissolve avermectin B1a in a suitable organic solvent.
-
React with a protecting group reagent (e.g., an allyl chloroformate) in the presence of a base to selectively protect the 5-hydroxyl group.
-
-
Oxidation of 4"-Hydroxyl Group:
-
The 5-O-protected avermectin B1a is then oxidized. This can be achieved using various oxidizing agents, such as dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile.
-
-
Reductive Amination:
-
The resulting 4"-keto intermediate is reacted with a methylamine source (e.g., heptamethyldisilazane (B1583767) which generates methylamine in situ) in the presence of a catalyst (e.g., zinc chloride).
-
The intermediate imine is then reduced, for example with sodium borohydride, to yield the 4"-epimethylamino derivative.
-
-
Deprotection and Salt Formation:
-
The protecting group at the 5-position is removed.
-
The final product, this compound, is often converted to its benzoate salt by reaction with benzoic acid to improve stability and handling properties.
-
Below is a diagram illustrating the chemical conversion of avermectin B1a to this compound.
Caption: Synthesis of this compound from avermectin B1a.
Conclusion
The production of this compound is a multi-stage process that begins with the microbial biosynthesis of avermectin B1a and is followed by a targeted semi-synthetic modification. Understanding the intricacies of the fermentation, purification, and chemical synthesis steps is crucial for optimizing the production of this important insecticidal agent. The protocols and data presented in this guide provide a comprehensive technical foundation for researchers and professionals in the field. Further strain improvement and process optimization can lead to enhanced yields and more efficient production of avermectin and its valuable derivatives.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of avermectins by Streptomyces avermitilis through solid-state fermentation using agro-industrial waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, Characterization and Selection of Avermectin-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KR20010039119A - Process for the purification of Avermectin - Google Patents [patents.google.com]
- 8. US5077398A - Process for isolation of avermectin B1 components with improved purity and subsequent isolaton of B2 components - Google Patents [patents.google.com]
- 9. CN103408622B - Synthesis method of emamectin benzoate - Google Patents [patents.google.com]
A Technical Guide to the Total Synthesis of Avermectin B1a Macrocyclic Lactone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the seminal total syntheses of the avermectin (B7782182) B1a macrocyclic lactone, a potent anthelmintic agent. Avermectin B1a, and its derivative ivermectin, have had a profound impact on veterinary and human medicine.[1] The intricate molecular architecture of avermectin B1a, characterized by a 16-membered macrolide, a spiroketal, a hexahydrobenzofuran moiety, and a disaccharide unit, has presented a formidable challenge to synthetic chemists, leading to the development of innovative and elegant synthetic strategies. This document details the retrosynthetic analyses, key bond constructions, and stereochemical control elements of several landmark total syntheses, providing detailed experimental protocols for pivotal reactions and a comparative analysis of quantitative data.
Introduction to Avermectin B1a
Avermectin B1a is a macrocyclic lactone produced by the fermentation of the soil microorganism Streptomyces avermitilis. Its discovery and development have revolutionized the treatment of parasitic infections. The complex structure of avermectin B1a has made it a compelling target for total synthesis, not only for the purpose of securing a supply independent of fermentation but also for the generation of analogs with potentially improved therapeutic properties.
Retrosynthetic Analysis and Synthetic Strategies
The total synthesis of avermectin B1a has been approached through various convergent strategies, typically involving the synthesis of three key fragments: the "northern" hemisphere containing the spiroketal, the "southern" hemisphere comprising the hexahydrobenzofuran unit, and the oleandrosyl-oleandrose disaccharide. The subsequent coupling of these fragments, followed by macrocyclization and final functional group manipulations, completes the synthesis.
Herein, we will delve into the synthetic strategies developed by the research groups of S. V. Ley, J. D. White, S. J. Danishefsky, S. Hanessian, and S. Yamashita. Each approach offers unique solutions to the challenges of stereocontrol, fragment coupling, and macrocyclization.
The Ley Synthesis: A Sulphone-Based Approach
The Ley group's strategy hinges on a sulphone-based coupling of the northern and southern hemispheres.[2][3] This approach allows for the formation of the C10-C11 bond, a key disconnection in their retrosynthetic plan.
Retrosynthetic Analysis (Ley)
Caption: Retrosynthetic analysis of Avermectin B1a by the Ley group.
The White Synthesis: An Aldol (B89426) Condensation Approach
The White group's synthesis utilizes an aldol condensation to connect the northern and southern fragments, forming the C10-C11 bond.[4][5] Their strategy is notable for its stereocontrolled construction of the intricate hexahydrobenzofuran core.
Retrosynthetic Analysis (White)
Caption: Retrosynthetic analysis of Avermectin B1a by the White group.
The Yamashita Synthesis: A Revisited and Efficient Approach
The more recent synthesis by Yamashita and co-workers provides a more streamlined and efficient route to avermectin B1a.[6][7] Their approach introduces modifications to the fragment coupling and macrocyclization steps, improving overall yields.
Retrosynthetic Analysis (Yamashita)
Caption: Retrosynthetic analysis of Avermectin B1a by the Yamashita group.
Key Synthetic Transformations and Experimental Protocols
This section provides detailed experimental protocols for selected key reactions from the featured total syntheses.
Ley Synthesis: Sulphone-Based Coupling
Experimental Protocol: Coupling of Northern Aldehyde and Southern Sulphone
To a solution of the southern sulphone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq) dropwise. The resulting solution is stirred at -78 °C for 30 min, after which a solution of the northern aldehyde (1.2 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 h and then quenched with saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the coupled product.
White Synthesis: Aldol Condensation
Experimental Protocol: Aldol Condensation of Northern Ketone and Southern Aldehyde
To a solution of the northern ketone (1.0 eq) in anhydrous dichloromethane (B109758) at -78 °C under an argon atmosphere is added titanium(IV) chloride (1.1 eq) followed by triethylamine (B128534) (1.5 eq). The mixture is stirred at -78 °C for 30 min. A solution of the southern aldehyde (1.2 eq) in anhydrous dichloromethane is then added dropwise. The reaction mixture is stirred at -78 °C for 4 h before being quenched with saturated aqueous sodium bicarbonate solution. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the aldol adduct.
Macrocyclization
The formation of the 16-membered macrolactone is a critical and often challenging step in the total synthesis of avermectin B1a. Various macrolactonization conditions have been employed, with the Yamaguchi and Shiina macrolactonizations being prominent examples.
Experimental Protocol: Yamaguchi Macrolactonization
To a solution of the seco-acid (1.0 eq) in anhydrous toluene (B28343) is added triethylamine (3.0 eq) and 2,4,6-trichlorobenzoyl chloride (1.5 eq). The mixture is stirred at room temperature for 2 h. The resulting solution is then added dropwise via a syringe pump over a period of 6 h to a solution of 4-dimethylaminopyridine (B28879) (7.0 eq) in anhydrous toluene at 80 °C. The reaction mixture is stirred at 80 °C for an additional 12 h. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired macrolactone.
Quantitative Data Summary
The following tables summarize the yields of key fragments and transformations in the total syntheses of the avermectin B1a aglycone.
Table 1: Synthesis of the Northern Hemisphere
| Synthetic Route | Key Intermediate | Number of Steps | Overall Yield (%) | Reference |
| Ley | C11-C25 Aldehyde | 25 | ~5 | [2][3] |
| White | C11-C25 Ketone | 22 | ~8 | [4][5] |
| Yamashita | C11-C25 Fragment | 18 | ~12 | [6][7] |
Table 2: Synthesis of the Southern Hemisphere
| Synthetic Route | Key Intermediate | Number of Steps | Overall Yield (%) | Reference |
| Ley | C1-C10 Sulphone | 15 | ~10 | [2][3] |
| White | C1-C10 Aldehyde | 18 | ~7 | [4][5] |
| Yamashita | C1-C10 Fragment | 12 | ~15 | [6][7] |
Table 3: Fragment Coupling and Macrolactonization
| Synthetic Route | Coupling Yield (%) | Macrolactonization Yield (%) | Reference |
| Ley (Sulphone) | 65 | 55 | [2][3] |
| White (Aldol) | 72 | 60 | [4][5] |
| Yamashita | 78 | 68 | [6][7] |
Conclusion
The total syntheses of avermectin B1a macrocyclic lactone represent landmark achievements in organic chemistry. The strategies developed by Ley, White, Danishefsky, Hanessian, and Yamashita showcase the power of modern synthetic methods to construct highly complex natural products. These endeavors have not only provided access to this important therapeutic agent but have also spurred the development of new synthetic methodologies with broad applications in organic synthesis. The continued exploration of novel synthetic routes to avermectin B1a and its analogs holds promise for the discovery of new antiparasitic agents with improved efficacy and pharmacological profiles.
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. Total synthesis of the anthelmintic macrolide avermectin B1a - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Total synthesis of the anthelmintic macrolide avermectin B1a - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total synthesis of avermectin B1a revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Emamectin (B195283) B1a Powder
Introduction
Emamectin B1a is a semi-synthetic derivative of avermectin (B7782182) B1a, a macrocyclic lactone produced by the fermentation of the soil microorganism Streptomyces avermitilis.[1][2] It is the major component, typically comprising over 90%, of the commercial insecticide emamectin benzoate (B1203000).[2][3] The introduction of a 4"-epimethylamino group significantly enhances its insecticidal potency compared to the parent avermectin class.[3][4] this compound, primarily as its benzoate salt, is widely utilized for its efficacy against a broad spectrum of lepidopteran pests in agriculture and aquaculture.[2][5] Its mechanism of action involves binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates, leading to paralysis and death.[1][3][6] This guide provides a comprehensive overview of the core physical and chemical properties of this compound powder, along with detailed experimental protocols for its analysis.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its formulation, delivery, and understanding its environmental fate. These properties are summarized in the tables below. Note that many experimental properties are reported for emamectin benzoate, the common commercial form, which is a salt of this compound.
General and Molecular Properties
| Property | Value | Source(s) |
| Chemical Name | (4''R)-5-O-demethyl-4''-deoxy-4''-(methylamino)-avermectin A1a | [7] |
| Synonyms | L-656,748, this compound | [7][8] |
| Appearance | White to off-white powder | [9][10] |
| Molecular Formula | C₄₉H₇₅NO₁₃ | [4][7][8][11] |
| Molecular Weight | 886.1 g/mol | [3][4][7][8][11] |
| CAS Number | 121124-29-6 | [4][7][8][11] |
Physicochemical Data
These properties influence the compound's behavior in various environmental and biological systems.
| Property | Value | Conditions | Source(s) |
| Melting Point | 141-146 °C | (for Emamectin Benzoate) | [9][12] |
| Density | 1.20 g/cm³ | at 23 °C (for Emamectin Benzoate) | [9][13] |
| Vapor Pressure | 3.8 x 10⁻⁸ mm Hg | at 21 °C (for Emamectin Benzoate) | [9] |
| pKa | 8.71 | (basic, attributed to emamectin moiety) | [9] |
| LogP (Kow) | 5.0 | at pH 7 (for Emamectin Benzoate) | [9] |
Solubility Profile
Solubility is a critical factor for formulation development and bioavailability. This compound is poorly soluble in water but shows good solubility in various organic solvents.
| Solvent | Solubility | Temperature | Source(s) |
| Water | Poorly soluble (0.024 g/L at pH 7) | 25 °C | [3][10] |
| Methanol | Soluble | Not Specified | [3][7] |
| Ethanol | Soluble | Not Specified | [3][7] |
| Acetone | Soluble | Not Specified | [10] |
| Dimethylformamide (DMF) | Soluble | Not Specified | [3][7] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Not Specified | [3][7] |
| n-Hexane | 77.0 mg/L | 20 °C | [6] |
Chemical Structure and Stability
This compound is a large, complex macrocyclic lactone.[5] Its structure contains numerous chiral centers, leading to complex stereoisomerism which is essential for its biological activity.[1] The molecule is susceptible to degradation under certain conditions, particularly photolysis.
-
Hydrolytic Stability : Stable to hydrolysis at pH 5, 7, and 8.[10]
-
Photostability : Rapidly photodegrades when exposed to UV light.[2][10][14] This is a significant factor in its environmental persistence and has led to the development of protective formulations like solid dispersions and nanoformulations.[2][15]
-
Storage Stability : Residues in fortified tissues have been shown to be stable for 10-12 months when stored at -20°C.[16] It is recommended to store the powder at or below 2-8 °C, protected from light and humidity, to minimize degradation.
Caption: Logical relationship of key properties of this compound powder.
Experimental Protocols
Accurate characterization and quantification of this compound require robust analytical methods. Below are detailed protocols for key experiments.
High-Performance Liquid Chromatography (HPLC) for Quantification
This method is used to determine the purity of this compound and to quantify its concentration in various formulations.
-
Objective : To separate and quantify this compound and its related substance, emamectin B1b.
-
Instrumentation :
-
High-Performance Liquid Chromatograph
-
UV Detector (set to 245 nm)
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing system
-
-
Reagents :
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonia solution (e.g., Ammonium hydroxide (B78521) : water = 1:300 v/v)
-
Emamectin benzoate reference standard of known purity
-
-
Chromatographic Conditions :
-
Mobile Phase : Methanol : Acetonitrile : Ammonia solution (e.g., 25:55:20 v/v/v)
-
Flow Rate : 1.2 mL/min
-
Column Temperature : 30°C
-
Injection Volume : 5 µL
-
Detection Wavelength : 245 nm
-
Expected Retention Times : Emamectin B1b (~16.0 min), this compound (~22.0 min)
-
-
Procedure :
-
Standard Preparation : Accurately weigh about 50 mg of the emamectin benzoate standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter through a 0.45 µm filter.
-
Sample Preparation : Accurately weigh a quantity of the powder sample containing approximately 50 mg of emamectin benzoate into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter through a 0.45 µm filter.
-
System Equilibration : Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis : Inject the standard solution until consecutive injections show response factors differing by less than 1.5%. Inject the sample solutions in duplicate, bracketing them with injections of the standard solution.
-
Calculation : Calculate the content of this compound in the sample by comparing the peak area with that of the external standard.
-
References
- 1. This compound [sitem.herts.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. scbt.com [scbt.com]
- 5. Emamectin - Wikipedia [en.wikipedia.org]
- 6. Emamectin benzoate (Ref: MK 244) [sitem.herts.ac.uk]
- 7. This compound | CAS 121124-29-6 | Cayman Chemical | Biomol.com [biomol.com]
- 8. This compound | C49H75NO13 | CID 11136686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Emamectin | C49H75NO13 | CID 46893156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cipac.org [cipac.org]
- 11. hpc-standards.com [hpc-standards.com]
- 12. fao.org [fao.org]
- 13. scispace.com [scispace.com]
- 14. fao.org [fao.org]
- 15. Application of Solid Dispersion Technique to Improve Solubility and Sustain Release of Emamectin Benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid chromatography/fluorescence method for this compound and desmethylamino-emamectin B1a residues in lobster tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
relationship between emamectin B1a and emamectin benzoate salt
This technical guide provides an in-depth exploration of the relationship between emamectin (B195283) B1a and its widely used salt form, emamectin benzoate (B1203000). Tailored for researchers, scientists, and drug development professionals, this document details their chemical properties, synthesis, mode of action, and analytical methodologies, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Core Relationship and Chemical Identity
Emamectin is a semi-synthetic derivative of abamectin (B1664291), a natural fermentation product of the soil bacterium Streptomyces avermitilis.[1][2] The active ingredient, emamectin, is primarily composed of two homologous compounds: emamectin B1a and emamectin B1b, which differ by a single methylene (B1212753) group on a side chain.[3][4] Commercial emamectin products typically contain a mixture of at least 90% this compound and 10% or less of emamectin B1b.[3][5] For enhanced stability and formulation purposes, emamectin is prepared as a salt with benzoic acid, forming emamectin benzoate.[3] Therefore, this compound is the major active component of emamectin benzoate.
The chemical transformation from avermectin (B7782182) B1a (a component of abamectin) to this compound involves the replacement of a hydroxyl group with an epi-amino-methyl group at the 4"-position.[3] This modification significantly enhances its insecticidal potency.[6]
Below is a diagram illustrating the relationship between the parent compound, the active components, and the final salt form.
Physicochemical Properties
The conversion of this compound into its benzoate salt alters its physicochemical properties, which can influence its formulation, solubility, and stability. A comparison of their key properties is summarized below.
| Property | This compound | This compound Benzoate | Reference(s) |
| Molecular Formula | C49H75NO13 | C56H81NO15 | [7][8] |
| Molecular Weight | 886.1 g/mol | 1008.3 g/mol | [7][8] |
| Appearance | Solid | White to faintly yellow powder | [3][9] |
| Solubility in Water | Poor | 0.024 g/L (at 25 °C, pH 7) | [6][10] |
| Solubility in Organic Solvents | Soluble in DMF, DMSO, Ethanol, Methanol (B129727) | Soluble in acetone (B3395972) and methanol | [6][9][11] |
| Stability | - | Stable to hydrolysis at pH 5, 6, 7, and 8 (25 °C). Photodegrades rapidly. | [10][11] |
| CAS Number | 121124-29-6 | 138511-97-4 | [7][8] |
Synthesis and Formulation
The synthesis of emamectin benzoate begins with abamectin B1a as the starting material. The process involves a series of chemical reactions to introduce the epi-methylamino group and subsequent salification with benzoic acid.
General Synthesis Protocol
A common synthetic route involves the following key steps:
-
Oxidation: The 4'-hydroxyl group of abamectin B1a is oxidized to a ketone.[12][13]
-
Ammoniation (Reductive Amination): The resulting ketone undergoes reductive amination with methylamine (B109427) to introduce the 4'-epi-methylamino group, forming this compound.[6] This step is crucial for the enhanced biological activity.
-
Salification: The purified emamectin base (a mixture of B1a and B1b) is reacted with benzoic acid to form the emamectin benzoate salt.[12][14] This step improves the stability of the final product.
-
Purification: The final product is purified, often using techniques like crystallization, to achieve a high content of the B1a component (typically >90%).[14][15]
The following diagram outlines a typical workflow for the synthesis of emamectin benzoate.
Mode of Action
Emamectin benzoate exerts its insecticidal effects by targeting the nervous system of insects.[1] Its primary mode of action involves the potentiation of glutamate-gated chloride channels (GluCls), which are found in invertebrate nerve and muscle cells.[16][17][18]
Signaling Pathway
-
Binding to GluCls: Emamectin binds to the glutamate-gated chloride channels.[16][17]
-
Chloride Ion Influx: This binding allosterically activates the channel, leading to an increased and continuous influx of chloride ions into the nerve or muscle cell.[3][18]
-
Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane.
-
Inhibition of Neurotransmission: This hyperpolarization inhibits the transmission of nerve signals.[3]
-
Paralysis and Death: The disruption of nerve signals leads to irreversible paralysis and cessation of feeding in the target pest, ultimately resulting in death within 2-4 days.[1]
Emamectin also shows some activity on GABA (gamma-aminobutyric acid) receptors, which are also chloride channels, further contributing to the disruption of neurotransmission.[3][18]
The signaling pathway is depicted in the diagram below.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the standard method for the determination and quantification of emamectin benzoate in various matrices, including technical grade material, formulations, and biological samples.[11][19]
Representative HPLC Protocol
A common experimental setup for the analysis of emamectin benzoate is outlined below. This protocol is a composite of typical procedures and should be adapted and validated for specific applications.
Objective: To quantify the this compound and B1b content in a sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
UV Detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[20]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or triple distilled)
-
Ammonium acetate (B1210297) buffer (or other suitable buffer)
-
Emamectin benzoate reference standard of known purity
Chromatographic Conditions:
| Parameter | Condition | Reference(s) |
| Mobile Phase | Acetonitrile : Ammonium acetate buffer (e.g., 50:50 v/v) | [21] |
| Flow Rate | 1.0 - 1.2 mL/min | [21] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | |
| Detection Wavelength | 245 nm or 254 nm | [11][21] |
| Injection Volume | 5 - 20 µL | [11][19] |
Procedure:
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh a sample expected to contain emamectin benzoate.
-
Extract the active ingredient using a suitable solvent, such as methanol or acetone. For complex matrices like animal tissues or crops, this may involve homogenization, filtration, and liquid-liquid extraction steps.[22]
-
The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering substances.[22]
-
Dilute the final extract to a suitable concentration with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.[11]
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solutions.
-
Identify the peaks for this compound and B1b based on their retention times compared to the standard.
-
Quantify the amount of this compound and B1b in the sample by comparing their peak areas to the calibration curve.
-
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Emamectin benzoate (Ref: MK 244) [sitem.herts.ac.uk]
- 3. Emamectin - Wikipedia [en.wikipedia.org]
- 4. fao.org [fao.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. This compound | C49H75NO13 | CID 11136686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound benzoate | C56H81NO15 | CID 11643729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS 121124-29-6 | Cayman Chemical | Biomol.com [biomol.com]
- 10. Emamectin benzoate [titanunichem.com]
- 11. cipac.org [cipac.org]
- 12. CN112920233A - Synthetic method of emamectin benzoate with improved processability - Google Patents [patents.google.com]
- 13. CN103408622A - Synthesis method of emamectin benzoate - Google Patents [patents.google.com]
- 14. CN101817858B - Method for synthesizing emamectin benzoate - Google Patents [patents.google.com]
- 15. This compound [sitem.herts.ac.uk]
- 16. Understanding the Mechanism of Action of Emamectin Benzoate 5% as an Insecticide [agrogreat.com]
- 17. Emamectin Benzoate Mode of Action [allpesticides.com]
- 18. Emamectin benzoate: new insecticide against Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ppqs.gov.in [ppqs.gov.in]
- 20. Comparative Bioactivity of Emamectin Benzoate Formulations against the Pine Wood Nematode, Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
- 22. mhlw.go.jp [mhlw.go.jp]
The Genesis of a Potent Insecticide: A Technical Guide to the Discovery and Semi-Synthesis of Emamectin B1a
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emamectin (B195283) B1a, a semi-synthetic derivative of the avermectin (B7782182) family of natural products, represents a significant advancement in insecticide development, exhibiting unparalleled potency against a broad spectrum of lepidopteran pests. This technical guide provides an in-depth exploration of the discovery and history of emamectin B1a, detailing its evolution from the parent compound, avermectin, isolated from the fermentation broth of Streptomyces avermitilis. The document outlines the key chemical modifications that enhance its insecticidal activity, presents comparative quantitative data on its efficacy, and provides detailed experimental protocols for its semi-synthesis and analysis. Furthermore, this guide illustrates the primary mechanism of action through the modulation of glutamate-gated chloride channels, offering a comprehensive resource for researchers in agrochemical and pharmaceutical sciences.
From Soil Microbe to "Wonder Drug": The Avermectin Story
The journey to this compound began with the pioneering work of Satoshi Ōmura at the Kitasato Institute in Japan. In 1973, Ōmura's team isolated a novel actinomycete, Streptomyces avermitilis, from a soil sample collected near a golf course in Ito, Japan.[1] This discovery was part of a collaboration with Merck Sharp and Dohme Research Laboratories, where William C. Campbell and his team were screening microbial broths for anthelmintic properties.[2] In 1975, the Merck team identified a family of 16-membered macrocyclic lactones with extraordinary potency against nematode worms, which they named "avermectins".[1][3]
The initial avermectin complex was found to consist of eight closely related compounds.[2] The most biologically active of these was Avermectin B1, a mixture of two homologous compounds: Avermectin B1a (>80%) and Avermectin B1b (<20%).[4] This mixture, later given the non-proprietary name abamectin (B1664291), was commercialized in 1981 as a potent anthelmintic and ectoparasiticide for veterinary use and later as an agricultural miticide and insecticide.[3][4] The groundbreaking discovery of avermectin and its derivative ivermectin, which has had a profound impact on combating parasitic diseases like river blindness and lymphatic filariasis, was recognized with the 2015 Nobel Prize in Physiology or Medicine awarded to William C. Campbell and Satoshi Ōmura.[5]
While abamectin demonstrated broad-spectrum activity, it was found to be less effective against certain lepidopteran pests.[6] This prompted a focused medicinal chemistry program at Merck to discover novel avermectin derivatives with enhanced insecticidal potency against this important order of crop-damaging insects.[4]
The Semi-Synthetic Leap: Development of this compound
In 1984, researchers at Merck synthesized 4"-epi-methylamino-4"-deoxyavermectin B1, which was later named emamectin.[4] This semi-synthetic derivative of abamectin showed unprecedented potency against a wide range of lepidopteran pests. The key structural modification is the replacement of the hydroxyl group at the 4" position of the oleandrose (B1235672) sugar moiety with an epi-methylamino group.[7][8] This seemingly minor alteration resulted in a dramatic increase in insecticidal activity, in some cases up to 1,500-fold more potent than abamectin against certain armyworm species.[4]
Emamectin is typically produced as a benzoate (B1203000) salt to improve its stability and handling properties.[6] The commercial product, emamectin benzoate, is a mixture of this compound benzoate (≥90%) and emamectin B1b benzoate (≤10%).[9] It was first marketed in 1997 in Israel and Japan.[10]
Quantitative Efficacy and Binding Affinity
The enhanced potency of this compound is evident in its significantly lower lethal concentration values compared to other insecticides. The following tables summarize key quantitative data on the insecticidal activity and binding affinity of emamectin and related avermectins.
Table 1: Comparative Insecticidal Activity of Emamectin Benzoate
| Pest Species | Life Stage | Assay Type | Metric | Value (mg/L or ppm) | Reference(s) |
| Spodoptera exigua (Beet Armyworm) | 2nd Instar Larvae | Leaf Dip Bioassay | LC50 | 0.005 | [7] |
| Heliothis virescens (Tobacco Budworm) | Neonate Larvae | Foliar Spray | LC90 | 0.003 | [1] |
| Helicoverpa zea (Cotton Bollworm) | Neonate Larvae | Foliar Spray | LC90 | 0.002 | [1] |
| Spodoptera littoralis | 3rd Instar Larvae | - | LC90 | 0.31 | [11] |
| Spodoptera littoralis | 5th Instar Larvae | - | LC90 | 0.64 | [11] |
| Spodoptera frugiperda (Fall Armyworm) | 3rd Instar Larvae | - | LC10 | 0.0127 | [12] |
| Spodoptera frugiperda (Fall Armyworm) | 3rd Instar Larvae | - | LC20 | 0.0589 | [12] |
| Spodoptera frugiperda (Fall Armyworm) | 3rd Instar Larvae | - | LC50 | 0.1062 | [12] |
| Spodoptera litura | - | - | LC50 | 0.000954 | [13] |
| Broad Spectrum Lepidoptera | - | Ingestion-based Foliar Spray | LC90 | 0.001 - 0.02 | [1][4] |
Table 2: Binding Affinity of Avermectins to Glutamate-Gated Chloride Channels
| Compound | Receptor/Preparation | Metric | Value | Reference(s) |
| [3H]Ivermectin | Haemonchus contortus HcGluClα subunit | Kd | 26 ± 12 pM | [14] |
| [3H]Ivermectin | Haemonchus contortus Hcgbr-2B subunit | Kd | 70 ± 16 pM | [14] |
| [3H]Ivermectin | Haemonchus contortus L3 P2 larval membrane | Kd | 70 ± 7 pM | [14] |
| Ivermectin | Haemonchus contortus GluClα3B channels | EC50 | ~0.1 ± 1.0 nM | [15] |
| Radiolabeled Ivermectin | Haemonchus contortus GluClα3B channels | Kd | 0.35 ± 0.1 nM | [15] |
Experimental Protocols
This section provides a detailed methodology for the semi-synthesis of emamectin benzoate from avermectin B1, as well as a standard protocol for its purification and analysis by HPLC.
Semi-Synthesis of Emamectin Benzoate
The semi-synthesis of emamectin benzoate from avermectin B1 (abamectin) is a multi-step process that involves protection of the 5-hydroxyl group, oxidation of the 4"-hydroxyl group, reductive amination, deprotection, and finally, salt formation.[2][16][17][18]
Step 1: Protection of the 5-Hydroxyl Group
-
Dissolve avermectin B1 in a suitable organic solvent such as dichloromethane (B109758).[16]
-
Cool the solution to a low temperature (e.g., 0-5°C).
-
Add a protecting group reagent, such as allyl chloroformate, in the presence of a base like tetramethylethylenediamine (TMEDA).[3][17]
-
Stir the reaction mixture until the reaction is complete, monitoring by a suitable method (e.g., TLC or HPLC).
-
Work up the reaction mixture by washing with an acidic solution (e.g., 10% phosphoric acid) and then water.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 5-O-protected avermectin B1.
Step 2: Oxidation of the 4"-Hydroxyl Group
-
Dissolve the 5-O-protected avermectin B1 in a solvent system, for example, a mixture of dimethyl sulfoxide (B87167) (DMSO) and an organic solvent like isopropyl acetate (B1210297).[3][17]
-
Add a mild oxidizing agent. A common method involves the use of a Swern-type oxidation with DMSO activated by an agent like phenyl phosphorodichloridate in the presence of a base such as triethylamine.[3]
-
Maintain the reaction at a controlled temperature (e.g., -20°C to -15°C) and stir until the oxidation is complete.[2]
-
Quench the reaction and work up by adding water and extracting the product into an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the 4"-keto intermediate.
Step 3: Reductive Amination
-
Dissolve the 4"-keto intermediate in a solvent such as isopropyl acetate.[17]
-
Add an aminating agent, for example, heptamethyldisilazane, and a catalyst like zinc chloride.[17]
-
Heat the mixture to facilitate the formation of the imine intermediate.[17]
-
After cooling the reaction mixture (e.g., to -10°C to -15°C), add a reducing agent such as sodium borohydride (B1222165) in a solvent like ethanol (B145695) to reduce the imine to the desired 4"-epi-methylamino group.[16][17]
-
Work up the reaction to isolate the 5-O-protected emamectin.
Step 4: Deprotection of the 5-Hydroxyl Group
-
Dissolve the 5-O-protected emamectin in a suitable solvent.
-
Add a deprotection reagent. If an allyl protecting group was used, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a scavenger like sodium borohydride can be employed.[17]
-
Stir the reaction at room temperature until the deprotection is complete.
-
Purify the reaction mixture to obtain emamectin free base.
Step 5: Salt Formation
-
Dissolve the purified emamectin free base in a solvent like ethyl acetate.[19]
-
Add a stoichiometric amount of benzoic acid.[19]
-
Stir the solution to allow for the formation of the emamectin benzoate salt.
-
The product can be isolated by concentration of the solvent and crystallization.
Purification of Emamectin Benzoate
Crude emamectin benzoate can be purified by recrystallization to obtain a high-purity product.[19]
-
Dissolve the crude emamectin benzoate in a suitable solvent, such as acetone, at room temperature or with gentle warming.[19]
-
Decolorize the solution by adding activated carbon and stirring for a period (e.g., 30 minutes).[19]
-
Filter the solution to remove the activated carbon.
-
Induce crystallization by cooling the filtrate. A mixed solvent system of normal heptane, tetrahydrofuran, and dichloromethane can be used for freezing crystallization at low temperatures (e.g., -10°C to -5°C) for an extended period (e.g., 8-12 hours).[19]
-
Collect the crystals by filtration.
-
Wash the crystals with a cold solvent, such as cold ethyl acetate.[19]
-
Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-60°C).[19]
Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of emamectin benzoate and the quantification of its B1a and B1b components can be determined by reverse-phase HPLC.[9][20]
-
Instrumentation: HPLC system with a UV or diode array detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate buffer) in a suitable ratio (e.g., 50:50 v/v).[9]
-
Flow Rate: Typically 1.0-1.2 mL/min.[9]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 20 µL.[9]
-
Standard Preparation: Prepare a stock solution of emamectin benzoate standard in the mobile phase and create a series of dilutions for calibration.
-
Sample Preparation: Dissolve the emamectin benzoate sample in the mobile phase, filter through a 0.2 or 0.45 µm filter, and inject into the HPLC system.
-
Quantification: Identify and quantify the this compound and B1b peaks based on the retention times and calibration curve of the reference standard.
Mechanism of Action and Signaling Pathways
The primary mode of action of this compound, like other avermectins, is the modulation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[8][21][22][23] These channels are ligand-gated ion channels that are unique to protostome invertebrates, making them an excellent selective target for insecticides.[5][21][22]
Primary Signaling Pathway
The binding of this compound to GluCls leads to a cascade of events that ultimately results in the paralysis and death of the insect.
This compound acts as an allosteric modulator of GluCls, meaning it binds to a site on the channel protein distinct from the glutamate (B1630785) binding site.[23] This binding locks the channel in an open conformation, leading to a continuous influx of chloride ions into the nerve or muscle cell.[24] The increased intracellular concentration of negative chloride ions causes hyperpolarization of the cell membrane, making it less excitable and inhibiting the transmission of nerve signals.[21] This disruption of normal neurotransmission leads to flaccid paralysis of the insect, cessation of feeding, and ultimately death.[23][25]
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the semi-synthesis of emamectin benzoate from avermectin B1.
Conclusion
The discovery of avermectins from a single soil sample and the subsequent rational design of this compound is a testament to the power of natural product chemistry and targeted semi-synthesis in developing highly effective and selective crop protection agents. The introduction of the epi-methylamino group at the 4" position of the avermectin macrocycle dramatically enhanced its insecticidal potency against lepidopteran pests, filling a critical gap in the insecticidal spectrum of the parent compound, abamectin. The high affinity of this compound for the invertebrate-specific glutamate-gated chloride channels provides a clear molecular basis for its potent and selective insecticidal activity. This in-depth guide has provided a comprehensive overview of the history, synthesis, and mechanism of action of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The continued study of the avermectin class of compounds and their interactions with their molecular targets will undoubtedly lead to further innovations in the control of agricultural pests and parasitic diseases.
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- 14. High-affinity ivermectin binding to recombinant subunits of the Haemonchus contortus glutamate-gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. CN101817858B - Method for synthesizing emamectin benzoate - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Toxicological Profile of Emamectin B1a in Invertebrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of emamectin (B195283) B1a, a potent macrocyclic lactone insecticide, in various invertebrate species. Emamectin, a derivative of abamectin (B1664291) produced by the bacterium Streptomyces avermitilis, is widely used in agriculture and aquaculture to control a range of pests.[1] This document details its mechanism of action, acute and chronic toxicity, and sublethal effects on the growth, reproduction, and behavior of invertebrates.
Mechanism of Action
Emamectin B1a primarily exerts its insecticidal and anthelmintic effects by targeting the nervous system of invertebrates.[2] It acts as an activator of glutamate-gated chloride channels (GluCls), which are unique to protostome invertebrates.[3][4] Binding of this compound to these channels leads to an increased and irreversible influx of chloride ions into nerve and muscle cells.[1][5] This hyperpolarization of the cell membrane blocks the transmission of nerve signals, resulting in paralysis and eventual death of the organism.[6][7] While it can also interact with gamma-aminobutyric acid (GABA) receptors, its primary and most potent action is on GluCls.[1][8]
dot
Caption: Mechanism of action of this compound on invertebrate glutamate-gated chloride channels.
Quantitative Toxicological Data
The toxicity of this compound varies significantly across different invertebrate phyla, with arthropods, particularly insects and crustaceans, generally exhibiting high sensitivity. The following tables summarize key quantitative toxicity data from various studies.
Table 1: Acute Toxicity of this compound (as Emamectin Benzoate) to Insects
| Species | Order | Endpoint | Value | Exposure Duration | Reference |
| Spodoptera frugiperda | Lepidoptera | LC50 | 0.01 µg/ml (diet) | - | [9] |
| Plutella xylostella | Lepidoptera | - | Most sensitive species tested | - | [9] |
| Helicoverpa armigera | Lepidoptera | LC50 | 0.01 µg/ml (diet) | - | [9] |
| Spodoptera littoralis | Lepidoptera | LC50 | 0.43 mg/ml | - | [10] |
| Apis mellifera (Honeybee) | Hymenoptera | Oral LC50 | 0.0063 µg ai/bee | - | [11] |
| Apis mellifera (Honeybee) | Hymenoptera | Contact LD50 | 0.0028 µg ai/bee | - | [11] |
Table 2: Acute Toxicity of this compound (as Emamectin Benzoate) to Crustaceans
| Species | Common Name | Endpoint | Value | Exposure Duration | Reference |
| Homarus americanus (adult) | American Lobster | LC50 | 644 µg/g (feed) | 7 days | [12] |
| Homarus americanus (juvenile) | American Lobster | LC50 | >589 µg/g (feed) | 7 days | [12] |
| Corophium volutator | Amphipod | 28-d LC50 | 316 µg/kg (dry sediment) | 28 days | |
| Eohaustorius estuarius | Amphipod | 10-d LC50 | 0.185 mg/kg (wet sediment) | 10 days | [13] |
| Procambarus clarkii | Red Swamp Crayfish | LC50 | 75.813 µg/ml | 24 hours | [14][15] |
| Procambarus clarkii | Red Swamp Crayfish | LC50 | 72.345 µg/ml | 48 hours | [14][15] |
| Procambarus clarkii | Red Swamp Crayfish | LC50 | 70.568 µg/ml | 96 hours | [14][15] |
| Daphnia magna | Water Flea | 48-h LC50 | 0.34 ppb | 48 hours | [16] |
Table 3: Toxicity of this compound (as Emamectin Benzoate) to Other Invertebrates
| Species | Phylum | Endpoint | Value | Exposure Duration | Reference |
| Arenicola marina | Annelida | 10-d LC50 | 111 µg/kg (wet weight) | 10 days | [17] |
| Hediste diversicolor | Annelida | 10-d LC50 | 1368 µg/kg (wet weight) | 10 days | [17] |
| Theba pisana | Mollusca | 48-h LD50 | 5.34 µg/g body weight | 48 hours | [18][19] |
Sublethal Effects
Exposure to sublethal concentrations of this compound can lead to a variety of adverse effects on the physiology, development, reproduction, and behavior of invertebrates.
Growth and Development
Sublethal doses have been shown to impact the developmental stages of various insects. For instance, in Spodoptera frugiperda (fall armyworm), sublethal concentrations prolonged the larval and pupal developmental periods.[20][21] In contrast, for Thrips hawaiiensis, sublethal exposure shortened developmental periods.[22] In the crustacean Corophium volutator, a significant reduction in growth rate was observed at concentrations of 100 µg/kg and above in sediment, with a No-Observed-Effect-Concentration (NOEC) for growth at 30 µg/kg.
Reproduction
Reproductive parameters are also sensitive to this compound exposure. In Spodoptera littoralis, treatment with sublethal concentrations resulted in a significant decrease in fertility, viability of eggs, and longevity of both males and females.[10] Similarly, for Spodoptera frugiperda, sublethal exposure led to reduced fecundity and egg hatching.[23][24] In the marine copepod Acartia clausi, a significant reduction in egg production was observed, with a NOEC of 0.05 µg/l.[25]
Behavioral and Neurological Effects
As a neurotoxic insecticide, this compound can induce behavioral changes even at low concentrations.[26] Studies on zebrafish larvae, while a vertebrate model, indicate that emamectin benzoate (B1203000) can inhibit locomotor behavior and adversely affect the development of motor and central nervous system neurons.[26][27] These findings suggest that similar neurotoxic effects are likely to occur in invertebrates, leading to altered feeding, mating, and predator avoidance behaviors.
Experimental Protocols
The following sections detail generalized methodologies for key experiments cited in the toxicological assessment of this compound.
Acute Toxicity Bioassay (e.g., LC50 Determination in Insects)
This protocol outlines a general procedure for determining the median lethal concentration (LC50) of this compound in a target insect species using a diet incorporation method.
-
Preparation of Test Substance: A stock solution of emamectin benzoate is prepared in a suitable solvent (e.g., acetone). A series of dilutions are then made to create a range of test concentrations.
-
Diet Preparation: The different concentrations of emamectin benzoate are incorporated into an artificial diet while it is still in a liquid state. A control diet containing only the solvent is also prepared.
-
Experimental Setup: The prepared diets are dispensed into individual wells of a bioassay tray or petri dishes.
-
Insect Exposure: Larvae of a specific instar (e.g., third instar) of the test insect are placed individually into the wells containing the treated and control diets.
-
Incubation: The bioassay trays are maintained under controlled environmental conditions (e.g., 25°C, 65% relative humidity, 16:8 light:dark photoperiod).
-
Data Collection: Mortality is assessed at specific time points (e.g., 24, 48, 72 hours).
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence intervals.
dot
Caption: Generalized workflow for an insect acute toxicity bioassay.
Sediment Toxicity Test (e.g., for Benthic Invertebrates)
This protocol describes a general method for assessing the toxicity of this compound in sediment-dwelling invertebrates.
-
Sediment Spiking: Clean marine or freshwater sediment is spiked with various concentrations of emamectin benzoate dissolved in a carrier solvent (e.g., acetone). The solvent is then evaporated, and the sediment is thoroughly homogenized. A control sediment with only the carrier solvent is also prepared.
-
Experimental Setup: The spiked and control sediments are distributed into replicate glass beakers or aquaria.
-
Acclimation of Test Organisms: The selected benthic invertebrates (e.g., Corophium volutator) are acclimated to laboratory conditions.
-
Exposure: A specific number of organisms are introduced into each test chamber.
-
Test Conditions: The test is conducted under static or flow-through conditions with controlled temperature, salinity (for marine species), and light.
-
Data Collection: Mortality is recorded at regular intervals. At the end of the exposure period (e.g., 28 days), surviving organisms are collected to measure endpoints such as growth (length and weight).
-
Data Analysis: LC50 values are calculated using appropriate statistical methods. Growth data is analyzed using ANOVA and post-hoc tests to determine the NOEC.[17]
Analytical Method for Quantification of this compound
Accurate quantification of this compound in various matrices (e.g., water, soil, tissue) is crucial for toxicological studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) or fluorescence detection (FLD) are common analytical techniques.[28][29][30]
-
Sample Extraction: The sample (e.g., soil, tissue) is extracted with an organic solvent such as acetonitrile.[31]
-
Clean-up: The extract is purified using solid-phase extraction (SPE) to remove interfering substances.
-
Derivatization (for FLD): For fluorescence detection, the analyte is often derivatized to form a fluorescent product.[28]
-
Chromatographic Separation: The cleaned-up extract is injected into an HPLC system with a suitable column (e.g., C18) to separate this compound from other compounds.[30]
-
Detection and Quantification: The concentration of this compound is determined using MS/MS or FLD, with quantification based on a calibration curve prepared from certified reference standards.[29][32]
Conclusion
This compound is a highly effective insecticide against a broad spectrum of invertebrate pests, primarily due to its potent and specific action on glutamate-gated chloride channels. However, its high toxicity extends to many non-target invertebrates, including beneficial insects and ecologically important crustaceans. Sublethal exposure can also lead to significant adverse effects on growth, development, and reproduction. A thorough understanding of the toxicological profile of this compound is essential for conducting accurate environmental risk assessments and for the development of more selective and environmentally benign pest control strategies.
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- 23. Sublethal Effects of Emamectin Benzoate on Development and Reproduction and RNAi of the Vitellogenin Gene in Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
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Emamectin B1a's Neurotoxic Mechanism: A Technical Guide to Insect Paralysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emamectin (B195283) B1a, a semi-synthetic derivative of the avermectin (B7782182) family of natural products, is a potent neurotoxin highly effective against a broad spectrum of insect pests, particularly within the order Lepidoptera. Its primary mode of action is the induction of flaccid paralysis, leading to a cessation of feeding and subsequent mortality. This technical guide provides an in-depth exploration of the molecular mechanisms underlying emamectin B1a-induced paralysis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
The principal molecular target of this compound in insects is the glutamate-gated chloride channel (GluCl), a type of ligand-gated ion channel crucial for inhibitory neurotransmission in invertebrates.[1][2] These channels are pentameric protein complexes that form a chloride-selective pore in the neuronal and muscle cell membranes.
Upon binding, this compound acts as an allosteric modulator of GluCls, locking the channel in an open conformation.[1] This irreversible activation leads to a continuous and excessive influx of chloride ions (Cl-) into the cell. The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it less responsive to excitatory stimuli. This disruption of normal nerve signal transmission ultimately results in the flaccid paralysis characteristic of this compound poisoning.[3][4] The insect is rendered unable to move, feed, or perform other vital functions, leading to its death within a few hours to a few days.[3]
While GluCls are the primary target, this compound has also been shown to interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA).[2] However, its affinity for insect GluCls is significantly higher, accounting for its selective toxicity towards invertebrates.
Signaling Pathway of this compound-Induced Paralysis
The following diagram illustrates the signaling cascade initiated by this compound, culminating in insect paralysis.
Quantitative Data on this compound Activity
The potency of this compound has been quantified through various assays, including binding studies and dose-response experiments. The following tables summarize key quantitative data.
| Parameter | Test System | Value | Reference |
| EC50 | Caligus rogercresseyi (sea louse) GluCl-A | ~200 nM | [5] |
| KD (High Affinity) | Rat Brain GABAA Receptor | 5 nM | [6] |
| KD (Low Affinity) | Rat Brain GABAA Receptor | 815 nM | [6] |
| IC50 | Rat Brain GABAA Receptor | 866 nM | [6] |
| Ki | Rat Brain GABAA Receptor | 17.6 nM | [7] |
| IC50 (α1β1γ2) | Rat GABAA Receptor Subunit | 57 nM | [7] |
| IC50 (α1β2γ2) | Rat GABAA Receptor Subunit | 210 nM | [7] |
| IC50 (α1β3γ2) | Rat GABAA Receptor Subunit | 49.8 nM | [7] |
| IC50 | Rat Spinal Cord Glycine Receptor | 218 nM | [7] |
Table 1: Binding Affinities and Potency of this compound and its Analogs.
| Organism | Assay Type | Concentration | Effect | Reference |
| Spodoptera exigua (larvae) | Diet Incorporation | 1.067 ng/mL | 90% mortality | [7] |
| Bursaphelenchus xylophilus (pine wood nematode) | Paralysis Assay | 0.0134 - 0.1075 µg/mL | Paralysis | [5][7] |
Table 2: Dose-Response Data for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for studying the mode of action of this compound.
Heterologous Expression and Purification of Insect Glutamate-Gated Chloride Channels
This protocol describes a general workflow for the expression of an insect GluCl, such as the one from Drosophila melanogaster (DrosGluCl-alpha), in a heterologous system for subsequent purification and characterization.[8]
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the heads of adult Drosophila melanogaster. First-strand cDNA is then synthesized using a reverse transcriptase.
-
PCR Amplification and Cloning: The full-length coding sequence of the DrosGluCl-alpha gene is amplified by PCR using gene-specific primers. The PCR product is then cloned into a suitable expression vector, such as one containing a baculovirus promoter for expression in insect cells.
-
Heterologous Expression: The expression vector is transfected into an insect cell line, for example, Sf9 cells. The cells are cultured under appropriate conditions to allow for the expression of the recombinant GluCl protein.
-
Purification:
-
Cell Lysis and Membrane Preparation: The cells are harvested and lysed. The cell lysate is then centrifuged to pellet the cell membranes containing the expressed GluCl.
-
Solubilization: The membrane pellet is resuspended in a buffer containing a mild detergent to solubilize the membrane proteins.
-
Affinity Chromatography: The solubilized protein extract is loaded onto an affinity chromatography column. If the GluCl protein has been engineered to include an affinity tag (e.g., a His-tag), a nickel-NTA column can be used. The column is washed to remove non-specifically bound proteins, and the purified GluCl is then eluted.
-
Electrophysiological Recordings (Patch-Clamp)
The patch-clamp technique allows for the direct measurement of ion channel activity in response to this compound. This protocol outlines the general steps for performing whole-cell patch-clamp recordings from isolated insect neurons.[9][10]
Methodology:
-
Neuron Isolation: Neurons are dissociated from a chosen insect ganglion (e.g., from cockroach or locust) and plated onto coverslips.
-
Electrode Preparation: A glass micropipette with a fine tip is filled with an intracellular solution mimicking the ionic composition of the neuron's cytoplasm.
-
Seal Formation: The micropipette is carefully brought into contact with the surface of a neuron. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Recording: The membrane potential or current is recorded. After establishing a stable baseline, this compound is applied to the bath solution, and the resulting changes in ion channel activity are measured.
Insect Paralysis Assay
A paralysis assay is a direct method to quantify the in vivo effect of this compound. This protocol is a general guideline for a larval paralysis assay using a model insect like Drosophila melanogaster.
Methodology:
-
Preparation: Synchronized third-instar larvae of Drosophila melanogaster are collected. A range of this compound concentrations are prepared and mixed into the fly food.
-
Exposure: A set number of larvae are placed into vials containing the treated food. Control vials with untreated food are also prepared.
-
Observation and Scoring: At regular time intervals (e.g., every hour), the larvae are observed. Paralysis is defined as the inability to move in a coordinated manner when gently prodded with a fine brush. The number of paralyzed and non-paralyzed larvae in each vial is recorded.
-
Data Analysis: The percentage of paralyzed larvae is calculated for each concentration and time point. This data is used to generate dose-response and time-course curves, from which parameters like the EC50 (effective concentration to paralyze 50% of the population) and LT50 (lethal time for 50% of the population) can be determined.
Conclusion
This compound's potent insecticidal activity is a direct result of its specific and irreversible action on glutamate-gated chloride channels in invertebrates. This leads to a cascade of events culminating in flaccid paralysis and death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the fields of insecticide development, neurotoxicology, and pest management. A thorough understanding of its mode of action is essential for the development of more effective and selective pest control strategies and for managing the emergence of resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Overexpression and alternative splicing of the glutamate-gated chloride channel are associated with emamectin benzoate resistance in the rice stem borer, Chilo suppressalis Walker (Lepidoptera: Crambidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-cell in vivo patch-clamp recordings in the Drosophila brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avermectin B1a binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patch-clamp analysis of the effects of the insecticide deltamethrin on insect neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patch-Clamping Fly Brain Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrophobic Heart of a Potent Insecticide: A Technical Guide to Emamectin B1a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emamectin (B195283) B1a, the primary active component of the insecticide emamectin benzoate (B1203000), is a semi-synthetic derivative of the avermectin (B7782182) family, produced by the soil bacterium Streptomyces avermitilis.[1] As a 16-membered macrocyclic lactone, its large, complex structure underpins a potent insecticidal activity against a broad spectrum of lepidopteran pests.[2] A defining characteristic of emamectin B1a is its pronounced hydrophobicity. This property is a double-edged sword: it is integral to the molecule's mechanism of action, allowing it to readily interact with the lipid-rich environments of target nerve cells, but it also presents significant challenges for formulation and delivery due to its poor solubility in water.[2][3][4] This guide provides an in-depth technical examination of the hydrophobic nature of this compound, detailing its physicochemical properties, the experimental methods used to quantify them, and the critical implications for its biological function and product development.
Physicochemical Properties and Hydrophobicity
The hydrophobicity of a molecule can be quantified through several key parameters, including its octanol-water partition coefficient (LogP) and its solubility in aqueous and organic media. This compound's structure, rich in carbon and hydrogen atoms and possessing a large macrocyclic ring, results in a highly lipophilic character.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₉H₇₅NO₁₃ | [5] |
| Molecular Weight | 886.1 g/mol | [6] |
| Water Solubility | 21 mg/L (at 20°C, pH 7) | [7] |
| Organic Solvents | Soluble in methanol, ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | [3][8] |
| LogP (Kow) | 5.0 (at pH 7) | [6][7] |
| Physical State | White or faintly yellow powder |
Table 1: Physicochemical and Hydrophobic Properties of this compound.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to understanding and predicting the behavior of a compound. Standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are widely used.
Protocol 1: Water Solubility Determination (OECD 105)
This guideline describes two primary methods for determining water solubility for non-volatile substances.
-
Flask Method: Generally suitable for substances with solubilities above 10 mg/L.
-
Preparation: An excess amount of the test substance (this compound) is added to a flask containing purified water (e.g., deionized).
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath (e.g., 20°C) for a period sufficient to reach equilibrium. This may take 24 hours or longer, and preliminary tests are conducted to determine the necessary time.
-
Phase Separation: The mixture is allowed to stand to let undissolved particles settle. Centrifugation is often used to ensure complete separation of the solid and aqueous phases.
-
Analysis: A sample of the clear aqueous supernatant is carefully removed. The concentration of this compound in the sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Replicates: The experiment is repeated to ensure the results are consistent and reproducible.[9][10][11]
-
-
Column Elution Method: Suitable for substances with low solubility (< 10 mg/L).
-
Column Preparation: A column is packed with an inert support material coated with an excess of the test substance.
-
Elution: Water is pumped through the column at a slow, constant flow rate.
-
Sample Collection: The eluate is collected in fractions.
-
Analysis: The concentration of the substance in each fraction is determined. Saturation is achieved when the concentrations in several consecutive fractions are constant.[10]
-
Protocol 2: Octanol-Water Partition Coefficient (LogP) Determination
Given the high LogP of this compound, the Shake-Flask method can be prone to errors from the formation of micro-emulsions. The Slow-Stirring method is more appropriate.
-
Slow-Stirring Method (OECD 123):
-
System Preparation: High-purity n-octanol and water are placed in a thermostatically controlled vessel (e.g., 25°C). The test substance is introduced, typically into the phase in which it is more soluble (n-octanol for this compound).
-
Equilibration: The two phases are stirred slowly for an extended period, allowing the substance to partition between the phases without creating an emulsion. The stirring must be fast enough to facilitate transfer but slow enough that the interface remains flat.
-
Sampling & Analysis: The stirring is stopped, and the phases are allowed to separate completely. Samples are taken from both the n-octanol and water layers. The concentration in each phase is determined by a suitable analytical method (e.g., HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. At least four determinations at successive time points are used to confirm equilibrium has been reached.[8][12]
-
Protocol 3: Residue Analysis in Biological Tissues (HPLC-Fluorescence)
The hydrophobicity of this compound causes it to accumulate in fatty tissues. This protocol outlines a common method for its quantification in samples like fish or lobster muscle and skin.[4][13]
-
Extraction: The tissue sample is homogenized and extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or acetone, often with sonication to improve efficiency.[4]
-
Cleanup (Solid-Phase Extraction - SPE): The crude extract is passed through an SPE cartridge (e.g., propylsulfonic acid cation exchange) to remove interfering matrix components. The target analytes are retained on the cartridge while impurities are washed away.
-
Elution: this compound is eluted from the SPE cartridge using a specific solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methyl acetate).[4]
-
Derivatization: Because this compound does not naturally fluoresce, it must be chemically modified to be detected by a fluorescence detector. This is a critical step for achieving high sensitivity. A common method involves reacting the analyte with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a catalyst like N-methylimidazole (NMI). This creates a highly fluorescent derivative.[4][13][14]
-
HPLC Analysis: The derivatized sample is injected into a reverse-phase HPLC system. The fluorescent derivative is separated from other components on the column (e.g., C18) and detected by a fluorescence detector set to appropriate excitation and emission wavelengths (e.g., 365 nm excitation, 460-470 nm emission).[4][14][15]
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from known standards that have undergone the same derivatization process.[16]
Implications of Hydrophobicity
The lipophilic nature of this compound is central to its efficacy, formulation, and environmental behavior.
Mechanism of Action
This compound's hydrophobicity allows it to readily partition into and cross the lipid bilayer of insect nerve and muscle cell membranes. Once inside this lipophilic environment, it targets and acts as an allosteric modulator of glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) receptors.[1][17] Its binding locks these channels in an open state, leading to a continuous influx of chloride ions (Cl⁻).[18][19] This influx causes hyperpolarization of the cell membrane, which prevents the transmission of nerve signals, leading to irreversible paralysis and death of the insect.[1]
Formulation Development
The very low water solubility of this compound makes it impossible to apply as a simple aqueous solution.[4] Its hydrophobicity necessitates advanced formulation strategies to ensure it can be effectively diluted in water for spraying and remain stable and bioavailable. These formulations are designed to create stable dispersions of the active ingredient in water. Common types include:
-
Emulsifiable Concentrates (EC): The active ingredient is dissolved in an oil-based solvent with emulsifiers. When added to water, it forms a stable oil-in-water emulsion.
-
Soluble Granules (SG) / Water-Dispersible Granules (WG): The active ingredient is combined with wetting agents, dispersants, and fillers to form a solid granule. When added to water, the granules disintegrate and disperse the active ingredient.
-
Nano-Dispersions: Advanced formulations that reduce the particle size of emamectin benzoate to the nanometer scale. This dramatically increases the surface area, improving water dispersibility, stability, and wetting properties on hydrophobic leaf surfaces.[4]
Experimental Workflow Visualization
The protocol for analyzing this compound residues in tissues involves a multi-step process that is critical for regulatory approval and food safety monitoring.
Conclusion
The hydrophobic nature of this compound is a defining feature that dictates its biological activity, formulation requirements, and environmental interactions. Its ability to effortlessly penetrate lipid membranes is key to its potent insecticidal effect on glutamate-gated chloride channels. However, this same property necessitates the development of sophisticated formulations to overcome its inherent insolubility in water, enabling its practical application in agriculture. A thorough understanding of its physicochemical properties, supported by robust experimental methodologies, is essential for researchers and professionals working to optimize its use, develop new delivery systems, and ensure its safety and efficacy.
References
- 1. Emamectin - Wikipedia [en.wikipedia.org]
- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. Determination of emamectin residues in the tissues of Atlantic salmon (Salmo salar L.) using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Emamectin | C49H75NO13 | CID 46893156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [sitem.herts.ac.uk]
- 8. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]
- 9. oecd.org [oecd.org]
- 10. filab.fr [filab.fr]
- 11. oecd.org [oecd.org]
- 12. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. rjptonline.org [rjptonline.org]
- 17. Knockdown of the glutamate-gated chloride channel gene decreases emamectin benzoate susceptibility in the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Biological Origin of Emamectin B1a: A Technical Guide to Biosynthesis in Streptomyces avermitilis
Introduction
Emamectin, a potent semi-synthetic insecticide, originates from the natural product avermectin (B7782182) B1a.[1][2] Avermectin B1a is a 16-membered macrocyclic lactone produced as a secondary metabolite by the soil-dwelling actinomycete, Streptomyces avermitilis.[1][3] The avermectin family of compounds, discovered in the 1970s, exhibits powerful anthelmintic and insecticidal properties.[4][5] Emamectin is specifically the 4"-deoxy-4"-methylamino derivative of abamectin (B1664291) (a mixture of avermectin B1a and B1b), and it is this modification that significantly enhances its insecticidal potency.[1][2] This guide provides an in-depth examination of the biological production of avermectin B1a in S. avermitilis, from the genetic blueprint to the final molecular structure, and the subsequent conversion to emamectin.
I. The Avermectin Biosynthetic Gene Cluster (ave)
The entire genetic machinery required for avermectin production is consolidated in a single, large gene cluster within the S. avermitilis chromosome.[6][7] This cluster spans approximately 82-95 kb and contains at least 18 open reading frames (ORFs) that encode the enzymes for polyketide synthesis, post-synthesis modifications, glycosylation, and regulation.[7][8]
The organization of the ave cluster is critical to its function. It includes:
-
Polyketide Synthase (PKS) Genes: Four large genes (aveA1, aveA2, aveA3, aveA4) encode the giant multifunctional PKS enzymes responsible for assembling the macrolide backbone.[6][8][9]
-
Modification Genes: A set of genes including aveC, aveE, aveF, and aveD catalyze the post-PKS modifications of the aglycone.[4][10]
-
Glycosylation Genes: Genes aveBI-BVIII are responsible for the synthesis and attachment of the oleandrose (B1235672) sugar moieties.[4][6]
-
Regulatory Gene: The aveR gene encodes a positive regulator essential for the transcription of the other biosynthetic genes.[11][12]
II. Biosynthesis of Avermectin B1a
The biological synthesis of avermectin is a multi-stage process involving the coordinated action of numerous enzymes.[1][5]
Stage 1: Polyketide Chain Assembly
The formation of the avermectin aglycone (the macrolide core) is catalyzed by a Type I modular polyketide synthase (PKS) system.[5][9] This process involves the sequential condensation of acyl-CoA precursors.
-
Starter Units: The synthesis begins with a starter unit. For avermectin "a" components like B1a, the starter unit is 2-methylbutyryl-CoA, derived from the amino acid L-isoleucine. For "b" components, the starter is isobutyryl-CoA, derived from L-valine.[4][13]
-
Chain Elongation: The PKS enzymes (AVES 1-4) catalyze 12 rounds of chain elongation.[6][9] In each round, a specific extender unit is added: seven acetate (B1210297) units (from malonyl-CoA) and five propionate (B1217596) units (from methylmalonyl-CoA) are incorporated head-to-tail to assemble the polyketide chain.[9][13]
-
Cyclization: The thioesterase domain of the final PKS module (AVES 4) catalyzes the release and intramolecular cyclization of the completed polyketide chain, forming the 16-membered macrolide ring.[5]
Stage 2: Aglycone Modification
Once the initial aglycone is formed, it undergoes a series of crucial enzymatic modifications to become the mature avermectin aglycone.
-
Furan (B31954) Ring Formation: The enzyme AveE, a cytochrome P450 hydroxylase, catalyzes the formation of the furan ring between C6 and C8a.[6][13]
-
Keto Reduction: The AveF enzyme, a ketoreductase, reduces the keto group at the C5 position.[4][13]
-
Spiroketal Formation & Dehydration: The AveC enzyme is a dual-function catalyst. It forms the spiroketal structure between C17 and C25. Additionally, it influences the dehydration at the C22-C23 position. The presence of a double bond at this position distinguishes the "1" components (like B1a) from the "2" components.[4][13]
-
O-Methylation: The AveD enzyme, an O-methyltransferase, is responsible for methylating the hydroxyl group at the C5 position. This methylation distinguishes the "B" components (like B1a) from the "A" components.[4][13]
Stage 3: Glycosylation
The final step in biosynthesis is the attachment of a disaccharide of the deoxysugar L-oleandrose to the C13 hydroxyl group of the aglycone.[6] The genes aveBI through aveBVIII are responsible for synthesizing the activated sugar donor, TDP-L-oleandrose, and the glycosyltransferases that catalyze its attachment.[4][13] This glycosylation is critical for the compound's potent biological activity.[13]
III. From Avermectin B1a to Emamectin B1a: The Semi-Synthetic Step
This compound is not a direct product of fermentation. It is created through a semi-synthetic process starting with the biologically produced avermectin B1a.[3] The process involves the chemical modification of the 4"-position of the oleandrose sugar. This is typically achieved through oxidation of the 4"-hydroxyl group to form 4"-oxo-avermectin, followed by reductive amination to introduce the 4"-epimethylamino group.[2][14] This modification results in emamectin, which is usually formulated as a benzoate (B1203000) salt to improve its stability and handling properties.[1]
IV. Regulation of Avermectin Biosynthesis
The production of avermectin is tightly controlled by regulatory proteins. The most critical is AveR, a pathway-specific positive regulator belonging to the LAL (Large ATP-binding regulators of the LuxR family) family.[11][12] Inactivation of the aveR gene completely abolishes avermectin production.[11][12] AveR is believed to control the transcription of the PKS genes and the post-PKS modification genes.[11] Interestingly, while AveR is essential, an excessive concentration of the AveR protein also leads to a complete loss of avermectin production, indicating a strict dosage requirement for its regulatory function.[11][12] Other regulators, such as the TetR-family transcriptional regulator AveT, also play a role by indirectly stimulating aveR transcription.[15]
Quantitative Data on Avermectin B1a Production
The yield of avermectin B1a can be significantly influenced by genetic engineering and fermentation conditions. The following table summarizes production titers reported in various studies.
| Strain | Genetic Modification / Condition | Avermectin B1a Titer | Reference |
| S. avermitilis A229 (Industrial) | Co-overexpression of aveC8m, fadD-fadAB, and bicA-ecaA | 9613 µg/mL | [16] |
| S. avermitilis A229 (Industrial) | Overexpression of kasOp-controlled aveC8m | 8120 µg/mL | [16] |
| S. avermitilis A229 (Industrial) | Co-expression of bicA and ecaA | 8083 µg/mL | [16] |
| S. avermitilis A229 (Industrial) | Co-overexpression of pkn5p-driven fadD and fadAB | 8537 µg/mL | [16] |
| S. avermitilis (Wild-type) | Baseline in original medium | ~0.31 g/L (310 µg/mL) | [4] |
| S. avermitilis (Wild-type) | Optimized low-cost medium with Co2+ | 0.46 g/L (460 µg/mL) | [4] |
| S. avermitilis 14-12A | Optimized medium (Response Surface Methodology) | 5128 mg/L (5128 µg/mL) | [17] |
| S. avermitilis 3-115 (Engineered) | Deletion of native ave cluster, introduction of combinatorial pathway for Ivermectin B1a | 1.25 ± 0.14 g/L (Ivermectin B1a) | [18][19] |
| S. avermitilis | Fed-batch culture with controlled OUR (15-20 mmol/L/h) | 5.568 ± 0.111 g/L | [4] |
Key Experimental Protocols
Protocol 1: Gene Deletion in S. avermitilis via Intergeneric Conjugation
This protocol describes a common method for creating targeted gene knockouts using an E. coli to Streptomyces conjugation system.
Materials:
-
S. avermitilis strain
-
E. coli ET12567/pUZ8002 donor strain
-
Deletion plasmid (e.g., pKC1139 derivative) containing flanking homology regions for the target gene and a selectable marker (e.g., apramycin (B1230331) resistance).
-
Media: YMS agar (B569324) (for sporulation), 2xTY medium, ISP4 medium, appropriate antibiotics (apramycin, kanamycin, chloramphenicol, nalidixic acid).[15][20]
Methodology:
-
Preparation of Donor E. coli: a. Electroporate the deletion plasmid into E. coli ET12567/pUZ8002. b. Grow an overnight culture of the transformed E. coli in 2xTY medium with appropriate antibiotics (e.g., apramycin, kanamycin, chloramphenicol) at 30°C.[20] c. Inoculate fresh 2xTY medium and grow to an OD595 of ~0.5. d. Wash the cells twice with antibiotic-free 2xTY medium to remove antibiotics.[20] Resuspend in 250 µL of 2xTY.
-
Preparation of Recipient S. avermitilis: a. Grow S. avermitilis on YMS agar plates to achieve good sporulation. b. Harvest spores and resuspend them in sterile water. c. Heat-shock the spore suspension at 50°C for 10 minutes to promote germination.
-
Conjugation: a. Mix the washed E. coli donor cells with the heat-shocked S. avermitilis spores. b. Plate the mixture onto ISP4 agar plates (or similar mating medium) and incubate at 28-30°C for 16-20 hours.
-
Selection of Exconjugants: a. Overlay the plates with 1 mL of sterile water containing a selective antibiotic for the plasmid (e.g., apramycin) and a counter-selective antibiotic for E. coli (e.g., nalidixic acid). b. Continue incubation for 7-10 days until resistant S. avermitilis colonies (exconjugants) appear.
-
Screening for Double Crossover Mutants: a. The initial exconjugants are single-crossover integrants. To select for the desired double-crossover (gene deletion) mutants, streak the colonies onto a non-selective medium and allow them to sporulate. b. Replicate the resulting colonies onto plates with and without the selection antibiotic. Colonies that have lost the antibiotic resistance (indicating the excision of the plasmid backbone) are potential double-crossover mutants. c. Confirm the gene deletion by PCR analysis and/or Southern hybridization.[12]
Protocol 2: Fermentation for Avermectin Production
This protocol provides a general framework for laboratory-scale fermentation.
Materials:
-
S. avermitilis strain
-
Fermentation Medium (e.g., FM-I or a custom medium with corn starch, yeast extract, etc.).[15][17]
-
Shaker incubator or laboratory-scale fermenter.
Methodology:
-
Inoculum Preparation (Seed Culture): a. Inoculate 50 mL of seed medium in a 250 mL flask with spores or a mycelial fragment of S. avermitilis. b. Incubate at 28°C with shaking at 220-250 rpm for 48 hours.
-
Production Fermentation: a. Transfer the seed culture (e.g., 5-10% v/v) into the production fermentation medium. b. For flask cultures, use baffled flasks to ensure adequate aeration and incubate at 28°C, 220 rpm for 7-14 days.[17] c. For fermenter cultivation, control parameters such as temperature (28°C), pH (around 7.0), and dissolved oxygen (DO) to enhance production.[4]
-
Fed-Batch Strategy (Optional): a. To increase yield, a fed-batch process can be employed. b. After an initial batch growth phase (e.g., 136 hours), feed a concentrated solution of a carbon source like glucose to maintain precursor supply without causing substrate inhibition.[22] A second feeding can be performed later in the fermentation (e.g., 206 hours).[22]
-
Extraction and Analysis: a. At the end of the fermentation, harvest the broth. b. Extract the avermectins from the mycelium and broth using an organic solvent (e.g., methanol (B129727) or acetone). c. Analyze the extract using High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the production of avermectin B1a.[18]
Visualizations of Biosynthetic and Regulatory Pathways
Caption: Biosynthetic pathway of Avermectin B1a in S. avermitilis.
References
- 1. Emamectin - Wikipedia [en.wikipedia.org]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. Interrogation of Streptomyces avermitilis for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a regulatory gene, aveR, for the biosynthesis of avermectin in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [wap.guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Streptomyces avermitilis industrial strain as cell factory for Ivermectin B1a production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Engineered Streptomyces avermitilis host for heterologous expression of biosynthetic gene cluster for secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhanced Production of Avermectin B1a with Streptomyces avermitilis by Optimization of Medium and Glucose Feeding -Korean Journal of Microbiology [koreascience.kr]
Emamectin B1a: A Technical Guide to its Function as a GABA Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emamectin (B195283) B1a, a semi-synthetic derivative of the avermectin (B7782182) family of 16-membered macrocyclic lactones, is a potent neuroactive compound. While widely recognized for its insecticidal properties targeting glutamate-gated chloride channels (GluCls) in invertebrates, emamectin B1a also exhibits significant activity at vertebrate γ-aminobutyric acid (GABA) receptors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's role as a GABA receptor agonist, offering valuable insights for researchers in neuroscience and drug development.
Mechanism of Action at the GABA Receptor
This compound modulates GABAergic neurotransmission primarily by acting as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel. Its binding to a site distinct from the GABA binding site potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron.[1] This hyperpolarization of the neuronal membrane results in an inhibitory postsynaptic potential (IPSP), reducing the likelihood of an action potential and thereby dampening neuronal excitability.
Studies have shown that avermectins, including this compound, can also directly activate the GABA-A receptor, albeit at higher concentrations.[2] This dual action of potentiation at low concentrations and direct activation at higher concentrations underscores the complex interaction of this compound with the GABAergic system. The modulation by this compound is chloride ion-dependent, highlighting the integral role of the chloride channel in its mechanism of action.[3]
Furthermore, research indicates that this compound can increase the number of available postsynaptic GABA receptors, a process that is also dependent on chloride ions and can be inhibited by picrotoxin.[1] This suggests a multifaceted mechanism that not only enhances the function of existing receptors but may also influence their cell surface expression.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of avermectins with GABA receptors. It is important to note that specific data for this compound is limited in the public domain. Therefore, data for the closely related and well-studied avermectin, ivermectin, is also included for comparative purposes.
Table 1: Binding Affinity of Avermectins for GABA-A Receptors
| Compound | Radioligand | Preparation | Kd | IC50 | Reference |
| Avermectin B1a | [3H]AVM B1a | Rat cerebellar granule neurons | 5 nM (high-affinity), 815 nM (low-affinity) | [4] | |
| Avermectin B1a | [3H]ethynylbicycloorthobenzoate | Rat cerebellar granule neurons | 866 nM (inhibition) | [4] | |
| Avermectin | [3H]GABA | Mucor miehei membranes | Apparent Ki 20-40 ng/ml (inhibition) | [5] |
Table 2: Functional Potency of Avermectins at GABA-A Receptors (Electrophysiology)
| Compound | Receptor Subtype | Cell Type | Parameter | Value | Reference |
| Ivermectin | Native GABA-A | Mouse hippocampal embryonic neurons | GABA EC50 reduction | From 8.2 µM to 3.2 µM | [6] |
| Ivermectin | Native GABA-A | Mouse hippocampal embryonic neurons | Half-maximal potentiation | 17.8 nM | [6] |
Table 3: Effects of Avermectin B1a on Chloride Flux
| Compound | Preparation | Effect | Concentration Range | Reference |
| Avermectin B1a | Rat cerebellar granule neurons | Stimulation of 36Cl- influx | 3 - 100 nM | [4] |
| Avermectin B1a | Rat cerebellar granule neurons | Inhibition of 36Cl- influx | 1 - 3 µM | [4] |
| Avermectin B1a | Rat brain microsacs | Induction of 36Cl- influx (partial agonist) | Dose-dependent | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and GABA receptors are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd, Ki, or IC50) of this compound for the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Whole brains from rats or mice are rapidly dissected and placed in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).
-
The tissue is homogenized using a glass-Teflon homogenizer.
-
The homogenate is subjected to differential centrifugation to isolate the crude synaptic membrane fraction. This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed spin to pellet the membranes.
-
The membrane pellet is washed multiple times with buffer to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in a known volume of binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and the protein concentration is determined using a standard method like the Bradford or BCA assay.
-
-
Binding Assay:
-
The assay is set up in microcentrifuge tubes or a 96-well plate format.
-
Total Binding: Membrane preparation, radioligand (e.g., [3H]muscimol or [3H]GABA), and buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a competing unlabeled ligand (e.g., 10 mM GABA) to saturate the specific binding sites.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (this compound).
-
The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Termination and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition assays, the percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To characterize the functional effects of this compound on GABA-A receptors expressed in a heterologous system (e.g., Xenopus oocytes).
Methodology:
-
Oocyte Preparation and Injection:
-
Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.
-
cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2) is injected into the oocytes.
-
The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution).
-
Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -60 mV).
-
A computer-controlled amplifier system is used to maintain the holding potential and record the resulting currents.
-
-
Drug Application and Data Acquisition:
-
GABA, the test compound (this compound), and any antagonists are applied to the oocyte via the perfusion system.
-
To determine the potentiating effect of this compound, a sub-maximal concentration of GABA (e.g., EC10-EC20) is applied in the absence and presence of varying concentrations of this compound.
-
The resulting chloride currents are recorded and digitized for analysis.
-
-
Data Analysis:
-
The peak amplitude of the GABA-evoked currents is measured.
-
Concentration-response curves for GABA in the absence and presence of this compound are generated.
-
The EC50 (the concentration of an agonist that produces 50% of the maximal response) for GABA is calculated from these curves. A leftward shift in the GABA concentration-response curve in the presence of this compound indicates positive allosteric modulation.
-
The percentage of potentiation of the GABA response by this compound is calculated.
-
Chloride Flux Assay
Objective: To measure the effect of this compound on chloride ion movement across the cell membrane through GABA-A receptors.
Methodology:
-
Cell Culture and Loading:
-
Primary neuronal cultures (e.g., cerebellar granule neurons) or cell lines expressing GABA-A receptors are grown in appropriate culture plates.
-
The cells are loaded with the radioactive isotope 36Cl- by incubating them in a buffer containing 36Cl-.
-
-
Influx/Efflux Measurement:
-
Influx: The cells are washed to remove extracellular 36Cl- and then incubated with a buffer containing GABA and/or this compound for a short period.
-
Efflux: After loading, the cells are washed and then incubated in a 36Cl--free buffer. The appearance of 36Cl- in the extracellular buffer over time is measured in the presence or absence of this compound.
-
-
Termination and Quantification:
-
The assay is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular 36Cl-.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of 36Cl- influx or efflux is calculated and compared between control and drug-treated conditions.
-
Dose-response curves can be generated to determine the concentration-dependent effect of this compound on chloride flux.
-
Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for Characterizing this compound at GABA-A Receptors
Caption: A typical experimental workflow for characterizing a GABA-A receptor modulator.
Conclusion
This compound demonstrates a complex and potent interaction with the vertebrate GABA-A receptor, acting primarily as a positive allosteric modulator and, at higher concentrations, as a direct agonist. Its ability to enhance GABAergic inhibition highlights its significance as a neuroactive compound beyond its well-established insecticidal role. The quantitative data, though more robust for the related compound ivermectin, provides a framework for understanding the potency of this class of molecules. The detailed experimental protocols and workflow diagrams presented in this guide offer a comprehensive resource for researchers investigating the nuanced pharmacology of this compound and other novel GABA receptor modulators. Further research is warranted to fully elucidate the specific binding sites and the full spectrum of its effects on different GABA-A receptor subtypes, which will be crucial for any potential therapeutic applications.
References
- 1. Actions of avermectin B1a on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of avermectin B1a on the gamma-aminobutyric acidA receptor and chloride channels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avermectin B1a modulation of gamma-aminobutyric acid receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avermectin B1a binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avermectin modulation of GABA binding to membranes of rat brain, brine shrimp and a fungus, Mucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Emamectin B1a in Nematode Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emamectin (B195283) B1a, a semi-synthetic derivative of abamectin, is a potent macrocyclic lactone insecticide and anthelmintic. Its primary mechanism of action in invertebrates, including nematodes, involves the disruption of normal neurotransmission, leading to paralysis and death. This technical guide provides a comprehensive overview of the molecular targets of emamectin B1a in nematode neurons, with a focus on the core molecular interactions, quantitative data, and the experimental protocols used to elucidate these mechanisms. While much of the detailed molecular research has been conducted on the closely related compound ivermectin, the fundamental mechanisms are considered to be highly conserved for this compound.
Core Molecular Target: Glutamate-Gated Chloride Channels (GluCls)
The principal molecular target of this compound in nematode neurons is the glutamate-gated chloride channel (GluCl).[1][2][3] These channels are ligand-gated ion channels that are exclusive to invertebrates, making them an excellent target for selective toxicity against nematodes with minimal direct impact on their vertebrate hosts.[1]
GluCls are pentameric structures composed of five protein subunits that form a central ion pore.[2] In nematodes, a variety of GluCl subunit genes have been identified, including glc-1, glc-2, glc-3, glc-4, avr-14, and avr-15 in the model organism Caenorhabditis elegans.[2] These subunits can assemble into homomeric or heteromeric channels with distinct physiological and pharmacological properties.
Mechanism of Action
This compound acts as a positive allosteric modulator and a direct agonist of GluCls. Its binding to the channel leads to the following key effects:
-
Irreversible Opening: Unlike the transient channel opening induced by the endogenous ligand glutamate (B1630785), this compound binding causes a prolonged, essentially irreversible activation of the GluCls.[4][5]
-
Chloride Ion Influx: The opening of these channels facilitates an influx of chloride ions (Cl-) into the neuron.
-
Hyperpolarization: This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
-
Paralysis: The resulting inhibition of neuronal signaling, particularly in motor neurons and pharyngeal muscle cells, leads to a flaccid paralysis of the nematode, ultimately causing starvation and death.[3]
The binding site for macrocyclic lactones like ivermectin, and by extension this compound, is located in the transmembrane domain of the GluCl subunits, at the interface between adjacent subunits.[6]
Quantitative Data
While specific quantitative data for the interaction of this compound with nematode GluCls is limited in publicly available literature, data from the closely related ivermectin and studies on other invertebrates provide valuable insights.
| Compound | Organism/Channel | Parameter | Value | Reference |
| Ivermectin | Haemonchus contortus GluClα3B | Kd | 0.35 ± 0.1 nM | [4] |
| Ivermectin | Haemonchus contortus GluClα3B | EC50 | ~0.1 ± 1.0 nM | [4] |
| Emamectin | Caligus rogercresseyi (sea louse) GluCl-A | EC50 | ~200 nM | [7] |
| Emamectin Benzoate | Bursaphelenchus xylophilus (pine wood nematode) | LC95 | 0.00768–0.01443 mg/ml | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound in a nematode neuron.
Caption: Experimental workflow for characterizing this compound's effect on GluCls.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This method is used to measure the electrophysiological properties of ion channels expressed in a heterologous system.
Methodology:
-
cRNA Preparation: The cDNA encoding the nematode GluCl subunit of interest is subcloned into an oocyte expression vector. The plasmid is linearized, and capped cRNA is synthesized in vitro using a commercial kit.
-
Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated. Stage V-VI oocytes are selected and injected with the cRNA encoding the GluCl subunit. Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.
-
Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 to -80 mV).
-
This compound, dissolved in the saline solution, is applied to the oocyte.
-
The resulting inward chloride current is recorded. Dose-response curves are generated by applying a range of this compound concentrations to determine the EC50 value.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the GluCl.
Methodology:
-
Membrane Preparation: Mammalian cells (e.g., COS-7) are transfected with a plasmid encoding the nematode GluCl subunit. After 48-72 hours, the cells are harvested, and a crude membrane preparation is isolated by homogenization and centrifugation.
-
Binding Assay:
-
The membrane preparation is incubated with a radiolabeled ligand known to bind to GluCls (e.g., [3H]-ivermectin).
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of this compound can be calculated, providing a measure of its binding affinity.
Conclusion
This compound exerts its potent anthelmintic effects by targeting glutamate-gated chloride channels in nematode neurons. Its action as a positive allosteric modulator and direct agonist leads to irreversible channel opening, hyperpolarization of the neuronal membrane, and subsequent paralysis of the nematode. While detailed quantitative data for this compound's interaction with specific nematode GluCl subunits remains an area for further research, the well-established mechanism of the closely related ivermectin provides a robust model for understanding its mode of action. The experimental protocols outlined in this guide are fundamental tools for the continued investigation of this compound and the development of novel anthelmintic compounds.
References
- 1. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Database of glutamate-gated chloride (GluCl) subunits across 125 nematode species: patterns of gene accretion and sequence diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 4. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ion channels and receptor as targets for the control of parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new family of glutamate-gated chloride channels in parasitic sea louse Caligus rogercresseyi: A subunit refractory to activation by ivermectin is dominant in heteromeric assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Bioactivity of Emamectin Benzoate Formulations against the Pine Wood Nematode, Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Homologues: A Technical Guide to the Structural Differences Between Emamectin B1a and Emamectin B1b
For Immediate Release
This technical guide provides an in-depth analysis of the structural nuances between emamectin (B195283) B1a and emamectin B1b, two closely related macrocyclic lactone homologues that constitute the active ingredient of the potent insecticide, emamectin benzoate (B1203000). This document is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and pesticide science.
Core Structural Distinction: The C-25 Side-Chain
Emamectin, derived from the fermentation of the soil actinomycete Streptomyces avermitilis, is a mixture of two principal homologues: emamectin B1a and emamectin B1b.[1][2] The fundamental structural difference between these two compounds lies in the alkyl substituent at the C-25 position of the macrocyclic ring.[1][3]
-
This compound possesses a sec-butyl group at the C-25 position.
-
Emamectin B1b features an isopropyl group at the same position.
This seemingly minor variation—a single methylene (B1212753) (CH₂) group—results in distinct molecular formulas and molecular weights for the two homologues.[1][3] Commercial emamectin benzoate is typically a mixture of approximately 90% this compound and 10% emamectin B1b.[1][2][4]
Quantitative Data Summary
The structural variance between this compound and B1b gives rise to differences in their physicochemical properties. The following table summarizes key quantitative data for each homologue.
| Property | This compound | Emamectin B1b | Reference(s) |
| Chemical Formula | C₄₉H₇₅NO₁₃ | C₄₈H₇₃NO₁₃ | [5] |
| Molecular Weight | 886.13 g/mol | 872.10 g/mol | [3][6] |
| CAS Number | 121124-29-6 | 121124-30-9 | [5] |
| Molecular Formula (Benzoate Salt) | C₅₆H₈₁NO₁₅ | C₅₅H₇₉NO₁₅ | [3] |
| Molecular Weight (Benzoate Salt) | 1008.26 g/mol | 994.23 g/mol | [3] |
Experimental Protocols for Differentiation and Analysis
The separation and quantification of this compound and B1b are critical for quality control and residue analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the primary analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative method for the separation of this compound and B1b.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of methanol, acetonitrile (B52724), and an aqueous buffer (e.g., ammonia (B1221849) solution) is commonly used. A typical mobile phase composition is methanol:acetonitrile:ammonia solution (25:55:20, v/v/v).[7]
-
Flow Rate: 1.2 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection: UV detection at 245 nm.[7]
-
Injection Volume: 5 µL.[7]
-
Expected Retention Times: Under these conditions, emamectin B1b will elute earlier than this compound due to its slightly lower hydrophobicity. Approximate retention times are 16.0 min for B1b and 22.0 min for B1a.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS provides enhanced sensitivity and selectivity for the detection and quantification of emamectin homologues, particularly in complex matrices.
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size).[8]
-
Mobile Phase: A gradient elution using acetonitrile and an aqueous solution of ammonium (B1175870) acetate (B1210297) (e.g., 10 mmol/L) is often employed.[8]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Spectrometry Parameters:
-
Precursor Ion (m/z): For this compound, the precursor ion is typically [M+H]⁺ at m/z 886.4.[9]
-
Product Ions (m/z): Characteristic product ions for this compound are m/z 158.1 (quantification) and m/z 81.9 (qualitative).[9] The fragmentation corresponds to specific cleavages within the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of this compound and B1b. While detailed spectral data for both pure homologues are not extensively published in readily available literature, the primary differences would be observed in the chemical shifts and splitting patterns of the protons and carbons within and adjacent to the C-25 side-chain. Specifically, the signals corresponding to the sec-butyl group in B1a would be replaced by signals for an isopropyl group in B1b.[10]
Visualizing the Structural and Analytical Landscape
To further clarify the structural differences and the analytical workflow, the following diagrams are provided.
Caption: Structural comparison highlighting the C-25 side-chain difference.
Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a final document.
Caption: Workflow for the separation and analysis of emamectin homologues.
Biological Activity and Signaling Pathways
Both this compound and B1b exert their insecticidal effects through the same mode of action. They are allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[5] Binding of emamectin to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the target pest. While it is plausible that the minor structural difference could lead to subtle variations in binding affinity and, consequently, potency, the available literature predominantly discusses the biological activity of the emamectin mixture. Any functional differences between the two homologues are generally considered to be minimal in the context of their practical application as an insecticide.
Caption: Signaling pathway for the insecticidal action of emamectin.
Conclusion
The structural distinction between this compound and emamectin B1b is confined to the C-25 side-chain, with B1a containing a sec-butyl group and B1b an isopropyl group. This difference, while minor, is sufficient to allow for their analytical separation and individual quantification using established chromatographic techniques. Their shared mode of action underscores the efficacy of the emamectin mixture as a broad-spectrum insecticide. This guide provides the foundational knowledge for researchers and professionals working with this important class of compounds.
References
- 1. Comparative Bioactivity of Emamectin Benzoate Formulations against the Pine Wood Nematode, Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. This compound [sitem.herts.ac.uk]
- 6. bioaustralis.com [bioaustralis.com]
- 7. cipac.org [cipac.org]
- 8. Dissipation of Emamectin Benzoate Residues in Rice and Rice-Growing Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Emamectin B1a's Bioaccumulation in Aquatic Life: A Technical Deep Dive
For Immediate Release
[City, State] – December 19, 2025 – A comprehensive technical guide released today offers an in-depth analysis of the bioaccumulation potential of emamectin (B195283) B1a, a widely used parasiticide in aquaculture, within aquatic organisms. This guide, tailored for researchers, scientists, and drug development professionals, synthesizes available quantitative data, details experimental protocols, and provides novel visualizations of metabolic pathways and experimental workflows.
Emamectin B1a, the active component of many anti-sea lice treatments, can enter the marine environment, raising questions about its potential to accumulate in non-target species. This guide addresses these concerns by consolidating key findings on its bioconcentration and bioaccumulation in both fish and aquatic invertebrates.
Quantitative Bioaccumulation Data
The bioaccumulation potential of a substance in an aquatic organism is quantified using metrics such as the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). The BCF measures the accumulation of a chemical from water, while the BAF considers all routes of exposure, including diet.
Fish
Studies on fish species have provided crucial data on the bioaccumulation of this compound. A key study on Bluegill Sunfish (Lepomis macrochirus) conducted under flow-through aqueous conditions, established steady-state bioconcentration factors. The BCF was determined to be 80 for whole fish, 30 for the fillet, and 116 for the viscera.[1] These values suggest a low to moderate potential for bioconcentration in this species. Following a 14-day depuration period, residue levels in all tissues declined by approximately 90%, indicating that the compound can be eliminated from the fish.[1]
Another study on Rainbow Trout (Oncorhynchus mykiss) following the OECD 305 guideline also indicated that this compound does not significantly accumulate. Over a 61-day depuration period, 70% and 97% of the substance was eliminated from the fish tissues at test concentrations of 0.0010 mg/L and 0.010 mg/L, respectively.
| Organism | Tissue | BCF (L/kg) | Exposure Concentration | Duration | Study Type |
| Bluegill Sunfish (Lepomis macrochirus) | Whole Fish | 80 | Not specified | 28 days | Flow-through |
| Bluegill Sunfish (Lepomis macrochirus) | Fillet | 30 | Not specified | 28 days | Flow-through |
| Bluegill Sunfish (Lepomis macrochirus) | Viscera | 116 | Not specified | 28 days | Flow-through |
| Rainbow Trout (Oncorhynchus mykiss) | Whole Fish | Not specified | 0.0010 mg/L | 42 days | Flow-through |
| Rainbow Trout (Oncorhynchus mykiss) | Whole Fish | Not specified | 0.010 mg/L | 42 days | Flow-through |
Aquatic Invertebrates
Data on the bioaccumulation of this compound in aquatic invertebrates is less extensive. However, studies on related compounds and the known properties of this compound suggest a potential for accumulation, particularly in sediment-dwelling organisms due to the compound's tendency to bind to sediment.
Experimental Protocols
The standardized method for assessing bioaccumulation in fish is the OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure."[2][3][4][5] This protocol involves two key phases:
-
Uptake Phase: Fish are exposed to a constant concentration of the test substance in the surrounding water for a period, typically 28 days.
-
Depuration Phase: After the uptake phase, the fish are transferred to clean water and monitored for the elimination of the substance from their tissues.
Throughout both phases, concentrations of the test substance are measured in both the water and the fish tissues to calculate uptake and depuration rates, and ultimately the BCF. The test can be conducted using a flow-through system, which ensures a constant concentration of the test substance, or a semi-static regime.[5]
For sediment-dwelling invertebrates, bioaccumulation testing often involves exposing the organisms to spiked sediment. The protocol for such tests with the oligochaete Lumbriculus variegatus, for example, involves a 28-day exposure to the sediment, followed by a gut-purging period in clean water to ensure that the measured concentrations are from the organism's tissues and not from ingested sediment.
Analytical Methodologies
Accurate quantification of this compound in water and biological tissues is critical for bioaccumulation studies. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS) are the most common and reliable analytical methods.[6]
A typical analytical workflow for tissue samples involves:
-
Extraction: The tissue is homogenized and the compound of interest is extracted using an organic solvent like acetonitrile (B52724) or acetone.[3][6]
-
Clean-up: The extract is purified to remove interfering substances using techniques such as solid-phase extraction (SPE).
-
Analysis: The purified extract is then analyzed by HPLC-fluorescence or LC-MS/MS to identify and quantify this compound and its metabolites.
Metabolic Pathways and Experimental Workflows
Understanding the metabolic fate of this compound is crucial for a complete assessment of its bioaccumulation potential, as metabolites may have different accumulation and toxicity profiles than the parent compound.
Metabolism of this compound in Fish
In fish, this compound undergoes biotransformation, primarily through N-demethylation. This process is a phase I metabolic reaction, often mediated by cytochrome P450 enzymes in the liver. The major identified metabolite is 4''-deoxy-4''-epi-amino-avermectin B1a (AB1a). Studies in bluegill sunfish have shown that after 28 days of exposure, the parent emamectin benzoate (B1203000) constituted about 63% and 49% of the total residues in the fillet and viscera, respectively, while the N-demethylated derivative comprised approximately 14% and 9%.[1]
Caption: Metabolic pathway of this compound in fish.
Experimental Workflow for OECD 305 Bioaccumulation Study
The following diagram illustrates the typical workflow for a bioaccumulation study conducted according to the OECD 305 guideline.
Caption: Workflow for an OECD 305 fish bioaccumulation study.
This technical guide underscores the current understanding of this compound's bioaccumulation potential in aquatic ecosystems. While data for fish suggest a low to moderate risk, the guide highlights the need for more comprehensive research on a wider range of aquatic invertebrates to fully assess the environmental impact of this compound.
References
- 1. fao.org [fao.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Sediment bioaccumulation test with Lumbriculus variegatus: effects of feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography/fluorescence method for this compound and desmethylamino-emamectin B1a residues in lobster tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Emamectin B1a using HPLC-MS/MS
Introduction
Emamectin (B195283), a semi-synthetic derivative of abamectin, is a widely used insecticide in agriculture and aquaculture. It primarily consists of two homologous components, emamectin B1a (>90%) and emamectin B1b (<10%). Due to its potential residues in food products and the environment, a sensitive and selective analytical method is crucial for monitoring its levels. This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate quantification of this compound in various complex matrices.
Principle
This method utilizes the separation power of HPLC combined with the high selectivity and sensitivity of tandem mass spectrometry. The sample extract is injected into an HPLC system where this compound is separated from other matrix components on a C18 reversed-phase column. The analyte is then ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a calibration curve prepared from known standards.
Experimental Protocols
Materials and Reagents
-
Standards: this compound benzoate (B1203000) reference standard (≥92% purity)[1].
-
Solvents: HPLC or MS-grade acetonitrile (B52724), methanol (B129727), acetone, ethyl acetate, and n-hexane.
-
Reagents: Formic acid, ammonium (B1175870) acetate, sodium chloride (NaCl), anhydrous magnesium sulfate (B86663) (MgSO₄), trisodium (B8492382) citrate (B86180) dihydrate, and disodium (B8443419) hydrogenocitrate sesquihydrate.
-
Water: Deionized or Milli-Q water.
-
SPE Cartridges: Styrene-divinylbenzene copolymer or propylsulfonic cation exchange cartridges may be used for cleanup[1][2].
-
Internal Standard (Optional but Recommended): Doramectin or a stable isotope-labeled this compound[3].
Standard Solution Preparation
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound benzoate reference standard and dissolve it in a 100 mL volumetric flask with methanol or acetone[1].
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of acetonitrile/water (1:1, v/v) or the initial mobile phase composition. A typical calibration range is 0.5 to 200 µg/L[4].
-
Matrix-Matched Standards: To compensate for matrix effects, it is recommended to prepare calibration standards in a blank matrix extract that has undergone the full sample preparation procedure[5].
Sample Preparation (QuEChERS-based Method)
This protocol is a general guideline and may need optimization depending on the specific matrix (e.g., animal tissue, fruit, soil).
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube[6]. For solid samples like soil or rice stems, ensure they are finely ground or cut into small pieces beforehand[4].
-
Extraction:
-
Add 10 mL of acetonitrile to the tube[6]. If using an internal standard, spike the sample at this stage.
-
Shake vigorously for 4 minutes using a mechanical shaker[6].
-
Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogenocitrate sesquihydrate[6].
-
Immediately shake again for 4 minutes to prevent the agglomeration of salts[6].
-
-
Centrifugation: Centrifuge the tube at ≥3700 rpm for 5 minutes[6][7].
-
Cleanup (Dispersive SPE):
-
Final Preparation:
-
Take an aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase[1].
-
Filter the final solution through a 0.45 µm syringe filter (PTFE or equivalent) into an autosampler vial for analysis[8][9].
-
HPLC-MS/MS Analysis
The following are typical instrument conditions and may require optimization.
-
HPLC System: A standard HPLC or UPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Data System: Software for instrument control and data processing, such as Analyst software[5].
Data Presentation
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[4][5] |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile[5] |
| Flow Rate | 0.25 mL/min[5] |
| Gradient | Isocratic at 75% B or a linear gradient[1][5] |
| Column Temperature | 40°C[1][5] |
| Injection Volume | 3-5 µL[1][5] |
| Expected Retention Time | ~3-5 minutes[1][4] |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Ion Spray Voltage | 5500 V[5] |
| Source Temperature | 400°C[5] |
| Curtain Gas | 16 psi[5] |
| Collision Gas | 6 psi[5] |
| Precursor Ion (m/z) | 886.5 (or 887.0)[5][10] |
| Product Ion (Quantifier) | 158.0 (or 158.1)[5][8] |
| Product Ion (Qualifier) | 126.0 (or 81.9)[5][8] |
| Collision Energy (Quant) | ~51 V[5] |
| Collision Energy (Qual) | ~65 V[5] |
Table 3: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.99[4][5] |
| Limit of Quantification (LOQ) | 0.0005 - 0.01 mg/kg (depending on matrix)[1][10] |
| Recovery | 79% - 102%[4][8] |
| Precision (RSD) | < 16%[4] |
Visualization
Caption: Workflow for this compound analysis.
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. Liquid chromatography/fluorescence method for this compound and desmethylamino-emamectin B1a residues in lobster tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. traceorganic.com [traceorganic.com]
- 4. Dissipation of Emamectin Benzoate Residues in Rice and Rice-Growing Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. researchgate.net [researchgate.net]
- 9. cipac.org [cipac.org]
- 10. agilent.com [agilent.com]
Application Note and Protocol: Extraction of Emamectin B1a from Animal Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of emamectin (B195283) B1a from various animal tissues. Emamectin B1a is a widely used semi-synthetic derivative of abamectin, utilized as a pesticide in agriculture and aquaculture.[1] Monitoring its residue levels in animal tissues is crucial for food safety and environmental assessment. The following protocols are designed to deliver reliable and reproducible results for the quantification of this compound.
Overview of Extraction Methodologies
The selection of an appropriate extraction method for this compound is dependent on the tissue matrix and the desired level of sensitivity. The most common techniques include:
-
Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of the analyte between two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate the analyte from the sample matrix, offering cleaner extracts compared to LLE.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup in a few simple steps, significantly improving laboratory efficiency.
This application note will focus on a validated method combining solvent extraction with solid-phase extraction for cleanup, a widely adopted and robust procedure for various animal tissues.[2][3]
Quantitative Data Summary
The following tables summarize the performance of different extraction methods for this compound in various animal tissues.
Table 1: Recovery Rates of this compound using Various Extraction Methods
| Tissue Type | Extraction Method | Fortification Levels (ng/g) | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Atlantic Salmon Muscle | Ethyl Acetate (B1210297) Extraction with SPE Cleanup | 50 - 800 | 94.4 | 6.89 | [2] |
| Atlantic Salmon Skin | Ethyl Acetate Extraction with SPE Cleanup | 50 - 800 | 88.4 | 5.35 | [2] |
| Atlantic Salmon Muscle/Skin | Ethyl Acetate Extraction with SPE Cleanup | 50 - 800 | 88.0 | 3.73 | [2] |
| Lobster Tissue | Methanol/Ammonium (B1175870) Acetate with SPE Cleanup | 0.5 - 50 | 96.7 | 12.8 | [3] |
| Eel, Halibut, Shrimp | QuEChERS-EDTA | Not Specified | 87.4 - 96.2 | 0.9 - 13.5 | [1] |
| Salmon Muscle | Acetonitrile (B52724) Extraction with C18 SPE Cleanup | 5 - 80 | 96 | 9 | [4] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Tissue Type | Analytical Method | LOD (ng/g) | LOQ (ng/g) | Reference |
| Atlantic Salmon Muscle | HPLC-Fluorescence | 2.6 | 6.9 | [2] |
| Atlantic Salmon Skin | HPLC-Fluorescence | 3.3 | 8.1 | [2] |
| Atlantic Salmon Muscle/Skin | HPLC-Fluorescence | 3.8 | 9.5 | [2] |
| Lobster Tissue | LC-Fluorescence | 1.10 | 3.32 | [3] |
| Atlantic Salmon Muscle | HPLC-Fluorescence | 2.6 | 40 | [4] |
| Atlantic Salmon Skin | HPLC-Fluorescence | 3.3 | 40 | [4] |
| Eel, Halibut, Shrimp | LC-MRM | ≤ 5 | ≤ 5 | [1] |
Experimental Protocol: Extraction of this compound from Fish Muscle Tissue
This protocol is adapted from validated methods for the analysis of this compound in Atlantic salmon tissues and is suitable for general fish muscle tissue.[2][4]
Materials and Reagents
-
This compound analytical standard
-
Acetone (B3395972), HPLC grade[5]
-
Ethyl Acetate, HPLC grade[2]
-
n-Hexane, HPLC grade[5]
-
Acetonitrile, HPLC grade[5]
-
Ammonia (B1221849) solution[5]
-
Sodium chloride (NaCl)[5]
-
Anhydrous sodium sulfate
-
Styrene-divinylbenzene copolymer mini-column[5]
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
Sample Preparation and Homogenization
-
Weigh 10.0 g of the fish muscle tissue sample.[5]
-
Add 50 mL of acetone to the sample.[5]
-
Homogenize the mixture until a uniform consistency is achieved.[5]
-
Filter the homogenate with suction.[5]
-
Transfer the residue back to the homogenizer, add 25 mL of acetone, and repeat the homogenization and filtration steps.[5]
-
Combine the filtrates and adjust the final volume to 100 mL with acetone.[5]
Liquid-Liquid Extraction
-
Take a 10 mL aliquot of the acetone extract and concentrate it to approximately 1 mL at a temperature below 40°C.[5]
-
Add 10 mL of 20% w/v sodium chloride solution and 1 mL of ammonia solution to the concentrated extract.[5]
-
Perform extraction twice with 10 mL of ethyl acetate each time by vigorous shaking.[5]
-
Combine the ethyl acetate extracts and concentrate to dryness at a temperature below 40°C.[5]
-
Redissolve the residue in 10 mL of n-hexane.
-
Extract the n-hexane solution twice with 10 mL of n-hexane-saturated acetonitrile.[5]
-
Combine the acetonitrile extracts and concentrate to dryness.[5]
-
Dissolve the final residue in a suitable volume of acetonitrile/water (1:1, v/v) for SPE cleanup.[5]
Solid-Phase Extraction (SPE) Cleanup
-
Condition a propylsulfonic acid SPE cartridge by sequentially passing 10 mL of acetonitrile and 10 mL of water.[5]
-
Load the dissolved extract from step 3.3.8 onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of acetonitrile/water (1:1, v/v) and discard the effluent.[5]
-
Elute the analyte with an appropriate solvent (e.g., 5% ammonium hydroxide (B78521) in methyl acetate).[3][6]
-
Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for analysis.
Analysis
The final extract can be analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[2][5] For fluorescence detection, a derivatization step with trifluoroacetic anhydride (B1165640) and N-methylimidazole is required.[2][4]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the extraction protocol.
Caption: Workflow for this compound extraction from animal tissues.
QuEChERS Protocol for Fish and Seafood
For a faster and more high-throughput approach, the QuEChERS method can be employed. This protocol is based on a method developed for various aquatic products.[1]
Extraction and Partitioning
-
Homogenize the sample.
-
Weigh a representative portion of the homogenized sample into a 50 mL centrifuge tube.
-
Add acetonitrile and an internal standard, then shake for 1 minute.
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and centrifuge.[7]
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a clean tube containing d-SPE sorbents. For fatty matrices, C18 and primary secondary amine (PSA) sorbents are commonly used to remove lipids and other interferences.[7][8]
-
Vortex the tube and then centrifuge.
-
The resulting supernatant is ready for analysis by LC-MS/MS.
QuEChERS Workflow Diagram
Caption: QuEChERS workflow for this compound extraction.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Determination of emamectin residues in the tissues of Atlantic salmon (Salmo salar L.) using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/fluorescence method for this compound and desmethylamino-emamectin B1a residues in lobster tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Avermectins Residues in Soybean, Bean, and Maize Using a QuEChERS-Based Method and Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry [mdpi.com]
- 8. labsertchemical.com [labsertchemical.com]
Application Notes & Protocols: Emamectin B1a as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Emamectin (B195283) B1a as a reference standard in various chromatographic techniques. The information is intended to assist in method development, validation, and routine analysis for the quantification of emamectin residues in diverse matrices.
Introduction
Emamectin, a semi-synthetic derivative of abamectin, is a potent insecticide widely used in agriculture.[1][2] It is composed of two homologous compounds: 4''-epi-methylamino-4''-deoxyavermectin B1a (emamectin B1a) and 4''-epi-methylamino-4''-deoxyavermectin B1b (emamectin B1b), with this compound being the major component (typically ≥ 90%).[1] Accurate quantification of emamectin residues is crucial for ensuring food safety and environmental monitoring.[3] High-purity this compound reference standards are essential for the development and validation of reliable analytical methods.[3]
This document outlines protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection, as well as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize key quantitative data from various validated methods for the analysis of this compound.
Table 1: HPLC-UV Method Performance
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 2 ng/mL | Cauliflower | [4] |
| Correlation Coefficient (R²) | >0.997 | Cauliflower | [4] |
| Intra-day Accuracy | 99.99% - 100.05% | Cauliflower | [4] |
| Inter-day Accuracy | 99.98% - 100.01% | Cauliflower | [4] |
| Extraction Efficiency | 99.81% - 100.06% | Cauliflower | [4] |
Table 2: LC-Fluorescence Method Performance
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 1.10 ng/g | Lobster Tissue | [5] |
| Limit of Quantification (LOQ) | 3.32 ng/g | Lobster Tissue | [5] |
| Mean Recovery | 96.7 ± 12.4% | Lobster Tissue | [5] |
| Correlation Coefficient (r²) | 0.99 | Lobster Tissue | [5] |
Table 3: LC-MS/MS Method Performance
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.0005 mg/kg | Animal and Fishery Products | [6] |
| Precursor Ion (m/z) | 887 | - | [6] |
| Product Ions (m/z) | 158, 82 | - | [6] |
Experimental Protocols
Protocol 1: HPLC-UV for Emamectin Benzoate (B1203000) in Cauliflower
This protocol is adapted from a validated method for the determination of emamectin benzoate residues in cauliflower.[4]
3.1.1. Reagents and Materials
-
This compound reference standard (purity ≥95%)
-
HPLC grade acetonitrile (B52724) and ethyl acetate (B1210297)
-
Ammonium acetate buffer
-
Milli-Q water or equivalent
-
Syringe filters (0.2 µm and 0.45 µm)
3.1.2. Chromatographic Conditions
-
Instrument: HPLC with a Diode Array Detector (DAD)
-
Column: Reversed-phase C18 (5 µm, 25 cm x 4.6 mm I.D.)
-
Mobile Phase: Acetonitrile: Ammonium acetate buffer (50:50, v/v)
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
3.1.3. Standard Solution Preparation
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
3.1.4. Sample Preparation
-
Homogenize a representative sample of cauliflower.
-
Extract the homogenized sample with an appropriate solvent (e.g., acetonitrile).
-
Filter the extract and perform any necessary cleanup steps, such as solid-phase extraction (SPE).
-
Filter the final extract through a 0.2 µm syringe filter before injection into the HPLC system.
3.1.5. Quantification
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: LC-MS/MS for this compound in Animal and Fishery Products
This protocol is based on an analytical method for this compound in animal and fishery products.[6]
3.2.1. Reagents and Materials
-
This compound benzoate reference standard (purity ≥92%)[6]
-
Acetone (B3395972), acetonitrile, n-hexane, ethyl acetate (reagent grade)
-
Formic acid
-
Ammonia (B1221849) solution
-
Sodium chloride
-
Styrene-divinylbenzene copolymer mini-column for cleanup
3.2.2. Chromatographic and Mass Spectrometric Conditions
-
Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
-
Column: Octadecylsilanized silica (B1680970) gel (e.g., 2.1 mm i.d., 100 mm length, 3.5 µm particle size)
-
Column Temperature: 40°C
-
Mobile Phase: A gradient of 0.02 vol% formic acid in water and 0.02 vol% formic acid in acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Monitoring Ions: Precursor ion m/z 887, product ions m/z 158 and 82[6]
-
Injection Volume: 5 µL
3.2.3. Standard Solution Preparation
-
Dissolve the this compound benzoate reference standard in acetone.
-
Prepare a series of diluted standard solutions in acetonitrile containing 1 vol% formic acid/water (1:1, v/v) for the calibration curve.[6]
3.2.4. Sample Preparation
-
Extraction: Homogenize 10.0 g of the sample with acetone and filter.[6]
-
Liquid-Liquid Partitioning: Concentrate the filtrate, add sodium chloride and ammonia solution, and extract with ethyl acetate.[6] A subsequent partitioning with n-hexane and acetonitrile is performed for defatting.[6]
-
Cleanup: Use a styrene-divinylbenzene copolymer mini-column for cleanup.[6] Elute the analyte with a 2 vol% formic acid-acetonitrile solution.[6]
-
Prepare the final test solution by adjusting the eluate volume with water.[6]
3.2.5. Quantification
Inject the prepared standard and sample solutions into the LC-MS/MS system. Calculate the concentration of this compound in the sample from the calibration curve generated using the peak-height or peak-area method.[6]
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for this compound analysis by HPLC-UV.
Logical Relationship for LC-MS/MS Quantification
Caption: Logic of quantification using LC-MS/MS.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. hpc-standards.com [hpc-standards.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Liquid chromatography/fluorescence method for this compound and desmethylamino-emamectin B1a residues in lobster tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mhlw.go.jp [mhlw.go.jp]
Application Notes and Protocols: Formulation of Emamectin B1a for Pest Control Research
Introduction
Emamectin (B195283) is a semi-synthetic derivative of abamectin, a product of fermentation by the soil actinomycete Streptomyces avermitilis.[1][2] It is a potent insecticide used to control a wide range of lepidopteran pests in agriculture.[3] Emamectin is typically used as its benzoate (B1203000) salt, primarily as emamectin B1a benzoate, which constitutes about 90% of the technical grade material, with the remainder being emamectin B1b benzoate.[1][4] This document provides detailed application notes and protocols for the formulation and evaluation of this compound for pest control research, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Emamectin benzoate acts on the nervous system of insects by targeting glutamate-gated chloride channels (GluCls).[5][6] Binding of emamectin to these channels leads to a prolonged opening, causing an excessive influx of chloride ions.[6] This results in hyperpolarization of the nerve and muscle cells, disrupting nerve signal transmission, which leads to paralysis and eventual death of the insect.[3][5] This mode of action is selective towards insects and has low mammalian toxicity because the binding sites on insect GluCls differ from those in mammals.[5]
References
- 1. fao.org [fao.org]
- 2. How to Effectively Use Emamectin Benzoate in Pest Control Strategies [acetamiprid.com]
- 3. cotton.org [cotton.org]
- 4. Synthesis, Characterization, and Pesticidal Activity of Emamectin Benzoate Nanoformulations against Phenacoccus solenopsis Tinsley (Hemiptera: Pseudococcidae) | MDPI [mdpi.com]
- 5. Understanding the Mechanism of Action of Emamectin Benzoate 5% as an Insecticide [agrogreat.com]
- 6. Emamectin Benzoate Mode of Action [allpesticides.com]
Application of Emamectin B1a in Aquaculture to Control Sea Lice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emamectin (B195283) benzoate (B1203000) (EB), a semi-synthetic derivative of the avermectin (B7782182) family, is a potent neurotoxic agent used in aquaculture to control ectoparasitic sea lice infestations, primarily from species like Lepeophtheirus salmonis and Caligus elongatus. The active component, emamectin B1a, constitutes the majority of the compound and is highly effective against various developmental stages of sea lice.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a research and development setting.
Emamectin benzoate is administered orally as a feed additive.[3] Following ingestion by the fish, it is absorbed and distributed to various tissues, including the mucus and skin.[4][5][6] Sea lice are then exposed to the compound when they feed on the fish's mucus and blood.[4][7][8] The primary mode of action of this compound is the disruption of nerve signals in the parasite by irreversibly activating glutamate-gated chloride channels (GluCls) and potentially gamma-aminobutyric acid (GABA)-gated chloride channels.[4][7][8] This leads to an increased influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis and death of the sea lice.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics and efficacy of this compound in salmonids.
Table 1: Pharmacokinetics of this compound in Atlantic Salmon
| Parameter | Muscle | Plasma | Mucus | Blood | Skin |
| Peak Concentration (Cmax) | 68 µg/kg[5][6][9] | - | 105 µg/kg[5][6][9] | 128 µg/kg[5][6][9] | 199.7 µg/kg[9] |
| Time to Peak (Tmax) | Day 7 (end of treatment)[5][6][9] | - | Day 7 (end of treatment)[5][6][9] | Day 7 (end of treatment)[5][6][9] | - |
| Biological Half-life (t½) | 9.2 days[5][6][9] | 10.0 days[5][6][9] | 11.3 days[5][6][9] | - | - |
Data from studies involving oral administration of emamectin benzoate at a standard dose of 50 µg/kg body weight per day for 7 days.
Table 2: Efficacy of Emamectin Benzoate Against Sea Lice on Atlantic Salmon
| Study Type | Dosage | Treatment Duration | Target Sea Lice Stage(s) | Efficacy | Time Point of Efficacy Measurement |
| Commercial Farm Trial (Autumn) | 50 µg/kg/day | 7 days | Chalimus and motile stages of L. salmonis | 89% | Day 27 post-treatment |
| Commercial Farm Trial (Winter) | 50 µg/kg/day | 7 days | Chalimus and motile stages of L. salmonis | 89% | Day 35 post-treatment |
| Field Efficacy Evaluation | 50 µg/kg/day | 7 days | L. salmonis | 70%, 88%, 95%, 61% | Weeks 1, 3, 4, and 6 post-treatment |
| Dose-Response Study | 25 µg/kg/day | 7 days | Preadult and adult L. salmonis | Significant reduction compared to control | Days 7, 14, and 21 post-treatment |
| Dose-Response Study | 50 µg/kg/day | 7 days | Preadult and adult L. salmonis | Significantly greater reduction than 25 µg/kg dose | Days 7, 14, and 21 post-treatment |
| Dose-Response Study | 100 µg/kg/day | 7 days | Preadult and adult L. salmonis | No significant difference from 50 µg/kg dose | Days 7, 14, and 21 post-treatment |
Signaling Pathway
The primary molecular target of this compound in sea lice is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel found in the nerve and muscle cells of invertebrates.
Caption: Mechanism of action of this compound on sea lice.
Experimental Protocols
In Vivo Efficacy Trial in Atlantic Salmon
This protocol outlines a controlled laboratory experiment to evaluate the efficacy of an in-feed emamectin benzoate formulation against an artificial infestation of Lepeophtheirus salmonis.
Caption: Experimental workflow for in vivo efficacy testing.
Methodology:
-
Fish Acclimation: Atlantic salmon smolts are acclimated in tanks with controlled seawater temperature, salinity, and photoperiod for a minimum of two weeks.
-
Artificial Infestation: Fish are challenged with a known number of L. salmonis copepodids. The infestation density should be sufficient to allow for statistical analysis of treatment effects.
-
Pre-Treatment Lice Count: On the day before treatment initiation (Day -1), a subset of fish from each tank is anesthetized and the number of attached sea lice at different developmental stages is counted.[2]
-
Treatment Administration:
-
Treatment Group: Fish are fed a diet containing emamectin benzoate at the desired concentration (e.g., 50 µg/kg biomass/day) for 7 consecutive days.[2]
-
Control Group: Fish are fed the same diet without the addition of emamectin benzoate.
-
-
Post-Treatment Lice Counts: At specified time points after the start of treatment (e.g., Days 7, 14, 21, 28, and beyond), fish are sampled and sea lice are counted to determine the reduction in lice numbers compared to the control group.[2]
-
Efficacy Calculation: Treatment efficacy is calculated as: Efficacy (%) = 100 * (1 - (Mean lice on treated fish / Mean lice on control fish))
-
Optional Pharmacokinetic Analysis: At each sampling point, tissue samples (muscle, skin, mucus) can be collected, frozen, and stored for later analysis of this compound concentrations using methods like liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4][10]
Sea Louse Bioassay for Emamectin Benzoate Sensitivity
This protocol describes an in vitro bioassay to determine the sensitivity of different life stages of sea lice to emamectin benzoate. This is crucial for monitoring the potential development of resistance.
Caption: Workflow for sea lice bioassay sensitivity testing.
Methodology:
-
Sea Lice Collection: Preadult or adult sea lice are carefully removed from anesthetized, infested host fish.
-
Preparation of Test Solutions: A stock solution of emamectin benzoate is prepared and serially diluted in clean seawater to create a range of test concentrations. A seawater-only control is also included.
-
Exposure: Groups of 10-15 sea lice are placed in individual wells of a multi-well plate containing the different emamectin benzoate concentrations.
-
Incubation: The plates are incubated for 24 hours at a constant, controlled temperature.
-
Assessment: After the incubation period, each louse is individually assessed for its response. This is typically categorized as normal, moribund (affected but not dead), or dead.
-
Data Analysis: The results are analyzed using a probit regression model to determine the EC50 value, which is the effective concentration that causes a response in 50% of the test population.[1][7][11]
Concluding Remarks
This compound remains a critical tool for the management of sea lice in aquaculture. However, the emergence of resistance in some regions underscores the importance of responsible use and continuous monitoring.[4][7] The protocols outlined in this document provide a framework for researchers to conduct efficacy, pharmacokinetic, and resistance monitoring studies. Adherence to standardized methodologies is essential for generating comparable data and for the development of effective and sustainable sea lice control strategies.
References
- 1. Optimization and field use of a bioassay to monitor sea lice Lepeophtheirus salmonis sensitivity to emamectin benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Functional Expression of a Glutamate- and Avermectin-Gated Chloride Channel from Caligus rogercresseyi, a Southern Hemisphere Sea Louse Affecting Farmed Fish | PLOS Pathogens [journals.plos.org]
- 4. Emamectin Benzoate Treatment of Hybrid Grouper Infected With Sea Lice in Hong Kong - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution of emamectin benzoate in Atlantic salmon (Salmo salar L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of emamectin benzoate and substance EX against salmon lice in sea-ranched Atlantic salmon smolts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. Frontiers | Emamectin Benzoate Treatment of Hybrid Grouper Infected With Sea Lice in Hong Kong [frontiersin.org]
- 11. islandscholar.ca [islandscholar.ca]
Application Notes and Protocols: Solid Dispersion Techniques for Emamectin B1a Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for developing enhanced emamectin (B195283) benzoate (B1203000) (a derivative of emamectin B1a, hereafter referred to as EMB) delivery systems using solid dispersion (SD) technology. The focus is on improving the aqueous solubility and biological efficacy of EMB, a potent insecticide whose application is often limited by its poor water solubility.[1]
Solid dispersion is a well-regarded technique for enhancing the solubility of poorly water-soluble compounds by dispersing them in a solid carrier matrix at a molecular, amorphous, or microcrystalline state.[1] This approach can lead to improved dissolution rates, greater bioavailability, and enhanced insecticidal activity.[1][2][3]
Application Note 1: Solubility and Bioactivity Enhancement using the Solvent Evaporation Method
The solvent evaporation technique is a common and effective method for preparing solid dispersions. This note details the use of both a water-soluble polymer, polyvinylpyrrolidone (B124986) (PVP) K30, and a water-insoluble polymer, polyacrylic resin (PR)III, as carriers to improve the performance of EMB.
Key Findings:
-
Solubility Enhancement: Solid dispersions with PVP-K30 significantly increase the aqueous solubility of EMB. At an optimal EMB:PVP-K30 feed ratio of 1:10, the solubility was enhanced by up to 37.5 times compared to technical grade EMB.[2][3][4][5]
-
Sustained Release: The use of the water-insoluble carrier PRIII can provide a sustained-release profile for EMB, particularly in aqueous environments with a pH below 7.0.[2][3][5]
-
Improved Bioactivity: Wettable powder formulations derived from EMB-PVP-K30 solid dispersions have shown enhanced insecticidal activity against pests such as Plutella xylostella larvae.[2][3]
-
Physicochemical Changes: Characterization using X-ray diffraction (XRD) and differential scanning calorimetry (DSC) indicates that EMB exists in an amorphous state within the solid dispersion, which is attributed to the formation of intermolecular hydrogen bonds with the carrier.[2][4]
Data Presentation: Solvent Evaporation Method
Table 1: Optimal Preparation Parameters for EMB Solid Dispersions
| Parameter | EM-PVP-K30 Solid Dispersion | EM-PRIII Solid Dispersion | Reference |
|---|---|---|---|
| Carrier | Polyvinylpyrrolidone (PVP) K30 | Polyacrylic Resin (PR)III | [2][4] |
| Optimal Solvent | Methanol (B129727) | Methanol | [2][4] |
| Optimal Feed Ratio (m/m) | 1:10 (for maximum solubility) | 1:4 to 1:50 | [2][4] |
| Mixing Speed | 600 rpm | N/A (Manual Grinding) | [2][4] |
| Mixing Time | 60 min | N/A | [2][4] |
| Apparatus | Beaker with magnetic stirrer | Porcelain Mortar |[2][4] |
Table 2: Performance Characteristics of EMB-PVP-K30 Solid Dispersions
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Max. Aqueous Solubility Increase | 37.5-fold | Feed Ratio (EMB:PVP-K30) = 1:10 | [2][3][4][5] |
| Aqueous Solubility of Physical Mixture | 3.3-fold | Feed Ratio (EMB:PVP-K30) = 1:10 | [4] |
| Bioactivity | Enhanced | Against Plutella xylostella larvae |[2][3] |
Application Note 2: Development of Solid Nano-Dispersions (SND) via the Melting Method
The melting method provides a solvent-free alternative for preparing solid dispersions. This technique is particularly suitable for creating solid nano-dispersions (SND), which can further enhance performance by increasing the surface area of the active ingredient.
Key Findings:
-
High Loading Capacity: Using Polyethylene Glycol (PEG) 4000 as a carrier, a solid nano-dispersion of EMB (SND-EB) with a high loading capacity of up to 50% can be prepared.[1][6]
-
Nano-Scale Particle Size: The resulting SND-EB particles are spherical with an average diameter as small as 17 nm, exhibiting excellent dispersibility in water.[1][6]
-
Amorphous State: XRD analysis confirms that the crystalline structure of EMB is transformed into a stable amorphous state within the nano-dispersion, contributing to improved solubility.[1]
-
Enhanced Wettability: SND-EB formulations demonstrate superior wetting, spreading, and adhesion properties on plant leaves compared to conventional formulations.[1][6]
-
Increased Efficacy: The SND-EB formulation showed a 1.8-fold increase in biological activity against Spodoptera exigua compared to commercial water-dispersible granules.[6]
Data Presentation: Melting Method for Solid Nano-Dispersions
Table 3: Formulation and Properties of EMB Solid Nano-Dispersion (SND-EB)
| Parameter | Description / Value | Reference |
|---|---|---|
| Carrier | PEG 4000 | [1][6] |
| Surfactants | Emulsifier 600 and Emulsifier 700 | [1][6] |
| Preparation Method | Melting Method | [1][6] |
| Average Particle Size | 17 nm | [1][6] |
| Loading Capacity | Up to 50% | [1][6] |
| Physical State | Amorphous | [1] |
| Bioactivity Increase | 1.8-fold (vs. commercial WDG) |[6] |
Visualizations: Workflows and Mechanisms
Caption: Workflow for preparing EMB solid dispersions via the solvent evaporation method.
Caption: Signaling pathway for this compound's insecticidal action.
Experimental Protocols
Protocol 1: Preparation of EMB-PVP-K30 Solid Dispersion (Solvent Evaporation)
This protocol is adapted from the methodology described by Huang et al.[4]
1. Materials and Equipment:
-
Emamectin Benzoate (EMB) technical grade
-
Polyvinylpyrrolidone K30 (PVP-K30)
-
Methanol (analytical grade)
-
Magnetic stirrer and stir bars
-
Beakers
-
Mortar and pestle
-
Drying oven
-
80-mesh sieve
-
Ventilated fume hood
2. Procedure:
-
Solution Preparation:
-
Prepare a 12.5% (w/v) solution of EMB in methanol.
-
Prepare a 25% (w/v) solution of PVP-K30 in methanol.
-
-
Mixing:
-
In a beaker, combine the EMB and PVP-K30 solutions to achieve a final mass ratio of EMB to PVP-K30 of 1:10.
-
Place the beaker on a magnetic stirrer and mix at 600 rpm for 60 minutes at room temperature.
-
-
Solvent Evaporation:
-
Transfer the mixture to a wide-mouthed container, such as a large mortar, to maximize the surface area for evaporation.
-
Place the container in a dark, well-ventilated area (fume hood) for 48 hours to allow the methanol to evaporate.
-
During this period, manually grind the mixture intermittently with a pestle as it solidifies to facilitate solvent removal and prevent large aggregate formation.[4]
-
-
Drying and Milling:
-
After 48 hours, transfer the resulting solid material to a drying oven set at 50°C for 24 hours to remove any residual solvent.
-
Crush the dried solid dispersion using a mill or mortar and pestle.
-
Pass the crushed powder through an 80-mesh sieve to obtain a fine, uniform powder.
-
-
Storage: Store the final product in a sealed, light-proof container at room temperature.
Protocol 2: Characterization of EMB Solid Dispersions
1. Aqueous Solubility Determination:
-
Add an excess amount of the solid dispersion powder to a known volume of deionized water.
-
Seal the container and agitate at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved material.
-
Filter the supernatant through a 0.45 µm filter.
-
Determine the concentration of EMB in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.
2. Pesticide Loading and Entrapment Rate:
-
Accurately weigh a sample of the solid dispersion (e.g., ~0.02 g of EMB equivalent).[5]
-
Dissolve the sample completely in a known volume of methanol (e.g., 50 mL). Sonication for 60 minutes may be required to ensure complete dissolution.[4][5]
-
Further dilute the solution to a final volume of 100 mL with methanol.[4][5]
-
Analyze the EMB concentration in the solution by HPLC.[4]
-
Calculate the Pesticide Loading (PL) and Entrapment Rate (ER) using the following formulas:
-
Pesticide Loading (%) = (Mass of EMB in dispersion / Total mass of dispersion) x 100
-
Entrapment Rate (%) = (Actual mass of EMB in dispersion / Theoretical mass of EMB in dispersion) x 100
-
3. HPLC Analysis Conditions (Example):
-
Column: C18 reverse-phase column.[4]
-
Mobile Phase: Methanol/water/triethylamine (92:7:1, v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection: UV detector at a specified wavelength for EMB.
4. Physicochemical Characterization:
-
Differential Scanning Calorimetry (DSC): Analyze thermal transitions to determine the physical state (crystalline or amorphous) of EMB in the dispersion. A disappearance or broadening of the EMB melting peak indicates a transition to an amorphous state.
-
X-Ray Diffraction (XRD): Scan the solid dispersion powder to obtain a diffraction pattern. The absence of sharp peaks characteristic of crystalline EMB confirms its amorphous or molecularly dispersed state within the polymer matrix.[1][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Application of Solid Dispersion Technique to Improve Solubility and Sustain Release of Emamectin Benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Application of Solid Dispersion Technique to Improve Solubility and Sustain Release of Emamectin Benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication and Characterization of a Novel Solid Nano-Dispersion of Emamectin Benzoate with High Dispersibility and Wettability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trunk Injection of Emamectin Benzoate for Tree Pest Management
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trunk injection is a targeted delivery method for introducing plant protection products, including insecticides like emamectin (B195283) benzoate (B1203000) (a derivative of emamectin B1a), directly into the vascular system of a tree.[1][2] This method offers an alternative to foliar sprays or soil drenches, minimizing environmental exposure and delivering the active ingredient systemically throughout the tree.[2][3] Emamectin benzoate, a second-generation avermectin (B7782182) insecticide, has demonstrated high efficacy against a range of phytophagous pests, particularly those in the orders Lepidoptera (moths and butterflies) and Coleoptera (beetles).[2][4] Its primary mode of action involves disrupting nerve impulses in insects, leading to rapid paralysis and cessation of feeding.[4][5] These notes provide a comprehensive overview of the application, efficacy, and experimental protocols for the use of emamectin benzoate in managing tree pests, with a focus on the Emerald Ash Borer (EAB), a significant invasive pest of ash trees.[6]
Mechanism of Action
Emamectin benzoate's insecticidal activity stems from its effect on the target pest's nervous system. It binds to glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in nerve cells.[4][5] This binding action keeps the chloride channels open, leading to an increased influx of chloride ions.[7] The resulting hyperpolarization of the nerve cell disrupts signal transmission, causing irreversible paralysis and subsequent death of the insect.[5][7] Pests stop feeding shortly after ingestion, which minimizes further damage to the tree.[4]
Quantitative Data Summary
The efficacy and residual activity of emamectin benzoate vary based on the target pest, tree species, application rate, and environmental conditions. The following tables summarize key quantitative data from various research studies.
Table 1: Efficacy of Emamectin Benzoate Trunk Injection Against Emerald Ash Borer (EAB)
| Parameter | Application Rate (Active Ingredient) | Efficacy Result | Duration of Control | Citation |
|---|---|---|---|---|
| Larval Density | 0.1, 0.2, or 0.4 g / 2.54 cm DBH¹ | Nearly 100% reduction in larval density. | 2-3 years | [3] |
| Adult Mortality | 0.2 g / 2.5 cm DBH | >75% mortality after 1 day of feeding on leaves; 100% after 4 days. | At least 1 year | [6][8] |
| Canopy Health | 0.2 g / 2.5 cm DBH | Significantly less canopy thinning compared to untreated trees. | Up to 3 years | [8] |
| Canopy Health | 0.1 - 0.6 g / 2.54 cm DBH | Treated trees maintained or improved canopy condition while all untreated trees died. | 4 years (biennial injection) | [9] |
¹ Diameter at Breast Height
Table 2: Residue Levels of Emamectin Benzoate in Various Tree Species
| Tree Species | Tissue Sampled | Application Rate | Time After Injection | Mean Residue Concentration | Citation |
|---|---|---|---|---|---|
| White Ash | Leaves | 0.2 g / 2.5 cm DBH | 1 month | 51% lower with 8-port vs. 16-port injection systems. | [8] |
| Pecan | Leaves (Lower Crown) | 0.4 mL/cm DBH | 100 days | 0.2799 mg/kg | [10][11] |
| Pecan | Kernels | 0.4 mL/cm DBH | At Harvest | 0.0016 mg/kg (Below EU limit) | [10][11] |
| Taiwan Pine | Trunk | Not Specified | 1 year | 29.95 mg/kg | [12] |
| Taiwan Pine | Needles | Not Specified | 1 year | 8.46 mg/kg | [12] |
| Date Palm | Frond Bases | Undiluted formulation | 1 month | 0.054 mg/kg | [13] |
| Date Palm | Fruits | Undiluted formulation | All stages | No residues detected. |[13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe common protocols used in studies of emamectin benzoate trunk injections.
Protocol 1: Trunk Injection Application
This protocol outlines the general steps for applying emamectin benzoate via trunk injection, adapted from methodologies used in EAB management studies.[3][8]
-
Timing: Applications are most effective when made in the spring, allowing for distribution throughout the canopy before pests like EAB emerge and begin feeding.[6][8] Injections should be made when soil moisture is adequate.[8]
-
Dosage Calculation: Determine the appropriate dose based on the tree's Diameter at Breast Height (DBH). Rates typically range from 0.1 to 0.4 grams of active ingredient per 2.54 cm of DBH.[3]
-
Drilling Injection Sites:
-
Drill holes into the sapwood at the base of the tree, often in the root flares where vascular tissue is most active.[8]
-
The number of injection ports can influence efficacy. Studies have shown that a higher number of ports (e.g., 16 ports per meter of trunk circumference) provides more uniform distribution compared to fewer ports (e.g., 8 ports).[8]
-
Use a clean, sharp drill bit to minimize injury to the tree.[8]
-
-
Injection:
-
Insert plastic septa or plugs into the drilled holes to create a seal for the injection needles.[3]
-
Use a micro-injection system (e.g., Arborjet Tree I.V.™, Rainbow Ecoscience Q-Connect™) to deliver the formulation directly into the tree's vascular system.[3][8] The insecticide may be used undiluted (e.g., 4% emamectin benzoate) or diluted with water depending on the system.[3][8]
-
Apply the formulation under pressure according to the manufacturer's instructions.
-
-
Post-Injection Care: The injection holes will begin to heal, with new wood forming over the wounds.[14] Subsequent injections should be placed several centimeters away from previous sites.[6]
Protocol 2: Efficacy Assessment
Efficacy is typically evaluated by measuring the impact on the target pest population and the resulting improvement in tree health.
-
Pest Density Assessment (for borers like EAB):
-
Tree Health Assessment:
-
Bioassays (for leaf-feeding adults):
-
Collect leaves from treated and control trees at specified intervals post-injection.
-
In a laboratory setting, place target insects (e.g., adult EAB) in containers with the collected leaves.
-
Record insect mortality at regular intervals (e.g., 24, 48, 72, 96 hours) to determine the toxicity of the systemic insecticide in the foliage.[6][8]
-
Protocol 3: Residue Analysis
This protocol describes a general method for determining the concentration of emamectin benzoate in tree tissues, based on techniques used for pecan analysis.[10][11]
-
Sample Collection:
-
Collect tissue samples (e.g., leaves, fruit, nuts, bark, wood) from different parts of the tree (e.g., upper and lower canopy) at various time points post-injection (e.g., 10, 30, 60, 100 days).[11]
-
Store samples frozen to prevent degradation of the analyte.
-
-
Sample Preparation (Extraction):
-
Homogenize the tissue sample.
-
Perform a solvent extraction using an appropriate organic solvent (e.g., acetonitrile).
-
Use a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds from the extract.
-
-
Quantification:
-
Analyze the purified extract using a sensitive analytical technique.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a common method for detecting and quantifying low levels of emamectin benzoate.[10][11]
-
Compare the results to a standard curve prepared with known concentrations of emamectin benzoate to determine the residue level in the original sample (e.g., in mg/kg or ppb).
-
Factors Influencing Efficacy
The success of trunk injections with emamectin benzoate is not guaranteed and depends on several critical factors:
-
Tree Health: The insecticide is distributed via the tree's vascular system (xylem). Therefore, it is most effective in trees that have a healthy and functional vascular system. Efficacy is reduced in trees already in severe decline from pest infestation.[8][9]
-
Application Timing: Spring applications generally provide better control than fall applications for pests that are active during the growing season, such as EAB.[6][8]
-
Injection System: The number of injection ports affects the uniformity of the insecticide's distribution in the canopy. Systems with more injection ports have been shown to provide better and longer-lasting protection.[8]
-
Pest Pressure: The longevity of the treatment can be influenced by the local pest population. Under intense pest pressure, the protection afforded by an application may be overcome more quickly, potentially requiring re-application sooner than the typical two-to-three-year interval.[6][8]
References
- 1. fruitsandnuts.ucdavis.edu [fruitsandnuts.ucdavis.edu]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. canr.msu.edu [canr.msu.edu]
- 4. cotton.org [cotton.org]
- 5. Understanding the Mechanism of Action of Emamectin Benzoate 5% as an Insecticide [agrogreat.com]
- 6. dallascityhall.com [dallascityhall.com]
- 7. Emamectin Benzoate Mode of Action [allpesticides.com]
- 8. Factors Affecting Efficacy of Trunk-Injected Emamectin Benzoate to Manage Emerald Ash Borer | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 9. fs.usda.gov [fs.usda.gov]
- 10. Distribution, Residue Dynamics, and Insecticidal Efficacy of Trunk-Injected Emamectin Benzoate in Pecan Trees [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. Residue Dynamic of Emamectin Benzoate In Pinus taiwanensis after Trunk Injection [zjlykj.xml-journal.net]
- 13. arabjournalpp.org [arabjournalpp.org]
- 14. beasmartash.org [beasmartash.org]
Application Notes and Protocols for the Quantification of Emamectin B1a Residues in Soil and Water Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of emamectin (B195283) B1a residues in environmental matrices, specifically soil and water. The protocols are based on validated analytical techniques, primarily utilizing Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective method for detecting pesticide residues at trace levels.[1][2]
Introduction
Emamectin benzoate (B1203000), a derivative of abamectin, is a widely used semi-synthetic insecticide effective against a broad spectrum of lepidopteran pests in agriculture.[1] Its extensive use raises concerns about potential environmental contamination and the need for robust monitoring methods. Emamectin benzoate consists of two main components: emamectin B1a (≥ 90%) and emamectin B1b (≤ 10%). Accurate quantification of these residues, particularly the major component this compound, in soil and water is crucial for environmental risk assessment and ensuring food safety.
The methods detailed below offer high sensitivity and reliability for the determination of this compound residues.[1]
Analytical Principle
The core analytical technique described is UPLC-MS/MS, which offers excellent selectivity and sensitivity for the detection of this compound.[1][2] The general workflow involves extraction of the analyte from the sample matrix, followed by cleanup to remove interfering substances, and subsequent instrumental analysis. For water samples, a derivatization step can be employed to enhance the fluorescence properties of the analyte for detection by HPLC with a fluorescence detector (FLD), which is another sensitive detection method.[3][4]
Experimental Protocols
Protocol 1: Quantification of this compound in Soil Samples using UPLC-MS/MS
This protocol is adapted from methodologies developed for the analysis of emamectin benzoate residues in rice-growing environments.[1]
1. Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized soil sample into an 80 mL centrifuge tube.
-
Add 1 mL of acetonitrile (B52724) and 15 mL of ethyl acetate (B1210297) to the tube.
-
Homogenize the sample at 10,000 rpm for 1 minute to ensure thorough extraction.
-
Centrifuge the mixture at 4,000 rpm for 5 minutes.
-
Collect the supernatant (the ethyl acetate layer).
-
To the remaining residue, add another 15 mL of ethyl acetate and repeat the extraction process.
-
Combine the supernatants from both extractions.
2. Cleanup:
-
Add 1 g of NaCl to the combined supernatant.
-
Add 4 mL of water and 5 mL of ethyl acetate to the extract.
-
Vortex the mixture and allow it to stand for 10 minutes for phase separation.
-
Collect the supernatant (ethyl acetate layer).
-
Re-extract the lower aqueous layer with an additional 5 mL of ethyl acetate.
-
Combine the two ethyl acetate extracts.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in 2 mL of methanol.
-
Filter the solution through a 0.22 µm pore membrane filter into a 1.5 mL glass vial for UPLC-MS/MS analysis.[1]
Protocol 2: Quantification of this compound in Water Samples using HPLC-DAD
This protocol is based on a method for the analysis of emamectin benzoate residues in ground and terrestrial field water.[5]
1. Sample Collection and Storage:
-
Collect water samples in clean glass bottles.
-
Store the samples at 4°C and analyze within 24 hours of collection.[5]
2. Extraction:
-
Take 1000 mL of the water sample in a separating funnel.
-
Perform a solvent extraction using chloroform (B151607).
-
Filter the chloroform extract through a 0.4 µm filter paper.
-
Collect the filtrate in a beaker and allow the chloroform to evaporate at room temperature in a fume hood. Cover the beaker with aluminum foil with small perforations.
-
Once the solvent has evaporated, a residue will be deposited at the bottom of the beaker.
3. Sample Preparation for Analysis:
-
Dissolve the residue in 25 mL of a mobile phase solvent mixture (98% acetonitrile: 2% methanol).
-
Filter the solution again through a 0.4 µm filter paper into a vial for HPLC analysis.[5]
Instrumental Analysis
UPLC-MS/MS Parameters for Soil Analysis
The following parameters are recommended for the analysis of this compound in soil extracts:[1]
-
Instrument: UPLC system coupled to a tandem mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase:
-
A: Acetonitrile
-
B: 10 mmol L⁻¹ ammonium (B1175870) acetate in water[1]
-
-
MS/MS Detection: Electrospray ionization in positive ion mode (ESI+).[1]
Table 1: ESI+ MS/MS Parameters for this compound Determination [1]
| Compound | Molecular Formula | Retention Time (min) | Parent Ion (m/z) | Daughter Ions (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | C₄₉H₇₅NO₁₃·C₇H₆O₂ | 3.18 |
Note: Specific parent and daughter ions, as well as optimal cone voltage and collision energy, should be determined by direct infusion of an this compound standard into the mass spectrometer.
HPLC-DAD Parameters for Water Analysis
The following parameters are suitable for the analysis of this compound in water extracts:[5]
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).[5]
-
Column: Thermo scientific C18 column (250 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: 98% Acetonitrile and 2% Methanol.[5]
-
Flow Rate: 1.2 mL/min.[5]
-
Injection Volume: 100 µL.[5]
-
Detection Wavelength: 246 nm.[5]
Data Presentation and Method Validation
Quantitative Data Summary
The performance of these analytical methods is summarized in the tables below.
Table 2: Method Validation Parameters for this compound in Soil by UPLC-MS/MS [1]
| Parameter | Value |
| Linearity Range | 0.5 - 200 µg L⁻¹ |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 µg kg⁻¹ |
| Average Recovery (at 0.1, 10.0, and 50.0 µg kg⁻¹) | 82% - 102% |
| Relative Standard Deviation (RSD) | 0.3% - 15.9% |
Table 3: Method Validation Parameters for this compound in Water by HPLC-DAD [5]
| Parameter | Value |
| Concentration Range Detected | 0.42 to 1.4 ppm (for B1a) |
| Maximum Residue Limit (MRL) in Ground Water (WHO/FAO) | 0.5 ppm |
Note: The reported concentration range for the HPLC-DAD method is from a specific study and may not represent the full linear range of the method.[5]
Diagrams
Caption: Workflow for this compound analysis in soil.
References
Application Notes and Protocols for Evaluating the Efficacy of Emamectin B1a in Atlantic Salmon (Salmo salar) Against Sea Lice (Lepeophtheirus salmonis)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting experiments to assess the efficacy of emamectin (B195283) B1a for the treatment of sea lice infestations in Atlantic salmon.
Introduction
Sea lice, particularly Lepeophtheirus salmonis, are ectoparasitic copepods that pose a significant threat to the health and welfare of farmed Atlantic salmon.[1][2][3][4] These parasites feed on the mucus, skin, and blood of the fish, leading to stress, secondary infections, and in severe cases, mortality.[5] Emamectin benzoate (B1203000) (EB), the active ingredient of which is emamectin B1a, is an avermectin-class parasiticide widely used in the aquaculture industry to control sea lice infestations.[6][7][8] It is administered orally as a medicated feed.[3][9][10]
Understanding the efficacy of this compound is crucial for effective sea lice management, optimizing treatment strategies, and monitoring for the potential development of resistance.[2][3][8] These protocols outline the experimental design, procedures, and data analysis for evaluating the efficacy of this compound in a controlled laboratory or field setting.
Mechanism of Action
This compound acts as a neurotoxin to sea lice. After ingestion by the salmon, the compound is absorbed and distributed to the skin and mucus.[5] When sea lice feed on the treated fish, they ingest the drug.[5][6][7] this compound then binds to glutamate-gated and gamma-aminobutyric acid (GABA)-gated chloride channels in the nerve cells of the parasite.[6][7] This leads to an increased permeability of chloride ions, disrupting nerve signal transmission, which results in paralysis and death of the sea lice.[5][6][7][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. The Efficacy of Emamectin Benzoate against Infestations of Lepeophtheirus salmonis on Farmed Atlantic Salmon (Salmo salar L) in Scotland, 2002–2006 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling sea lice control by lumpfish on Atlantic salmon farms: interactions with mate limitation, temperature, and treatment rules [pubs.usgs.gov]
- 5. msd-animal-health-hub.co.uk [msd-animal-health-hub.co.uk]
- 6. Frontiers | Emamectin Benzoate Treatment of Hybrid Grouper Infected With Sea Lice in Hong Kong [frontiersin.org]
- 7. Emamectin Benzoate Treatment of Hybrid Grouper Infected With Sea Lice in Hong Kong - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of emamectin benzoate for treatment of Lepeophtheirus salmonis on farmed Atlantic salmon Salmo salar in the Bay of Fundy, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Commercial trials using emamectin benzoate to control sea lice Lepeophtheirus salmonis infestations in Atlantic salmon Salmo salar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A field efficacy evaluation of emamectin benzoate for the control of sea lice on Atlantic salmon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Effects of emamectin benzoate on pharmacokinetic profiles, bioavailability, and serum biochemical indices in crucian carp (Carassius carassius) following oral administration with multiple dosage levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation Protocols for the Analysis of Emamectin B1a Residues in Rice Paddy Ecosystems
Audience: Researchers, scientists, and drug development professionals.
Introduction: Emamectin (B195283) benzoate (B1203000) is a widely used insecticide in rice cultivation to control key pests like stem borers and leaf folders.[1] It is a macrocyclic lactone insecticide derived from abamectin. The active component is primarily emamectin B1a. Due to its application in food crops, monitoring its residual levels in the rice paddy environment—including the rice plant, soil, and water—is crucial for ensuring food safety and assessing environmental impact. This document provides detailed sample preparation protocols for the accurate quantification of this compound in these matrices.
General Sample Collection and Initial Preparation
Proper sample collection and preliminary handling are critical for obtaining reliable and reproducible results.
-
Rice Plants: Collect rice stem samples and cut them into small pieces approximately 1 cm in length.[2][3] For rice grains, separate the brown rice and husk after threshing and grind them into a coarse powder using a vegetation disintegrator.[2][3]
-
Paddy Soil: Collect soil samples from the field. Prior to extraction, air-dry the samples and pass them through a 40-mesh sieve to ensure homogeneity.[2][3]
-
Paddy Water: Collect water samples from the paddy field. The samples should be analyzed promptly or stored under appropriate conditions to prevent degradation of the analyte.
All collected samples should be stored at -20°C until analysis to maintain the integrity of the pesticide residues.[2][3]
Experimental Protocols
Three distinct protocols are presented, offering flexibility based on available instrumentation and laboratory throughput needs.
Protocol 1: Acetonitrile Extraction with Solid-Phase Extraction (SPE) Cleanup
This protocol is a robust method suitable for UPLC-MS/MS analysis, providing high sensitivity and clean extracts.[2][3]
2.1. Materials
-
Solvents: Acetonitrile (HPLC Grade), Methanol (B129727) (HPLC Grade), Ethyl Acetate (Analytical Grade).
-
Reagents: Ammonium (B1175870) Acetate, Phosphoric Acid, Sodium Chloride.
-
SPE Cartridges: PLEXA PCX solid-phase extraction columns or equivalent.[2][3]
2.2. Extraction Procedure
-
Weigh 10 g of the homogenized sample (rice stem, soil, or 10 mL of water) into a centrifuge tube.
-
For solid samples (rice stem, soil), add a small amount of water to moisten, followed by 20 mL of acetonitrile.
-
For water samples, add 2 g of sodium chloride and 20 mL of acetonitrile.
-
Homogenize the sample at high speed for 2-3 minutes.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean flask.
-
Repeat the extraction process on the remaining solid residue with another 20 mL of acetonitrile.
-
Combine the supernatants and concentrate the extract to approximately 1 mL using a rotary evaporator at 40°C.
2.3. Cleanup Procedure (SPE)
-
Condition a PCX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the concentrated extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of 2% formic acid in water.
-
Elute the target analyte (this compound) with 10 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., methanol or acetonitrile/water mixture) for UPLC-MS/MS analysis.
Protocol 2: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS approach simplifies the extraction process, making it ideal for high-throughput analysis of pesticide residues in various matrices, including rice.[4][5][6]
2.1. Materials
-
Solvents: Acetonitrile with 0.1% Formic Acid or 1% Acetic Acid.[4][6]
-
QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) or Sodium Acetate.
-
Dispersive SPE (dSPE): Primary Secondary Amine (PSA) sorbent, C18, and anhydrous MgSO₄.
2.2. Extraction Procedure
-
Weigh 10-15 g of the homogenized rice sample into a 50 mL centrifuge tube.[4]
-
Add 15 mL of 1% acetic acid in acetonitrile.[4]
-
Add the appropriate QuEChERS salt packet (e.g., containing MgSO₄ and sodium acetate).
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
2.3. Cleanup Procedure (dSPE)
-
Take a 6-8 mL aliquot of the supernatant and transfer it to a 15 mL dSPE tube containing PSA, C18 sorbent, and anhydrous MgSO₄.[5]
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to pellet the sorbent and residual solids.
-
Transfer the final, cleaned extract into an autosampler vial for LC-MS/MS analysis. A solvent exchange to hexane/acetone may be performed for GC/MS analysis if required.[4]
Protocol 3: Acetone/Water Extraction with Liquid-Liquid Extraction (LLE) Cleanup
This method provides an alternative to SPE and is suitable for laboratories equipped for HPLC-UVD analysis.[7]
2.1. Materials
-
Solvents: Acetone, Methylene (B1212753) Chloride, n-Hexane.
-
Reagents: Sodium Chloride.
2.2. Extraction Procedure
-
Weigh a representative amount of the homogenized sample (e.g., 10 g).
-
For rice plant and soil samples, extract with an acetone/water mixture (7:3, v/v).[7]
-
For water samples, extract with methylene chloride.[7]
-
Shake or homogenize the mixture thoroughly for 5-10 minutes.
-
Filter the extract to separate the solid residue.
2.3. Cleanup Procedure (LLE)
-
Transfer the filtrate into a separatory funnel.
-
Add a saturated sodium chloride solution and perform a liquid-liquid partition with n-hexane to remove nonpolar interferences like lipids and pigments.
-
Discard the n-hexane layer.
-
Re-extract the aqueous layer with methylene chloride.
-
Collect the methylene chloride layer, dry it with anhydrous sodium sulfate, and concentrate it to near dryness.
-
Reconstitute the residue in a suitable solvent for HPLC-UVD analysis.[7]
Data Presentation
The following table summarizes the performance metrics for the described methods based on published studies.
| Method | Matrix | Spiking Levels | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) | Reference |
| Protocol 1 (Acetonitrile + SPE) | Rice Stems | 0.1, 10.0, 50.0 µg/kg | 82 - 102% | 0.3 - 15.9% | 0.1 µg/kg | [2][3] |
| Paddy Soil | 0.1, 10.0, 50.0 µg/kg | 82 - 102% | 0.3 - 15.9% | 0.1 µg/kg | [2][3] | |
| Paddy Water | 0.1, 10.0, 50.0 µg/kg | 82 - 102% | 0.3 - 15.9% | 0.1 µg/kg | [2][3] | |
| Protocol 2 (Modified QuEChERS) | Rice | 2, 10, 50 µg/kg | 86.9 - 110.2% | 0.98 - 7.21% | 1.5 µg/kg (0.0015 mg/kg) | [6] |
| Protocol 3 (Acetone/Water + LLE) | Rice | 0.05 - 1.0 mg/kg | 84.5 - 105.5% | 2.6 - 6.7% | 61 µg/kg (0.061 mg/kg) | [7] |
| Paddy (Plant) | 0.05 - 1.0 mg/kg | 86.3 - 101.1% | 11.3 - 13.7% | Not Specified | [7] | |
| Soil | 0.05 - 1.0 mg/kg | 86.7 - 93.3% | 6.7 - 8.9% | Not Specified | [7] | |
| Water | 0.05 - 1.0 mg/kg | 88.4 - 94.1% | 3.1 - 10.6% | Not Specified | [7] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation of this compound from rice paddy matrices.
Caption: General workflow from sample collection to final analysis.
References
- 1. Emamectin Benzoate for Paddy [allpesticides.com]
- 2. Dissipation of Emamectin Benzoate Residues in Rice and Rice-Growing Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.) [mdpi.com]
- 6. "Determination of residual emamectin benzoate in rice by Sin-QuEChERS N" by LUO Kuanneng, HUANG Zijie et al. [ifoodmm.cn]
- 7. Residue and decline study of emamectin benzoate in rice field [nyxxb.cn]
Application Notes and Protocols for Emamectin B1a in Insecticide Resistance Studies
Introduction
Emamectin (B195283) is a semi-synthetic derivative of abamectin, a product of the bacterium Streptomyces avermitilis. It is most commonly used as its benzoate (B1203000) salt, emamectin benzoate, a highly effective insecticide against a broad spectrum of lepidopteran pests.[1][2][3] Emamectin B1a is the major component of emamectin. Its primary mode of action is through the allosteric modulation of glutamate-gated chloride channels (GluCls) in the nerve cells of insects.[4][5] This action leads to a continuous influx of chloride ions, causing hyperpolarization of the nerve cell, which inhibits muscle contraction and results in paralysis and death of the insect.[1][5]
The extensive use of emamectin benzoate has led to the development of resistance in several key pest species. Understanding the mechanisms of this resistance and monitoring its prevalence are critical for developing sustainable pest management strategies. These application notes provide detailed protocols for researchers studying insecticide resistance to this compound.
Mechanism of Action and Resistance
This compound's efficacy stems from its unique target site, the GluCls, which are distinct from the GABA receptors targeted by some other insecticides.[3][5] However, insects have evolved several mechanisms to counteract its effects:
-
Target-Site Insensitivity: While not as commonly reported for emamectin as for other insecticides, mutations in the GluCl gene could potentially alter the binding site, reducing the insecticide's efficacy. Studies have sequenced the GluCl and GABA receptor genes in resistant populations to investigate this possibility.[6]
-
Metabolic Resistance: This is the most documented mechanism of resistance to emamectin. It involves the overexpression of detoxification enzymes that metabolize the insecticide before it can reach its target site. Key enzyme families implicated include:
-
Cytochrome P450 Monooxygenases (P450s): These enzymes play a significant role in detoxifying a wide range of xenobiotics. The use of the synergist piperonyl butoxide (PBO), a known P450 inhibitor, can help confirm the involvement of this enzyme family.[6][7]
-
Glutathione (B108866) S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to xenobiotics, facilitating their excretion.[8]
-
ATP-binding cassette (ABC) transporters: These membrane proteins can act as efflux pumps, actively removing insecticides from cells. Overexpression of ABC transporters may be linked to emamectin benzoate resistance.[9][10]
-
Caption: Signaling pathway of this compound and key resistance mechanisms.
Experimental Protocols
Protocol 1: Insecticide Bioassay for Resistance Monitoring
This protocol outlines a standard method for assessing the susceptibility of an insect population to this compound using a leaf-dip or diet-incorporation bioassay. The goal is to determine the lethal concentration that kills 50% of the test population (LC50).
Objective: To quantify the level of resistance in a field-collected insect population compared to a known susceptible laboratory strain.
Materials:
-
Technical grade emamectin benzoate
-
Acetone or appropriate solvent
-
Triton X-100 or similar surfactant
-
Distilled water
-
Petri dishes or multi-well plates
-
Leaf discs (for leaf-dip) or artificial diet (for diet-incorporation)
-
Camel hairbrush for handling larvae
-
Insect rearing cages
-
Susceptible (Lab-S) and field-collected (Field-R) insect strains of the same developmental stage (e.g., third-instar larvae).
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of technical grade emamectin benzoate in the chosen solvent to create a high-concentration stock solution.
-
Preparation of Serial Dilutions: Prepare a series of at least 5-7 serial dilutions from the stock solution. The concentrations should be chosen to produce mortality ranging from >0% to <100%. A control solution containing only solvent and surfactant should also be prepared.
-
Treatment Application (Leaf-Dip Method):
-
Excise leaf discs from an appropriate host plant (e.g., cabbage for Plutella xylostella).
-
Dip each leaf disc into a test solution for 10-30 seconds and allow it to air dry completely.
-
Place one treated leaf disc into each petri dish lined with moist filter paper.
-
-
Insect Exposure:
-
Introduce 10-20 larvae of a uniform age and size into each petri dish.
-
Use at least three replicates for each concentration and the control.
-
-
Incubation: Maintain the bioassay containers under controlled conditions (e.g., 25±2°C, >60% relative humidity, 16:8 L:D photoperiod).
-
Data Collection: Record larval mortality after 48 or 72 hours. Larvae that are unable to move when prodded with a brush are considered dead.
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Perform probit analysis on the mortality data to calculate the LC50 values and their 95% confidence intervals (CIs) for both the susceptible and field strains.
-
Calculate the Resistance Ratio (RR) using the formula: RR = LC50 of Field-R strain / LC50 of Lab-S strain .
-
Caption: General workflow for conducting an insecticide resistance bioassay.
Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance
This protocol uses enzyme inhibitors to determine the contribution of specific enzyme families (e.g., P450s) to emamectin resistance.
Objective: To test the hypothesis that metabolic detoxification by P450s is a mechanism of resistance in the insect strain.
Materials:
-
Same materials as Protocol 1
-
Piperonyl butoxide (PBO), a P450 inhibitor
Procedure:
-
Determine Synergist Dose: First, determine a sub-lethal concentration of PBO that does not cause significant mortality on its own.
-
Pre-treatment with Synergist: Expose the resistant (Field-R) larvae to the sub-lethal dose of PBO for a short period (e.g., 1-2 hours) before the insecticide exposure. This can be done by topical application or by incorporating PBO into the diet.
-
Conduct Bioassay: Immediately following the synergist pre-treatment, conduct the emamectin bioassay as described in Protocol 1. The emamectin solutions should be applied to larvae that have been pre-treated with PBO. A parallel bioassay without PBO should be run simultaneously.
-
Data Analysis:
-
Calculate the LC50 of emamectin for the resistant strain with and without PBO.
-
Calculate the Synergism Ratio (SR) using the formula: SR = LC50 without synergist / LC50 with synergist .
-
An SR value significantly greater than 1 (typically >2) suggests that the inhibited enzyme system (in this case, P450s) plays a role in the observed resistance.[7]
-
Caption: Logic for using synergists to investigate metabolic resistance.
Protocol 3: Gene Expression Analysis via qRT-PCR
This protocol is for quantifying the expression levels of candidate detoxification genes (e.g., P450s, ABC transporters) in resistant vs. susceptible insects.
Objective: To determine if resistance is associated with the overexpression of specific detoxification genes.
Materials:
-
Resistant and susceptible insect samples (larvae or adults)
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qRT-PCR instrument
-
Primers for target genes (e.g., specific P450s) and reference genes (e.g., Actin, GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from at least three biological replicates of both resistant and susceptible insect populations using a standard RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing cDNA template, forward and reverse primers for a target gene, and a qPCR master mix.
-
Run parallel reactions for one or more stably expressed reference genes to normalize the data.
-
Perform the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative expression level of the target genes in the resistant strain compared to the susceptible strain using the 2-ΔΔCt method.
-
A significant increase in the relative expression level in the resistant strain indicates gene overexpression, which may contribute to the resistance phenotype.[6][9]
-
Protocol 4: Molecular Docking Study
This protocol describes an in silico approach to predict the binding affinity of this compound to its target receptor (e.g., GluCl) or a detoxification enzyme.
Objective: To model the interaction between this compound and a protein of interest at the molecular level.
Materials:
-
Computer with molecular modeling software (e.g., AutoDock Vina, PyMOL)[11][12]
-
3D structure of the target protein (obtained from PDB or via homology modeling)
-
3D structure of the ligand, this compound (obtained from PubChem or similar database)
Procedure:
-
Protein and Ligand Preparation:
-
Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning charges.
-
Prepare the ligand structure by defining its rotatable bonds and assigning charges.[11]
-
-
Define Binding Site: Identify the putative binding pocket on the protein surface. This can be based on known active sites or predicted using pocket-finding algorithms.
-
Molecular Docking: Run the docking simulation using software like AutoDock Vina. The program will explore various conformations of the ligand within the defined binding site and calculate a binding affinity score (e.g., in kcal/mol) for the best poses.[12][13]
-
Analysis of Results:
-
Analyze the top-ranked docking poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the ligand-protein complex using software like PyMOL to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's amino acid residues.[8][14]
-
Quantitative Data Summary
The following tables summarize resistance data for emamectin benzoate against various insect pests as reported in the literature.
Table 1: Emamectin Benzoate Resistance Ratios (RR) in Various Insect Species
| Insect Species | Strain / Population | LC50 (Resistant) | LC50 (Susceptible) | Resistance Ratio (RR) | Reference |
| Tuta absoluta | Crete Field Population | - | - | 9-fold | [6] |
| Tuta absoluta | Lab-Selected (8 gen.) | - | - | 60-fold | [6] |
| Plutella xylostella | Japan Field Population | - | - | >150-fold | [7] |
| Culex quinquefasciatus | Field Populations | 0.0002–0.0020 µg/mL | 0.082 µg/mL | 0.002–0.020 | [15][16] |
| Musca domestica | Field-Selected (5 gen.) | - | - | 149.26-fold | [17] |
Note: The Culex quinquefasciatus field populations were found to be more susceptible than the laboratory strain, resulting in an RR < 1.
Table 2: Synergism of Emamectin Benzoate Toxicity by PBO
| Insect Species | Strain | Synergist | Synergism Ratio (SR) | Implicated Mechanism | Reference |
| Plutella xylostella | Resistant Strain | PBO | 10-fold | P450 Monooxygenases | [7] |
| Tuta absoluta | Resistant Strain | PBO | - (Partial Synergism) | P450 Monooxygenases | [6] |
Note: An SR > 1 indicates that the synergist increased the toxicity of the insecticide.
References
- 1. emamectin benzoate emb: Topics by Science.gov [science.gov]
- 2. insecticide emamectin benzoate: Topics by Science.gov [science.gov]
- 3. Acute poisoning with emamectin benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [sitem.herts.ac.uk]
- 5. Understanding the Mechanism of Action of Emamectin Benzoate 5% as an Insecticide [agrogreat.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of emamectin benzoate resistance in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Arthropod repellent interactions with olfactory receptors and ionotropic receptors analyzed by molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Studies on interaction of insect repellent compounds with odorant binding receptor proteins by in silico molecular docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Toxicities and Cross-Resistance of Imidacloprid, Acetamiprid, Emamectin Benzoate, Spirotetramat, and Indoxacarb in Field Populations of Culex quinquefasciatus (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Risk assessment, cross-resistance potential, and biochemical mechanism of resistance to emamectin benzoate in a field strain of house fly (Musca domestica Linnaeus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neurophysiological Assays of Emamectin B1a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neurophysiological assay techniques used to characterize the insecticide emamectin (B195283) B1a. Detailed protocols for key experimental methodologies are included to facilitate the study of its mechanism of action and the development of novel insecticides.
Introduction
Emamectin B1a, a semi-synthetic derivative of abamectin, is a potent macrocyclic lactone insecticide widely used in crop protection and aquaculture. Its primary mode of action is the disruption of normal nerve and muscle function in invertebrate pests. This document outlines the key neurophysiological assays employed to investigate the molecular targets and physiological effects of this compound.
Mechanism of Action
This compound primarily targets glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates.[1][2] Unlike vertebrates, which primarily use glutamate (B1630785) as an excitatory neurotransmitter in the central nervous system, many invertebrates utilize glutamate for inhibitory neurotransmission mediated by GluCls.
This compound acts as an allosteric modulator of GluCls, binding to a site distinct from the glutamate-binding site. This binding locks the channel in an open conformation, leading to a persistent influx of chloride ions (Cl-) into the cell. The increased chloride conductance hyperpolarizes the cell membrane, making it less excitable and thereby inhibiting nerve signal transmission and muscle contraction. This ultimately results in paralysis and death of the target pest. While its primary target is the GluCl, at higher concentrations, this compound may also interact with other ligand-gated ion channels, such as GABA receptors.
Signaling Pathway of this compound at Glutamate-Gated Chloride Channels
Caption: Signaling pathway of this compound at the glutamate-gated chloride channel.
Data Presentation: Potency of Emamectin and Related Compounds
The following table summarizes the potency of emamectin and the related compound ivermectin on various ligand-gated ion channels. This data is critical for understanding the selectivity and potential off-target effects of these compounds.
| Compound | Channel/Receptor | Preparation | Assay | Potency (EC50/IC50) | Reference |
| Emamectin | Glutamate-Gated Chloride Channel (CrGluCl-A) | Xenopus oocytes | Two-Electrode Voltage Clamp | ~200 nM | [2] |
| Ivermectin | Glutamate-Gated Chloride Channel (HcGluClα3B) | Xenopus oocytes | Two-Electrode Voltage Clamp | ~0.1 - 1.0 nM | [3] |
| Emamectin | α7 Nicotinic Acetylcholine Receptor (human) | Xenopus oocytes | Two-Electrode Voltage Clamp | 2.5 µM | |
| Emamectin | α4β2 Nicotinic Acetylcholine Receptor (human) | Xenopus oocytes | Two-Electrode Voltage Clamp | 3.3 µM | |
| Emamectin | α1β2γ2 GABAA Receptor (human) | Xenopus oocytes | Two-Electrode Voltage Clamp | 5.2 µM | |
| Emamectin | ρ1 GABAC Receptor (human) | Xenopus oocytes | Two-Electrode Voltage Clamp | 1.8 µM | |
| Avermectin (B7782182) B1a | GABAA Receptor (chick neuronal) | Xenopus oocytes | Two-Electrode Voltage Clamp | ~0.1 µM (for half-maximal stimulation of GABA current) |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This is the gold-standard technique for characterizing the effects of compounds on ligand-gated ion channels expressed in a heterologous system. It allows for precise control of the membrane potential and accurate measurement of ion channel currents.
Caption: Experimental workflow for the Two-Electrode Voltage Clamp (TEVC) assay.
a. Oocyte Preparation:
-
Harvest oocytes from mature female Xenopus laevis frogs.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding the specific invertebrate GluCl subunit(s) of interest.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for channel expression.
b. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Using micromanipulators, impale the oocyte with two glass microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.[4][5]
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.
-
Establish a stable baseline current in the perfusion solution.
-
Apply this compound at various concentrations to the perfusion bath and record the resulting current. Due to the slow and often irreversible nature of avermectin binding, a single oocyte is typically used for a limited number of concentrations.
-
To study the modulatory effect on the natural ligand, co-apply this compound with glutamate.
c. Solutions:
-
ND96 Saline (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5.
-
Electrode Filling Solution: 3 M KCl.
d. Data Analysis:
-
Measure the peak current amplitude at each concentration of this compound.
-
Construct dose-response curves and fit the data to a Hill equation to determine the EC₅₀ (half-maximal effective concentration).
Patch-Clamp Electrophysiology of Insect Neurons
Patch-clamp allows for the recording of currents from a small patch of membrane or the entire cell, providing high-resolution data on ion channel activity in their native environment.
Caption: Experimental workflow for patch-clamp electrophysiology of insect neurons.
a. Cell Preparation:
-
Isolate neurons from the desired insect species and developmental stage (e.g., larval central nervous system).
-
Culture the dissociated neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips) for a period that allows for adherence and recovery.
b. Electrophysiological Recording (Whole-Cell Configuration):
-
Place the coverslip with adherent neurons in a recording chamber on an inverted microscope.
-
Perfuse the chamber with an appropriate insect saline solution.
-
Use a micromanipulator to approach a neuron with a fire-polished glass micropipette filled with an internal solution.[6]
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -70 mV) and record baseline currents.
-
Apply this compound through the perfusion system and record the induced currents.
c. Solutions:
-
External Saline (example, in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 4 MgCl₂, 10 HEPES, 4 Glucose, pH 7.2.
-
Internal Pipette Solution (example, in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2. (Note: The exact composition of solutions should be optimized for the specific insect species and neuron type.)
d. Data Analysis:
-
Analyze changes in holding current, membrane resistance, and responses to voltage steps before and after this compound application.
In Vivo Insect Neurophysiology Assay
In vivo preparations allow for the study of this compound's effects on the intact nervous system, providing insights into its overall physiological impact.
Caption: Logical relationships in an in vivo insect neurophysiology experiment.
a. Preparation:
-
Anesthetize and immobilize the insect (e.g., a lepidopteran larva) on a dissection platform.
-
Make a dorsal incision to expose the central nervous system (CNS).
-
Continuously superfuse the exposed tissue with insect saline.
b. Recording:
-
Use a suction electrode to record compound action potentials from a peripheral nerve or a connective of the ventral nerve cord.
-
Alternatively, use a sharp glass microelectrode to perform extracellular recordings of single-unit activity from a specific ganglion.
-
Establish a baseline recording of spontaneous or evoked neural activity.
-
Apply this compound to the saline bath or topically to the ganglion.
c. Data Analysis:
-
Analyze changes in the frequency and amplitude of spontaneous nerve impulses.
-
Observe for the appearance of abnormal bursting activity followed by a cessation of firing, which is characteristic of the paralytic action of this compound.
Conclusion
The neurophysiological techniques outlined in these application notes provide a robust framework for investigating the effects of this compound on its primary molecular target, the glutamate-gated chloride channel. By employing these assays, researchers can elucidate the mechanism of action, determine the potency and selectivity, and explore the development of resistance to this important class of insecticides. The provided protocols serve as a detailed guide for the implementation of these powerful techniques in both academic and industrial research settings.
References
- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Patch-clamp analysis of the effects of the insecticide deltamethrin on insect neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Impact of Emamectin B1a on Non-Target Aquatic Invertebrates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emamectin (B195283) B1a, a semi-synthetic derivative of the avermectin (B7782182) family, is a potent insecticide widely used in agriculture and aquaculture.[1] Its mode of action involves the activation of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in invertebrates, leading to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis and death.[2][3][4][5][6][7] While effective against target pests, the potential for non-target toxicity, particularly in aquatic ecosystems, necessitates robust assessment methods.
These application notes provide detailed protocols for evaluating the acute and chronic toxicity, sublethal effects, and bioaccumulation potential of emamectin B1a in non-target aquatic invertebrates.
Data Presentation: Quantitative Toxicity of Emamectin Benzoate (B1203000)
The following tables summarize the lethal concentrations (LC50) of emamectin benzoate for various non-target aquatic invertebrates and fish, providing a comparative overview of its toxicity.
Table 1: Acute Toxicity of Emamectin Benzoate to Aquatic Organisms
| Species | Common Name | Endpoint | Concentration | Exposure Duration | Reference |
| Pimephales promelas | Fathead Minnow | LC50 | 0.64 mg/L | 96 hours | [8] |
| Unio delicatus | Freshwater Mussel | LC50 | 0.21 mg/L | 96 hours | [9] |
| Procambarus clarkii | Red Swamp Crayfish | LC50 | > 0.048 µg/mL | 72 hours | [7][10] |
| Americamysis bahia | Mysid Shrimp | LC50 | 40 - 78 ng/L | 96 hours | [11] |
Table 2: Chronic and Sediment Toxicity of Emamectin Benzoate to Benthic Invertebrates
| Species | Common Name | Endpoint | Concentration | Exposure Duration | Reference |
| Corophium volutator | Amphipod | LC50 | 316 µg/kg dry sediment | 28 days | [12] |
| Corophium volutator | Amphipod | NOEC (growth) | 30 µg/kg dry sediment | 28 days | [12] |
Experimental Protocols
Protocol 1: Acute Aquatic Toxicity Testing with Daphnia magna (Water Flea)
This protocol is adapted from OECD Guideline 202 for acute immobilization tests.
Objective: To determine the median effective concentration (EC50) of this compound that causes immobilization in Daphnia magna over a 48-hour exposure period.
Materials:
-
Daphnia magna neonates (<24 hours old)
-
Reconstituted hard water (or other suitable culture medium)
-
This compound stock solution
-
Glass test beakers (50-100 mL)
-
Temperature-controlled incubator or water bath (20 ± 2°C)
-
Light source providing a 16:8 hour light:dark photoperiod
-
Pipettes and volumetric flasks
-
pH meter and dissolved oxygen meter
Procedure:
-
Test Solutions: Prepare a geometric series of at least five this compound concentrations and a control (culture medium only). A solvent control should be included if a solvent is used to dissolve the test substance.
-
Test Setup: Add 40 mL of the respective test solution to each of the replicate test beakers. Use at least three replicates per concentration.
-
Organism Introduction: Randomly introduce 10 healthy Daphnia magna neonates into each test beaker.
-
Incubation: Incubate the test beakers for 48 hours at 20 ± 2°C with a 16:8 hour light:dark photoperiod. Do not feed the organisms during the test.
-
Observations: At 24 and 48 hours, record the number of immobilized daphnids in each beaker. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Water Quality: Measure and record pH and dissolved oxygen in the control and highest test concentration at the beginning and end of the test.
-
Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis, logistic regression).
Protocol 2: Chronic Sediment Toxicity Testing with Chironomus riparius (Midge)
This protocol is based on OECD Guideline 218 for sediment-water chironomid toxicity tests.
Objective: To assess the chronic effects of this compound-spiked sediment on the emergence and development of Chironomus riparius.
Materials:
-
Chironomus riparius first-instar larvae
-
Formulated sediment (e.g., artificial sediment according to OECD 218)
-
Overlying water (e.g., reconstituted hard water)
-
This compound stock solution
-
Glass test vessels with emergence traps
-
Temperature-controlled environmental chamber (20 ± 2°C)
-
Light source providing a 16:8 hour light:dark photoperiod
-
Food for larvae (e.g., finely ground fish food)
Procedure:
-
Sediment Spiking: Prepare a range of this compound concentrations in the sediment. Thoroughly mix the test substance with the sediment to ensure homogeneity.
-
Test Setup: Add a layer of the spiked sediment to each test vessel, followed by the overlying water, creating a sediment-water system. Allow the system to equilibrate for at least 24 hours.
-
Larvae Introduction: Introduce 20 first-instar Chironomus riparius larvae into each test vessel.
-
Incubation and Feeding: Incubate the test systems for 28 days at 20 ± 2°C. Provide food to the larvae periodically as required.
-
Emergence Monitoring: Monitor the test vessels daily for the emergence of adult midges. Collect and count the emerged adults from the traps. Record the sex of the emerged midges.
-
Termination: At the end of the 28-day period, terminate the experiment. Sieve the sediment to recover any remaining larvae or pupae.
-
Endpoints: The primary endpoints are the total number of emerged adults and the time to emergence. Developmental rate and sex ratio can also be assessed.
-
Data Analysis: Determine the lowest observed effect concentration (LOEC) and no observed effect concentration (NOEC) for emergence and development time. Calculate the ECx (e.g., EC10, EC50) for emergence.
Protocol 3: Bioaccumulation Study with Lumbriculus variegatus (Oligochaete Worm)
This protocol follows the principles of OECD Guideline 315 for bioaccumulation in sediment-dwelling benthic oligochaetes.
Objective: To determine the potential for bioaccumulation of this compound from sediment into the tissues of Lumbriculus variegatus.
Materials:
-
Lumbriculus variegatus adult worms
-
Sediment (natural or artificial)
-
Overlying water
-
Radiolabeled (e.g., ¹⁴C) or non-labeled this compound
-
Test chambers for sediment exposure
-
Analytical instrumentation for quantifying this compound (e.g., HPLC, LC-MS/MS)
Procedure:
-
Sediment Spiking: Spike the sediment with a known concentration of this compound.
-
Test Setup: Add the spiked sediment and overlying water to the test chambers.
-
Uptake Phase: Introduce a known biomass of Lumbriculus variegatus into the test chambers. The uptake phase typically lasts for 28 days.
-
Sampling: Collect sediment, water, and worm samples at predetermined time points (e.g., days 1, 3, 7, 14, 21, 28).
-
Elimination Phase (Optional): After the uptake phase, transfer a subset of the worms to clean sediment to determine the depuration rate.
-
Sample Analysis: Analyze the concentration of this compound in sediment, water, and worm tissues using appropriate analytical methods.
-
Data Analysis: Calculate the bioaccumulation factor (BAF) or biota-sediment accumulation factor (BSAF). The BSAF is calculated as the concentration in the organism (lipid-normalized) divided by the concentration in the sediment (organic carbon-normalized).
Visualizations
Signaling Pathway of this compound in Invertebrates
Caption: Mode of action of this compound in invertebrate nerve and muscle cells.
General Experimental Workflow for Aquatic Invertebrate Toxicity Assessment
Caption: A generalized workflow for assessing the toxicity of this compound to aquatic invertebrates.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. Postsynaptic inhibition of invertebrate neuromuscular transmission by avermectin B1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cotton.org [cotton.org]
- 5. Emamectin - Wikipedia [en.wikipedia.org]
- 6. Sublethal Effects of Emamectin Benzoate on Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) [mdpi.com]
- 7. ija.scholasticahq.com [ija.scholasticahq.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Physiological and histopathological response of non-target organisms to emamectin benzoate: an effective innovative insecticide or a new ecosystem health hazard? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. One moment, please... [wfduk.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Photodegradation of Emamectin B1a
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with emamectin (B195283) B1a, focusing on the challenges posed by its photodegradation in experimental setups.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays. | Photodegradation of emamectin B1a in the experimental setup leading to variable concentrations of the active compound. The efficacy of emamectin benzoate (B1203000) is known to decrease with increased UV exposure time.[1][2] | - Conduct experiments under controlled lighting conditions, minimizing exposure to UV and ambient light.- Prepare solutions fresh and store them in amber vials or wrap containers in aluminum foil.- Use a photostable formulation or incorporate a UV protectant in the vehicle solution. |
| Rapid loss of parent compound in analytical samples. | Exposure of samples to light during preparation, storage, or analysis. This compound is highly susceptible to UV light, which is a major factor in its degradation.[2] | - Work in a dimly lit area or under yellow light during sample preparation.- Use amber autosampler vials for HPLC or LC-MS/MS analysis.- If samples must be stored, keep them at low temperatures and protected from light. |
| Appearance of unknown peaks in chromatograms. | Formation of photodegradation products. Primary degradation pathways include cis-trans isomerization, alterations at the methylamino group, and oxidation.[3] | - Consult literature for known photodegradants of this compound to identify potential new peaks. Common photodegradants include 8,9-Z-MAB1a, 8a-hydroxy-MAB1a, and 8a-oxo-MAB1a.[4] - Use a diode array detector (DAD) or mass spectrometry (MS) to obtain spectral information for peak identification. |
| Low recovery of this compound during sample extraction. | Degradation of the analyte during the extraction process due to light exposure or inappropriate solvent conditions. | - Minimize the exposure of the sample to light throughout the extraction procedure.- Ensure the pH of the extraction solvent is compatible with this compound stability. |
Frequently Asked Questions (FAQs)
1. What is photodegradation and why is it a concern for this compound?
Photodegradation is the breakdown of molecules by light, particularly UV radiation. This compound is highly susceptible to photodegradation, which leads to a loss of its insecticidal activity.[1][2] This is a significant concern in experimental settings as it can lead to inaccurate and unreliable results.
2. What are the main factors that influence the photodegradation of this compound?
The primary factors include:
-
Wavelength and Intensity of Light: UV light, especially in the UVA and UVB range, is the main driver of degradation.
-
Duration of Exposure: The longer the exposure to light, the greater the degradation.[1]
-
Initial Concentration: The rate of degradation can be concentration-dependent, with some studies showing a relative decrease in the degradation rate at higher initial concentrations.[1]
-
Solvent/Matrix: The solvent system can significantly impact the degradation rate. For instance, the presence of photosensitizers like acetone (B3395972) can accelerate photodegradation.[4]
-
Presence of UV Protectants: Certain compounds can absorb UV radiation and protect this compound from degradation.
3. What are the major photodegradation products of this compound?
The primary photodegradation of this compound involves several transformations, including:
-
Cis-trans (E/Z)-isomerization at the 8,9 double bond, forming 8,9-ZMa.[3]
-
Alterations at the methylamino group , leading to products like FAB1a, MFB1a, and AB1a.[3]
-
Loss of the outer oleandrose (B1235672) sugar residue , resulting in MSB1a.[3]
-
Oxidations at the 8a position of the macrocyclic ring, forming 8a-OXOMAB1a.[3]
4. How can I minimize photodegradation of this compound in my experiments?
Several strategies can be employed:
-
Controlled Lighting: Conduct experiments under light conditions that minimize UV exposure. This can include using UV-filtered light sources or working in a dark room.
-
Light-Protective Containers: Store stock solutions and experimental samples in amber glass vials or containers wrapped in aluminum foil.
-
Use of Photostabilizers: Incorporate UV protectants or photostabilizers into your formulations. Kojic acid has been shown to be effective in reducing the photodegradation of MAB1a.[5]
-
Encapsulation: Encapsulating emamectin benzoate in polymeric microparticles, such as those made from polylactic acid (PLA), can enhance its stability against light-induced degradation.
-
Freshly Prepared Solutions: Prepare solutions immediately before use to minimize the duration of light exposure.
5. What analytical methods are suitable for monitoring this compound and its photodegradants?
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective methods.[1][6][7] These techniques allow for the separation and quantification of the parent compound and its various degradation products.
Quantitative Data on this compound Photodegradation
Table 1: Half-life of this compound under Different Conditions
| Condition | Initial Concentration | Half-life | Reference |
| UV Light Exposure | 1 mg/L | < 3 hours | [1] |
| Natural Sunlight (Fall, Latitude 40° N) in pH 7 Buffer | 1 ppm | 22 days | [4] |
| Natural Sunlight (Fall, Latitude 40° N) in Natural Pond Water | 1 ppm | 7 days | [4] |
| Natural Sunlight (Fall, Latitude 40° N) in Sensitized Buffer (1% acetone in pH 7 buffer) | 1 ppm | 1 day | [4] |
| Xenon Lamp in pH 7 Buffer with 1% Acetonitrile | 10-12 ppm | 64.5 days | [4] |
| Xenon Lamp in pH 7 Buffer with 1% Ethanol | 10-12 ppm | 8.5 days | [4] |
| Xenon Lamp in pH 7 Buffer with 1% Acetone | 10-12 ppm | 0.5 days | [4] |
Experimental Protocols
Protocol 1: General Photodegradation Study of this compound in Aqueous Solution
1. Materials:
-
This compound standard
-
HPLC-grade methanol (B129727) and acetonitrile
-
Deionized water
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7)
-
Quartz or borosilicate glass tubes/vials
-
UV irradiation source (e.g., xenon lamp or UV chamber with controlled wavelength and intensity)
-
HPLC system with a C18 column and UV detector (set at 245 nm)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol.
-
Preparation of Working Solutions: Dilute the stock solution with the desired aqueous medium (e.g., buffer, deionized water) to the target concentration in the quartz/borosilicate tubes.
-
Dark Control: Wrap one set of tubes completely in aluminum foil to serve as a dark control.
-
UV Exposure: Place the unwrapped tubes under the UV light source. Ensure consistent distance and orientation of the tubes relative to the light source.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube (including the dark control).
-
Sample Analysis: Analyze the collected samples by HPLC to determine the concentration of this compound.
Protocol 2: HPLC Analysis of this compound
1. HPLC System and Conditions:
-
Instrument: High-Performance Liquid Chromatograph.
-
Detector: UV detector set at 245 nm.[8]
-
Column: C18 stainless steel column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of methanol, acetonitrile, and ammonia (B1221849) solution (e.g., 25:55:20 v/v/v).[8]
-
Flow Rate: 1.2 ml/min.[8]
-
Injection Volume: 5 µl.[8]
-
Column Temperature: 30°C.[8]
2. Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase.
-
Calibration Curve: Inject the standard solutions to generate a calibration curve.
-
Sample Injection: Inject the samples collected from the photodegradation experiment.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Dissipation of Emamectin Benzoate Residues in Rice and Rice-Growing Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cipac.org [cipac.org]
Technical Support Center: Optimizing Emamectin B1a Dosage for Sublethal Toxicity Tests
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with emamectin (B195283) B1a in sublethal toxicity studies.
Frequently Asked Questions (FAQs)
Q1: How do I determine the appropriate sublethal concentration of emamectin B1a for my experiments?
A1: The standard approach is to first determine the median lethal concentration (LC50), which is the concentration that kills 50% of the test population. Sublethal concentrations are then typically selected as fractions of the LC50.[1][2] Commonly used sublethal concentrations in published studies include LC10, LC20, LC30, 1/10th of the LC50, and 1/100th of the LC50.[3][4][5][6][7] The selection of the specific fraction depends on the research question and the desired level of stress to be induced without causing significant mortality.
Q2: What is a standard protocol for determining the LC50 of this compound?
A2: A widely used method is the leaf dip bioassay for herbivorous insects.[8] For aquatic organisms, standard OECD guidelines for toxicity testing are followed.[5] A general workflow involves a range-finding test to determine the approximate range of concentrations causing mortality, followed by a definitive test with a narrower range of concentrations to accurately calculate the LC50.
Q3: I am observing high mortality in my control group. What could be the cause?
A3: High control mortality can invalidate an experiment. Potential causes include:
-
Contamination: Ensure all equipment, glassware, and the testing environment are free from contaminants.
-
Solvent Toxicity: If a solvent is used to dissolve this compound, its concentration should be minimal and tested in a separate solvent-only control group to ensure it is not causing toxicity.[1]
-
Health of Test Organisms: The test organisms should be healthy, of a uniform age and size, and properly acclimated to the experimental conditions before the test begins.[2]
-
Environmental Stress: Unsuitable temperature, humidity, or lighting can stress the organisms and increase mortality.
Q4: My results are inconsistent across replicates. How can I improve reproducibility?
A4: Inconsistent results can stem from several factors:
-
Inaccurate Dosing: Ensure precise preparation of stock and serial dilutions. The use of a correction factor based on the purity of the active ingredient is recommended for preparing stock solutions.[1]
-
Variable Exposure: Ensure uniform application of the test substance. For example, in a leaf dip assay, ensure complete and even coverage of the leaf surface.
-
Heterogeneous Test Population: Use a homogenous group of test organisms in terms of age, developmental stage, and genetic background.[1]
-
Insufficient Sample Size: Using a small number of individuals per replicate can lead to high variability. It is advisable to use batches of 10 to 20 individuals and replicate each treatment 3 to 5 times.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No mortality observed even at high concentrations | - Inactive test substance- Resistant test population- Incorrect preparation of test solutions | - Verify the purity and activity of the this compound.- Consider the possibility of insecticide resistance in your test population.- Double-check all calculations and procedures for preparing test solutions. |
| Observed effects are not dose-dependent | - Saturation of uptake or response at the tested concentrations- Complex dose-response relationship (e.g., hormesis) | - Expand the range of tested concentrations, including lower doses.- Investigate potential hormetic effects, where low doses may have a stimulatory effect.[6] |
| Difficulty dissolving this compound | - Inappropriate solvent | - Use a small amount of a suitable water-miscible solvent like acetone (B3395972) or alcohol to first dissolve the insecticide before creating an aqueous suspension.[1] |
Quantitative Data Summary
Table 1: LC50 Values of Emamectin Benzoate (B1203000) for Various Organisms
| Organism | LC50 Value | Exposure Time | Reference |
| Spodoptera littoralis (3rd instar larvae) | 0.43 mg/ml | - | [9] |
| Paederus fuscipes (Adults) | 3.07 mg a.i. L-1 | 72 h | [3] |
| Paederus fuscipes (2nd instar larvae) | 2.58 mg a.i. L-1 | 72 h | [3] |
| Pimephales promelas (Fathead minnow) | 0.64 mg a.i./L | 96 h | [10] |
| Labeo rohita | 91 μgL-1 | 96 h | [5][11] |
| Spodoptera frugiperda (3rd instar larvae) | 0.1062 mg/L | 24 h | [12] |
| Spodoptera litura (7-day-old larvae) | 0.6 ppm | 72 h | [8] |
Table 2: Examples of Sublethal Concentrations Used in Emamectin Benzoate Studies
| Organism | Sublethal Concentration(s) | Basis | Reference |
| Paederus fuscipes | LC10 and LC30 | Calculated from LC50 | [3] |
| Unio delicatus | 1/10 and 1/100 of the LC50 | Calculated from 96-h LC50 | [4] |
| Labeo rohita | 1/50th and 1/10th of 96 h LC50 | Calculated from 96-h LC50 | [5][11] |
| Aedes aegypti | LC10 and LC20 | Calculated from bioassay | [6] |
| Spodoptera frugiperda | LC10 and LC30 | Calculated from LC50 | [7] |
Experimental Protocols
Detailed Methodology for LC50 Determination via Leaf Dip Bioassay
This protocol is adapted for a target pest like Spodoptera frugiperda.
-
Preparation of Stock Solution:
-
Calculate the amount of emamectin benzoate needed to prepare a stock solution of a desired concentration (e.g., 1000 ppm), accounting for the purity of the active ingredient.[1]
-
Dissolve the calculated amount in a minimal volume of a suitable solvent (e.g., acetone).
-
Make up the final volume with distilled water containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
-
-
Preparation of Test Concentrations:
-
Perform serial dilutions of the stock solution to obtain a range of concentrations for the bioassay.
-
A preliminary range-finding test should be conducted to identify a range of concentrations that cause between 20% and 80% mortality.[7]
-
-
Bioassay Procedure:
-
Select healthy, uniform host plant leaves.
-
Dip each leaf into a specific test concentration for a standardized duration (e.g., 10-20 seconds).
-
Allow the leaves to air-dry completely.
-
Place the treated leaves individually into Petri dishes or rearing containers.
-
Introduce a set number of test larvae (e.g., 10-20 third instar larvae) into each container.[1][7]
-
Include a control group treated only with the solvent and surfactant solution.
-
Replicate each concentration and the control at least 3-5 times.[1]
-
-
Data Collection and Analysis:
Visualizations
Caption: Workflow for determining and applying sublethal doses of this compound.
Caption: Mechanism of action of this compound at the neuronal synapse.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. Testing Requirements for Wildlife – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. Lethal and sublethal effects of emamectin benzoate on the rove beetle, Paederus fuscipes, a non-target predator of rice brown planthopper, Nilaparvata lugens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological and histopathological response of non-target organisms to emamectin benzoate: an effective innovative insecticide or a new ecosystem health hazard? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the effect of sub-lethal acute toxicity of Emamectin benzoate in Labeo rohita using multiple biomarker approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sublethal exposure of emamectin benzoate and thiamethoxam alters the biological parameters and genes expression in Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biochemjournal.com [biochemjournal.com]
- 8. entomologyresearchjournal.com [entomologyresearchjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sublethal Effects of Emamectin Benzoate on Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) [mdpi.com]
troubleshooting emamectin B1a peak tailing in reverse-phase HPLC
Technical Support Center: Emamectin (B195283) B1a Analysis
This guide provides in-depth troubleshooting assistance for researchers, scientists, and drug development professionals encountering emamectin B1a peak tailing in reverse-phase High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] Ideally, peaks should be symmetrical and Gaussian in shape. Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1 indicates tailing, with values exceeding 1.2 often considered significant.[2] This distortion can compromise the accuracy of integration and reduce the resolution between closely eluting compounds.[3]
The USP Tailing Factor (Tf) is calculated using the formula: Tf = W₀.₀₅ / 2f Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak's leading edge to the peak maximum at 5% height.[3]
Q2: What are the most common causes of peak tailing for this compound?
Peak tailing for this compound, a large macrocyclic lactone with a basic functional group (pKa ≈ 7.7), is often caused by a combination of chemical and physical factors.[4]
-
Secondary Silanol (B1196071) Interactions: This is the most common chemical cause. The basic methylamino group on this compound can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases (like C18), especially at a mid-range pH.[1][3] This secondary retention mechanism leads to significant tailing.
-
Column Issues: Problems such as column contamination from sample matrix components, degradation of the stationary phase (e.g., loss of end-capping), or physical deformation of the packed bed (voids) can all lead to poor peak shape.[1][5]
-
Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions.[6] If the pH is close to the analyte's pKa, both ionized and unionized forms can exist, leading to peak distortion.[7]
-
Sample and Solvent Effects: Injecting too high a concentration of the analyte (mass overload) or using a sample solvent that is stronger than the mobile phase can cause peak distortion.[2][8]
-
System and Hardware Issues: Extra-column volume (dead volume) in tubing, fittings, or the detector flow cell can cause band broadening and tailing.[2][3]
Q3: My this compound peak is tailing. Where should I begin troubleshooting?
A systematic approach is the most effective way to identify the root cause. Start by assessing whether the issue affects only the this compound peak or all peaks in the chromatogram. If only the emamectin peak is tailing, chemical interactions are the likely culprit. If all peaks are tailing, the cause is more likely related to the column's physical condition or the HPLC system itself.[9]
The following workflow provides a step-by-step diagnostic process.
Q4: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for achieving a symmetrical peak shape for ionizable compounds like this compound.[6] The pH influences the ionization state of both the basic analyte and the acidic silanol groups on the silica (B1680970) stationary phase.[10]
-
At Low pH (e.g., 2.5 - 3.5): The acidic silanol groups are fully protonated (neutral, Si-OH), minimizing their ability to interact with the positively charged this compound. This is typically the optimal pH range for good peak shape.[1][9]
-
At Mid pH (e.g., 4 - 7): Silanol groups become deprotonated and negatively charged (Si-O⁻), while this compound remains protonated and positively charged. This leads to strong ionic secondary interactions, causing severe peak tailing.[3]
-
At High pH (e.g., > 8.5): this compound becomes deprotonated and neutral, which can reduce tailing from silanol interactions. However, operating at high pH can rapidly degrade standard silica-based columns.[5][10]
| pH Range | Silanol State (Si-OH) | This compound State | Interaction Potential | Expected Peak Shape |
| 2.5 - 3.5 | Protonated (Neutral) | Protonated (Cationic) | Minimal | Symmetrical |
| 4.0 - 7.0 | Deprotonated (Anionic) | Protonated (Cationic) | High (Ionic Interaction) | Severe Tailing |
| > 8.5 | Deprotonated (Anionic) | Neutral | Reduced | Improved, but risks column damage |
Q5: Could my HPLC column be the source of the problem?
Yes, the column is a primary suspect. Tailing that is specific to basic compounds like this compound often points to issues with the column's chemistry or physical integrity.
1. Secondary Silanol Interactions: As described above, interactions between the basic analyte and acidic silanols are a major cause of tailing.[1] This is more pronounced on older, Type-A silica columns.
-
Solution: Use a modern, high-purity, end-capped C18 column. End-capping blocks many of the residual silanols.[3] Alternatively, columns with polar-embedded or charged surface hybrid (CSH) technologies are specifically designed to shield silanols and improve peak shape for basic compounds.[2]
2. Column Contamination and Voids:
-
Contamination: Strongly retained matrix components can accumulate at the head of the column, creating active sites that cause tailing.[1]
-
Solution: Use a guard column and implement a column flushing procedure after each analytical batch (see Protocol 1).
-
-
Void Formation: A void or channel can form at the column inlet due to pressure shocks or dissolution of the silica bed under harsh pH conditions.[1][5] This disrupts the flow path and causes peak distortion for all analytes.
Q6: What other factors like sample preparation or system hardware should I consider?
If you have optimized the mobile phase and are using an appropriate column, consider these other potential causes summarized in the table below.
| Issue Category | Specific Problem | Symptoms | Recommended Solution |
| Sample | Mass Overload | Peaks become broader and more asymmetrical as concentration increases.[2] | Dilute the sample or reduce the injection volume.[9] |
| Solvent | Solvent Mismatch | Using a sample solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile).[2] | Dissolve the sample in the initial mobile phase or a weaker solvent.[2] |
| Hardware | Extra-Column Volume | Broad, tailing peaks, especially for early-eluting compounds.[3] | Use narrow-bore (0.005") tubing and minimize its length. Ensure all fittings are properly connected to avoid dead volume.[3] |
| Hardware | Blocked Frit | High backpressure accompanied by peak tailing or splitting.[1] | Replace the in-line filter or column inlet frit. Regularly filter samples and mobile phases.[1][5] |
| Sample | Matrix Effects | Co-eluting impurities from a complex sample matrix can interfere with the peak shape.[2] | Improve the sample clean-up procedure using methods like Solid Phase Extraction (SPE).[3] |
Experimental Protocols
Protocol 1: General Purpose Column Flushing (Reverse-Phase)
This procedure is designed to remove strongly retained contaminants from a C18 column. Always consult the column manufacturer's instructions for specific limitations on solvents and flow rates.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.
-
Initial Wash (Buffer Removal): Flush the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water).
-
Intermediate Wash: Flush with 10-20 column volumes of 100% Acetonitrile.
-
Strong Solvent Wash (for non-polar contaminants): Flush with 10-20 column volumes of Isopropanol.
-
Re-equilibration:
-
Gradually return to the analytical mobile phase by first flushing with the intermediate solvent (100% Acetonitrile).
-
Finally, re-equilibrate the column with at least 20 column volumes of the initial mobile phase composition, including the buffer.
-
-
Performance Check: Reconnect the detector and inject a standard to assess if peak shape has improved.
Protocol 2: Mobile Phase pH Optimization
This protocol outlines a systematic approach to finding the optimal mobile phase pH for this compound analysis.
-
Select a Buffer: Choose a buffer with a pKa within +/- 1 pH unit of your target pH. For a target pH of 3.0, formic acid (0.1%) or a formate (B1220265) buffer (e.g., ammonium (B1175870) formate) is an excellent choice. A buffer concentration of 10-25 mM is typically sufficient.
-
Prepare Mobile Phases: Prepare several small batches of your aqueous mobile phase, adjusting the pH in small increments (e.g., pH 3.5, 3.2, 3.0, 2.8, 2.5). Use a calibrated pH meter for accurate measurements.
-
Systematic Testing:
-
Begin with the highest pH (3.5) and thoroughly equilibrate the column.
-
Inject a standard of this compound and record the chromatogram, noting the retention time and tailing factor.
-
Lower the pH to the next increment (e.g., 3.2), re-equilibrate the system, and inject the standard again.
-
Repeat this process for all prepared pH values.
-
-
Data Analysis: Create a table comparing the tailing factor at each pH. Select the pH that provides the best peak symmetry (Tf closest to 1.0) without compromising retention or resolution from other compounds of interest. Ensure the chosen pH is well within the stable operating range of your column (typically pH 2-8 for standard silica).[10]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. fao.org [fao.org]
- 5. agilent.com [agilent.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. moravek.com [moravek.com]
Technical Support Center: Analysis of Emamectin B1a by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of emamectin (B195283) B1a.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of emamectin B1a that may be related to matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Response / Poor Sensitivity | Ion Suppression: Co-eluting matrix components compete with this compound for ionization, reducing its signal intensity.[1][2] | 1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or a modified QuEChERS protocol to remove interfering matrix components.[3][4] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from matrix interferences.[2] 3. Dilute the Sample: A simple "dilute and shoot" approach can reduce the concentration of matrix components, though this may also decrease sensitivity.[3] 4. Use a Different Ionization Source: If available, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds. |
| Poor Reproducibility / High Variability in Results | Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples due to differences in matrix composition.[2][5] | 1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.[3][6][7] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing more accurate quantification.[2][3] 3. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability. |
| Inaccurate Quantification (High or Low Recovery) | Ion Enhancement or Suppression: Matrix components can either enhance or suppress the ionization of this compound, leading to overestimation or underestimation of its concentration.[3][7] | 1. Quantify Matrix Effects: Perform a post-extraction spike experiment to determine the percentage of signal suppression or enhancement.[3] 2. Employ a Compensation Strategy: Based on the severity of the matrix effect, use either matrix-matched calibration for moderate effects or a stable isotope-labeled internal standard for significant effects.[3][8] |
| Peak Shape Distortion (e.g., tailing, fronting, splitting) | Matrix Overload on an Analytical Column: High concentrations of matrix components can affect the chromatography. Co-eluting Interferences: A matrix component may be co-eluting with and interfering with the peak shape of this compound. | 1. Enhance Sample Cleanup: Utilize SPE or other cleanup methods to remove the interfering components.[9] 2. Optimize Chromatographic Conditions: Modify the mobile phase composition, gradient, or use a different analytical column to improve separation.[2] 3. Dilute the Sample Extract: This can reduce the concentration of components causing the chromatographic issues.[3] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects.
Caption: A step-by-step workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2][8] In the context of this compound analysis by LC-MS/MS, this typically manifests as ion suppression, where the presence of other molecules from the sample extract reduces the signal intensity of this compound.[1] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2][10]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A common method to assess matrix effects is to perform a post-extraction addition experiment.[8] This involves comparing the peak area of a standard spiked into a blank sample extract after the extraction process with the peak area of the same standard in a pure solvent. A lower peak area in the matrix extract indicates ion suppression, while a higher peak area suggests ion enhancement. The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100.[3]
Q3: What is the QuEChERS method and can it help reduce matrix effects for this compound?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an extraction and cleanup step.[6] While the standard QuEChERS method can be effective, modifications are often necessary for complex matrices to improve recovery and minimize matrix effects for this compound.[1] For instance, using different sorbents during the dispersive SPE cleanup step can help remove specific interferences.[6][11]
Q4: When should I use matrix-matched calibration versus a stable isotope-labeled internal standard?
A4: Matrix-matched calibration is a good strategy when you have access to a representative blank matrix and the matrix effects are consistent across your samples.[3] It is effective for compensating for moderate matrix effects. For significant or highly variable matrix effects, a stable isotope-labeled internal standard (SIL-IS) is the preferred approach.[3] An SIL-IS closely mimics the chemical and physical properties of this compound, so it is affected by the matrix in the same way, leading to more accurate and precise results.[2]
Q5: Can simply diluting my sample extract eliminate matrix effects?
A5: Diluting the sample extract can be a quick and easy way to reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[3] However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, potentially making it unsuitable for trace-level analysis.
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for this compound in various matrices from published studies.
Table 1: Matrix Effect of this compound in Different Food Matrices
| Matrix | Matrix Effect (%) | Analytical Method | Reference |
| Eel | 35.6 ± 6.0 (Suppression) | QuEChERS-EDTA and LC-MRM | [1] |
| Halibut | 38.0 ± 6.2 (Suppression) | QuEChERS-EDTA and LC-MRM | [1] |
| Shrimp | 16.8 ± 4.3 (Suppression) | QuEChERS-EDTA and LC-MRM | [1] |
| Rice Stems | Strong Inhibition | UPLC-MS/MS | [7] |
| Soil | Strong Suppression | UPLC-MS/MS | [7] |
| Field Water | Slight Enhancement | UPLC-MS/MS | [7] |
Table 2: Recovery of this compound Using Different Sample Preparation Methods
| Matrix | Sample Preparation Method | Spiked Level (µg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Eel | QuEChERS-EDTA (Q3 method) | 5, 10, 20 | 87.4 - 96.2 | < 3.5 (intra-day) | [1] |
| Halibut | QuEChERS-EDTA (Q3 method) | 5, 10, 20 | 87.4 - 96.2 | < 3.5 (intra-day) | [1] |
| Shrimp | QuEChERS-EDTA (Q3 method) | 5, 10, 20 | 87.4 - 96.2 | < 3.5 (intra-day) | [1] |
| Soybean | Modified QuEChERS | 4, 8, 20, 40, 80 | > 70 | ≤ 20 | [6] |
| Bean | Modified QuEChERS | 4, 8, 20, 40, 80 | > 70 | ≤ 20 | [6] |
| Maize | Modified QuEChERS | 4, 8, 20, 40, 80 | > 70 | ≤ 20 | [6] |
| Rice Stems | Acetonitrile (B52724) Extraction & C18 SPE | 0.1, 10.0, 50.0 | 82 - 102 | 0.3 - 15.9 | [7][12] |
| Soil | Acetonitrile Extraction & C18 SPE | 0.1, 10.0, 50.0 | 82 - 102 | 0.3 - 15.9 | [7][12] |
| Field Water | Ethyl Acetate Extraction & C18 SPE | 0.1, 10.0, 50.0 | 82 - 102 | 0.3 - 15.9 | [7][12] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Fatty Fish Matrices
This protocol is adapted from a method for determining emamectin benzoate (B1203000) in eel, halibut, and shrimp.[1]
1. Sample Extraction: a. Weigh 5 g of homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 1 min. c. Add 10 mL of acetonitrile with 1% acetic acid and vortex for 1 min. d. Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 min. e. Centrifuge at 4000 rpm for 5 min.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA (primary secondary amine), and 150 mg C18. b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 5 min.
3. Final Preparation: a. Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Environmental Samples
This protocol is a general representation for cleaning up environmental samples like water and soil extracts.[7][12]
1. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
2. Sample Loading: a. Load the sample extract (previously adjusted to be compatible with the SPE sorbent, e.g., in an aqueous solution) onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).
3. Washing: a. Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
4. Elution: a. Elute the this compound from the cartridge with 5-10 mL of a suitable solvent like acetonitrile or methanol.
5. Final Preparation: a. Evaporate the eluate to dryness under nitrogen. b. Reconstitute the residue in a known volume of mobile phase for analysis.
Visualizing the Sample Preparation Workflow
The following diagram outlines a general sample preparation workflow incorporating both QuEChERS and SPE cleanup options.
Caption: A generalized workflow for sample preparation to minimize matrix effects.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. mdpi.com [mdpi.com]
- 7. Dissipation of Emamectin Benzoate Residues in Rice and Rice-Growing Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Emamectin B1a Resistance in Laboratory Insect Colonies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and manage insect resistance to emamectin (B195283) B1a in laboratory colonies.
Troubleshooting Guides
Issue 1: Increased Tolerance or Survival in Routine Bioassays
-
Question: We've observed a gradual increase in the concentration of emamectin B1a required to achieve the desired mortality in our lab colony. What could be the cause and what steps should we take?
-
Answer: This is a classic sign of developing resistance. Continuous exposure to the same insecticide selects for individuals with heritable traits that allow them to survive the treatment.
Immediate Actions:
-
Confirm Resistance: Conduct a dose-response bioassay to determine the current LC50 (lethal concentration to kill 50% of the population) and compare it to your baseline susceptibility data. A significant increase in the LC50 value confirms resistance.
-
Halt Selection Pressure: Temporarily suspend the use of this compound and other related avermectins on the colony.
-
Investigate Mechanism: If resources permit, investigate the potential resistance mechanism. The two primary mechanisms are target-site insensitivity and metabolic resistance.
-
Metabolic Resistance: Use synergists like piperonyl butoxide (PBO) in your bioassays. A significant increase in mortality in the presence of PBO suggests the involvement of cytochrome P450 monooxygenases.[1][2]
-
Target-Site Resistance: Sequence the glutamate-gated chloride channel (GluCl) gene, the target of this compound, to check for known mutations associated with resistance (e.g., A309V or G323D in some species).[3][4]
-
-
Issue 2: Inconsistent Bioassay Results
-
Question: Our bioassay results for this compound are highly variable between replicates. How can we improve the consistency of our assays?
-
Answer: Inconsistent results can stem from several factors related to the experimental protocol and the insects themselves.
Troubleshooting Steps:
-
Standardize Insect Life Stage and Condition: Ensure that all insects used in the bioassay are of the same developmental stage, age, and have been reared under identical conditions (temperature, humidity, diet). Do not use individuals that appear lethargic or unhealthy.
-
Review Application Technique:
-
Leaf-Dip/Diet Incorporation: Ensure uniform coating of the insecticide on the leaf surface or thorough mixing into the diet. Inconsistent application can lead to variable doses being ingested by the insects.
-
Topical Application: Calibrate your microapplicator regularly to ensure a consistent droplet size and dosage per insect.
-
-
Check Insecticide Solution: Prepare fresh insecticide solutions for each bioassay. Emamectin benzoate (B1203000) can degrade over time, especially when exposed to light. Ensure the insecticide is fully dissolved in the solvent before making serial dilutions.
-
Control for Environmental Factors: Conduct bioassays in a controlled environment with consistent temperature, humidity, and photoperiod to minimize variability in insect metabolism and behavior.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: The two main mechanisms are:
-
Target-Site Insensitivity: This occurs due to mutations in the glutamate-gated chloride channel (GluCl) gene, which is the molecular target of this compound. These mutations can reduce the binding affinity of the insecticide to the channel, rendering it less effective.[3][4]
-
Metabolic Resistance: This involves the increased production of detoxification enzymes, such as cytochrome P450s, that metabolize and break down the insecticide before it can reach its target site.[1][2][5]
Q2: How can we proactively prevent or delay the development of this compound resistance in our lab colony?
A2: A multi-faceted approach is essential:
-
Establish a Susceptible Baseline: Before starting any selection experiments, establish a baseline susceptibility of your colony to this compound by determining the LC50. This will be the reference point for all future resistance monitoring.
-
Minimize Selection Pressure: Only expose a portion of the colony to the insecticide when necessary. Avoid continuous exposure of the entire population.
-
Use a Rotational Strategy: If multiple insecticides are used in your research, rotate between compounds with different modes of action. This prevents continuous selection pressure from a single class of insecticides.
-
Maintain a "Refuge" Colony: Keep a separate, unexposed colony of the same insect strain. This "refuge" population will not be under selection pressure and will retain its susceptibility to the insecticide.
-
Introduce Susceptible Genes: Periodically introduce individuals from the refuge colony into the main colony. This will help to dilute any resistance alleles that may have arisen in the selected population. Studies have shown that releasing susceptible males into a resistant population can increase mortality from insecticide applications.[6]
Q3: What is a diagnostic concentration and how do I establish one for my experiments?
A3: A diagnostic concentration is a dose of insecticide that kills 99% of susceptible individuals in a population. It is a valuable tool for rapid resistance monitoring.
Establishing a Diagnostic Concentration:
-
Determine the full dose-response curve (LC10 to LC99) for your susceptible lab strain.
-
The diagnostic concentration is typically set at or slightly above the LC99 value for the susceptible strain.
-
When screening for resistance, the survival of individuals at this diagnostic concentration is a strong indicator of resistance in the population.
Q4: Are there molecular methods to detect this compound resistance?
A4: Yes, molecular diagnostics can provide early detection of resistance.
-
PCR-based methods: Techniques like quantitative PCR (qPCR) can be used to detect known point mutations in the GluCl gene associated with resistance.[7] Specific primers are designed to amplify the region of the gene where the mutation occurs.
-
Gene Sequencing: Direct sequencing of the GluCl gene can identify known and novel mutations that may confer resistance.
Quantitative Data Summary
The following tables summarize the lethal concentration (LC50) values of emamectin benzoate against susceptible and resistant laboratory strains of various insect pests.
| Insect Species | Strain | LC50 | Resistance Ratio (RR) | Bioassay Method | Reference |
| Plutella xylostella | Susceptible | 0.040 mg/L | - | Leaf-dip | [8] |
| Resistant | 57.93 mg/L | 1448.25 | Leaf-dip | [8] | |
| Helicoverpa armigera | Susceptible (Lab) | 0.007 µg/ml | - | Diet Incorporation | [9] |
| Field Strain | 0.017 µg/ml | 2.43 | Diet Incorporation | [9] | |
| Spodoptera frugiperda | Susceptible (Lab) | 0.29 µg a.i. mL-1 | - | Not Specified | [10] |
| Resistant (Lab-selected) | 678.38 µg a.i. mL-1 | ~2340 | Not Specified | [10] | |
| Tuta absoluta | Field Population | 0.81 mg/L | 9 | Not Specified | [5] |
| Lab-selected Resistant | - | 60 | Not Specified | [5] |
Experimental Protocols
1. Leaf-Dip Bioassay for Lepidopteran Larvae
This method is suitable for assessing the toxicity of this compound to foliage-feeding larvae.
Materials:
-
Emamectin benzoate (technical grade)
-
Acetone (B3395972) or other suitable solvent
-
Distilled water
-
Triton X-100 or similar surfactant
-
Fresh, untreated host plant leaves (e.g., cabbage for P. xylostella)
-
Petri dishes with filter paper
-
Forceps
-
Third or fourth instar larvae
Procedure:
-
Prepare Stock Solution: Dissolve a known weight of technical grade emamectin benzoate in a small volume of solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Create a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure even leaf coverage. A typical concentration range for a susceptible strain might be 0.01, 0.05, 0.1, 0.5, and 1.0 mg/L. A control solution should contain only distilled water and surfactant.
-
Leaf Dipping: Using forceps, dip individual leaves into each test solution for 5-10 seconds with gentle agitation.[11]
-
Air Dry: Place the dipped leaves on a wire rack to air dry completely.
-
Exposure: Place one treated leaf into a Petri dish lined with moistened filter paper. Introduce 10-20 larvae into each dish.
-
Incubation: Maintain the Petri dishes at a constant temperature and humidity (e.g., 25°C, 60-70% RH) for 48-72 hours.
-
Mortality Assessment: Record the number of dead larvae in each replicate. Larvae that do not move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 value.
2. Topical Application Bioassay
This method is used to apply a precise dose of insecticide directly to the insect's body.
Materials:
-
Emamectin benzoate (technical grade)
-
Acetone
-
Microapplicator
-
Third or fourth instar larvae
-
Petri dishes with artificial diet
-
CO2 for anesthetization
Procedure:
-
Prepare Dosing Solutions: Dissolve emamectin benzoate in acetone to prepare a range of concentrations.
-
Anesthetize Insects: Briefly expose the larvae to CO2 to immobilize them.
-
Topical Application: Using a calibrated microapplicator, apply a small, consistent volume (e.g., 0.5-1.0 µL) of the dosing solution to the dorsal thorax of each larva.[10][12] Apply acetone only to the control group.
-
Recovery and Rearing: Place the treated larvae individually in Petri dishes containing artificial diet.
-
Incubation: Maintain the dishes under controlled environmental conditions.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application.
-
Data Analysis: Calculate the LD50 (lethal dose to kill 50% of the population) using probit analysis.
Visualizations
Caption: Signaling pathway of this compound at the insect neuromuscular junction.
Caption: Workflow for resistance monitoring and management in a lab colony.
Caption: Logical relationship between selection pressure and resistance development.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of emamectin benzoate resistance in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A point mutation in a glutamate-gated chloride channel confers abamectin resistance in the two-spotted spider mite, Tetranychus urticae Koch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A point mutation in the glutamate-gated chloride channel of Plutella xylostella is associated with resistance to abamectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating Resistance to Emamectin Benzoate in the Tomato Borer Tuta Absoluta | Semantic Scholar [semanticscholar.org]
- 6. Control of insecticide resistance in laboratory populations of house fly (Diptera: Muscidae) by introduction of susceptibility genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imlresearch.com [imlresearch.com]
- 8. Baseline Susceptibility of Plutella xylostella and Spodoptera exigua to Fluxametamide in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aws.agroconsultasonline.com [aws.agroconsultasonline.com]
- 10. researchgate.net [researchgate.net]
- 11. rjas.org [rjas.org]
- 12. par.nsf.gov [par.nsf.gov]
Technical Support Center: Enhancing the Thermal Stability of Emamectin B1a Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of emamectin (B195283) B1a formulation stability.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and stability testing of emamectin B1a.
| Issue | Possible Causes | Recommended Actions |
| Rapid degradation of this compound in a new formulation. | Inherent instability of the this compound molecule, especially when exposed to high temperatures and UV light.[1] Incompatible excipients in the formulation. Improper pH of the formulation. | 1. Incorporate Stabilizers: Introduce antioxidants such as Butylated Hydroxytoluene (BHT) or Propyl Gallate to mitigate oxidative degradation. 2. Encapsulation: Consider microencapsulation with polymers like polylactic acid (PLA) to provide a protective barrier.[1] 3. pH Optimization: Adjust the formulation pH to a range of 5-8, where emamectin benzoate (B1203000) has shown relative stability.[1] 4. Excipient Compatibility: Conduct a thorough drug-excipient compatibility study (see Experimental Protocols). |
| Inconsistent results in stability studies. | Non-homogeneity of the formulation. Variability in storage conditions. Issues with the analytical method. | 1. Ensure Homogeneity: Implement a robust mixing process during formulation to ensure uniform distribution of this compound and stabilizers. 2. Control Storage: Utilize calibrated stability chambers with tight control over temperature and humidity. 3. Validate Analytical Method: Ensure the HPLC or LC-MS/MS method is validated for specificity, linearity, accuracy, and precision for both this compound and its primary degradation products. |
| Phase separation or precipitation in liquid formulations upon storage. | Poor solubility of this compound or excipients. Incompatibility between formulation components. Changes in pH during storage. | 1. Solubility Enhancement: Employ co-solvents or surfactants to improve the solubility of this compound. 2. Excipient Screening: Screen for excipients that are mutually compatible and do not induce precipitation. 3. Buffering: Incorporate a suitable buffering system to maintain a stable pH throughout the shelf life of the product. |
| Discoloration of the formulation over time. | Oxidative degradation of this compound or other formulation components. Interaction with packaging materials. | 1. Use of Antioxidants: Add antioxidants to prevent oxidative degradation. 2. Inert Packaging: Store the formulation in inert packaging materials (e.g., amber glass vials) to prevent leaching and light exposure. 3. Headspace Purging: Consider purging the headspace of the container with an inert gas like nitrogen to minimize oxygen exposure. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under thermal stress?
A1: this compound, a member of the avermectin (B7782182) family, is susceptible to thermal degradation. While a definitive pathway for this compound is not fully elucidated in publicly available literature, studies on the closely related avermectin suggest that thermal stress can lead to epimerization, oxidation, and cleavage of the glycosidic bonds, resulting in the formation of various degradation products. Common degradation products identified in the avermectin family under stress conditions include monosaccharides, aglycones, and various isomers.
Q2: How can I enhance the thermal stability of my this compound formulation?
A2: Several strategies can be employed to improve the thermal stability of this compound formulations:
-
Encapsulation: Encapsulating this compound in polymeric micro or nanocarriers, such as those made from polylactic acid (PLA), has been shown to significantly improve its thermal and photostability by providing a physical barrier against environmental stressors.[1]
-
Addition of Antioxidants: Incorporating antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Propyl Gallate can help to mitigate oxidative degradation, which is often accelerated by heat.
-
pH Control: Maintaining the pH of aqueous formulations within a stable range (typically pH 5-8) is crucial, as extremes in pH can catalyze hydrolytic degradation.[1]
-
Excipient Selection: Careful selection of compatible excipients is critical to avoid chemical interactions that could accelerate the degradation of this compound.
Q3: What analytical techniques are recommended for monitoring the thermal stability of this compound formulations?
A3: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used and reliable method for quantifying this compound and its degradation products. For more detailed analysis and identification of unknown degradants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and specificity.
Q4: Are there any specific excipients that are known to be incompatible with this compound?
Q5: How do I perform an accelerated stability study for my this compound formulation?
A5: An accelerated stability study can be conducted by storing the formulation at elevated temperatures and humidity and analyzing the samples at predetermined time points. A common condition for pesticides is 54°C ± 2°C for 14 days. The concentration of this compound and the formation of degradation products are monitored over time to predict the long-term stability of the formulation. A detailed protocol is provided in the "Experimental Protocols" section.
Quantitative Data
The following tables summarize quantitative data related to the stability of emamectin benzoate formulations.
Table 1: Degradation of Emamectin Benzoate Under Thermal and UV Stress
| Formulation | Condition | Duration | Remaining Emamectin Benzoate (%) | Reference |
| Unencapsulated | 54°C | 15 days | 65.3 | Fictional data for illustrative purposes |
| Unencapsulated | UV light | 15 days | 42.1 | Fictional data for illustrative purposes |
| PLA-encapsulated | 54°C | 15 days | 89.7 | Fictional data for illustrative purposes |
| PLA-encapsulated | UV light | 15 days | 78.5 | Fictional data for illustrative purposes |
Table 2: Common Degradation Products of the Avermectin Family Under Forced Degradation
| Degradation Product | Stress Condition | Analytical Method |
| Monosaccharide B1a | Acidic, Alkaline, Oxidative, Thermal, Photolytic | LC-HRMS, NMR |
| 8a-OH B1a | Oxidative, Thermal, Photolytic | LC-HRMS, NMR |
| 2-epimer B1a | Alkaline | LC-HRMS, NMR |
| 8,9-Z-B1a | Photolytic | LC-HRMS |
| 5-oxo B1a | Oxidative | LC-HRMS |
Data is for Avermectin, a closely related compound, and is indicative of potential degradation products for this compound.
Experimental Protocols
Accelerated Stability Testing of this compound Formulations
Objective: To evaluate the stability of an this compound formulation under accelerated conditions to predict its shelf life.
Materials:
-
This compound formulation
-
Stability chamber capable of maintaining 54°C ± 2°C
-
Appropriate container closure system for the formulation
-
HPLC-UV or LC-MS/MS system
Method:
-
Place the this compound formulation in its final container closure system.
-
Store the samples in a stability chamber at 54°C ± 2°C.
-
Withdraw samples at initial (time 0) and final (14 days) time points. Additional time points (e.g., 7 days) can be included.
-
At each time point, visually inspect the samples for any physical changes such as color change, precipitation, or phase separation.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of this compound and its degradation products.
-
Calculate the percentage of degradation of this compound at each time point relative to the initial concentration.
Stability-Indicating HPLC-UV Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute the this compound formulation with the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.
Visualizations
Caption: Proposed thermal degradation pathway for this compound.
Caption: Workflow for enhancing and evaluating the thermal stability of this compound formulations.
References
purification of emamectin B1a from fermentation broth
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of emamectin (B195283) B1a from fermentation broth.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of emamectin B1a.
Issue 1: Low Yield After Initial Solvent Extraction
-
Question: We are experiencing a low yield of this compound after the initial solvent extraction from the fermentation broth. What are the potential causes and solutions?
-
Answer: Low extraction yield can stem from several factors related to the extraction protocol. Here are some key areas to investigate:
-
Incorrect pH of the Fermentation Broth: The pH of the fermentation broth should be adjusted to a range of 1.5 to 6.0 before extraction.[1] An acidic pH is crucial for efficient partitioning of avermectins into the organic solvent.[1][2] It is recommended to use a mineral acid like sulfuric acid for this adjustment.[1]
-
Inappropriate Solvent Choice: The selection of an appropriate organic solvent is critical. Suitable solvents that are immiscible or partially miscible with water include toluene, n-butanol, methylene (B1212753) chloride, methyl isobutyl ketone, ethyl acetate (B1210297), xylene, chlorotoluene, and chlorobenzene.[3] Toluene is a commonly used and effective extractant.[1][2]
-
Insufficient Solvent Volume: The ratio of the extractant to the broth should be at least 0.2 by volume.[1][2] Using a lower ratio may result in incomplete extraction.
-
Inadequate Mixing and Temperature: The mixture of the acidified broth and the extractant should be heated to a temperature between 20°C and 100°C (or the reflux temperature of the solvent) for at least one hour with agitation to ensure thorough extraction.[1][2]
-
Issue 2: Low Purity After Crystallization
-
Question: Our this compound purity is below the desired level after a single crystallization step. How can we improve the purity?
-
Answer: Achieving high purity often requires a multi-step crystallization process. If the initial purity is low (e.g., 55-70%), a single crystallization is unlikely to yield a product with >99% purity.[4] Consider implementing a sequential crystallization strategy.
A patented three-step crystallization process has been shown to significantly improve the purity of emamectin benzoate (B1203000):[4]
-
Step 1: Crystallization in a mixture of a polar and a non-polar solvent.
-
Step 2: Recrystallization of the crystals from Step 1 in a polar aprotic solvent.
-
Step 3: A final crystallization of the product from Step 2 in a mixture of a polar and non-polar solvent.
This multi-step approach can systematically remove impurities and enhance the final purity to over 99%.[4]
Table 1: Purity and Yield Progression in a Three-Step Crystallization Process [4]
-
| Crystallization Step | Initial Purity (%) | Solvent System Example | Final Purity (%) | Yield (%) |
| Step 1 | ~69.1 | Butyl acetate and hexane (B92381) | 90 | 72 |
| Step 2 | 90 | Acetone (B3395972) | 96.7 | 89.6 |
| Step 3 | 96.7 | Ethyl acetate and hexane | 99.4 | 93.1 |
Issue 3: Presence of Emamectin B1b and Other Related Impurities
-
Question: We are observing a significant percentage of emamectin B1b and other related impurities in our final product. What purification techniques are effective for their removal?
-
Answer: The separation of this compound from its B1b analogue and other related impurities can be challenging due to their structural similarity. High-performance liquid chromatography (HPLC) is a highly effective technique for this purpose.[5] Preparative HPLC using C18 or C30 columns with a suitable mobile phase can resolve these closely related compounds.[6]
For less resource-intensive methods, macroporous resin adsorption chromatography can also be employed. This technique can increase the purity of the final emamectin salt to over 90%.[7]
Issue 4: Degradation of this compound During Purification
-
Question: We suspect that our this compound is degrading during the purification process. What are the stability concerns and how can we mitigate them?
-
Answer: this compound, particularly as emamectin benzoate, is sensitive to UV light and sunlight.[8] It is also known to be unstable under certain pH conditions. To minimize degradation:
-
Protect from Light: All purification steps should be carried out in vessels that protect the product from light.
-
pH Control: Avoid neutral or basic conditions (pH > 7) during extraction and subsequent steps, as these can lead to decomposition.[1] Emamectin benzoate is reported to be stable at a pH of 5.2, 6.2, 7.2, and 8.2, with a hydrolysis half-life of 19.5 weeks at pH 9.[9]
-
Temperature Management: While heating is necessary for extraction, prolonged exposure to high temperatures should be avoided. After extraction, concentration steps should be performed under reduced pressure to keep the temperature low.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of this compound and B1b in the crude product?
A1: Commercial emamectin is a mixture of this compound and emamectin B1b. The typical ratio is at least 90% this compound and no more than 10% emamectin B1b.[9]
Q2: What are the common analytical methods for determining the purity of this compound?
A2: High-performance liquid chromatography (HPLC) with UV or fluorescence detection is a standard method for purity analysis.[5][6][10] For more sensitive and specific detection, especially for residue analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used.[11][12]
Q3: What are the key differences between the purification of avermectin (B7782182) B1a and this compound?
A3: this compound is a semi-synthetic derivative of avermectin B1a.[5][13] The initial purification steps from the fermentation broth to obtain avermectin B1a are similar. However, after the chemical modification of avermectin B1a to this compound, the subsequent purification steps for this compound (often as the benzoate salt) focus on removing reactants, by-products from the synthesis, and separating the B1a and B1b components.[5]
Q4: Can you provide a general overview of the entire process from fermentation to purified this compound?
A4: The overall process can be summarized as follows:
-
Fermentation: Culturing of Streptomyces avermitilis to produce avermectin B1a.[5]
-
Extraction of Avermectin B1a: Extraction from the fermentation broth using an organic solvent.[3]
-
Chemical Synthesis: Chemical modification of avermectin B1a to produce this compound.[5] This involves oxidation and amination reactions.[5]
-
Purification of this compound: This is typically a multi-step process that can include:
Experimental Protocols
Protocol 1: Whole Broth Extraction of Avermectins
This protocol is a general guideline based on patented procedures for extracting avermectins from the fermentation broth.[1][2]
-
Adjust the pH of the whole fermentation broth to 2.5 - 4.0 with a dilute mineral acid (e.g., H₂SO₄).
-
Transfer the acidified broth to an extraction vessel.
-
Add an organic solvent (e.g., toluene) in a volume ratio of at least 0.2 (solvent:broth).
-
Heat the mixture to 80°C with continuous agitation for at least one hour.
-
Allow the mixture to settle and the layers to separate.
-
Decant the organic solvent layer containing the avermectins.
-
Concentrate the organic extract under reduced pressure to obtain a crude oil containing avermectin B1.
Protocol 2: Three-Step Crystallization for Emamectin Benzoate Purification
This protocol is adapted from a patented method to achieve high-purity emamectin benzoate from a crude material.[4]
-
Initial State: Crude emamectin benzoate with a purity of approximately 69.1%.
-
Step A: First Crystallization a. Dissolve 420 g of the crude emamectin benzoate in 739 g of butyl acetate by slowly heating to 52°C with stirring. b. Slowly cool the solution to 38°C over 4 hours and hold at this temperature for 1 hour. c. Slowly add 345 g of hexane over 1 hour. d. Cool the mixture to 20°C over 4 hours and hold for 10 hours. e. Filter the contents and dry the crystals. Expected Purity: ~90%
-
Step B: Second Crystallization a. Take the crystals obtained from Step A and add them to acetone (e.g., 400 ml for the yield from the previous step). b. Heat the mixture to 50°C with stirring. c. Slowly cool the solution from 50°C to 20°C over 6 hours and hold at this temperature for 10 hours. d. Filter the contents and dry the crystals. Expected Purity: ~96.7%
-
Step C: Third Crystallization a. Take the crystals from Step B and dissolve them in ethyl acetate (e.g., 320 ml) by slowly heating to 50°C. b. Slowly add hexane (e.g., 160 g) over 1 hour and maintain the temperature for 30 minutes. c. Cool the flask slowly from 50°C to 20°C over 5 hours and hold at this temperature for 10 hours. d. Filter the contents and dry the crystals to obtain the final high-purity product. Expected Purity: ~99.4%
Visualizations
References
- 1. US4423211A - Process for the whole broth extraction of avermectin - Google Patents [patents.google.com]
- 2. EP0082674A2 - Process for the whole broth extraction of avermectin - Google Patents [patents.google.com]
- 3. US5077398A - Process for isolation of avermectin B1 components with improved purity and subsequent isolaton of B2 components - Google Patents [patents.google.com]
- 4. US9409920B1 - Method for purifying emamectin benzoate and compositions comprising the same - Google Patents [patents.google.com]
- 5. This compound [sitem.herts.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. CN106008628A - Emamectin benzoate purifying method - Google Patents [patents.google.com]
- 8. Slow-release pesticide microparticles from polylactic acid and emamectin benzoate: preparation and characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. bioaustralis.com [bioaustralis.com]
selecting appropriate solvents for emamectin B1a dissolution
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the dissolution of emamectin (B195283) B1a and its common salt form, emamectin benzoate (B1203000).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of emamectin B1a?
This compound is a lipophilic molecule with poor water solubility. It is generally soluble in various organic solvents. For practical laboratory use, it is most commonly available as emamectin benzoate, which is a white to off-white crystalline powder. The solubility of emamectin benzoate is also low in water but can be enhanced in organic solvents.
Q2: In which organic solvents is this compound/benzoate soluble?
This compound and its benzoate salt are soluble in a range of organic solvents. Qualitative data indicates solubility in ethanol (B145695), methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] It is also soluble in acetone (B3395972) and acetonitrile (B52724).[2][3]
Q3: How does pH affect the water solubility of emamectin benzoate?
The aqueous solubility of emamectin benzoate is pH-dependent. It is more soluble in acidic conditions compared to neutral or alkaline conditions. For instance, at pH 5, the water solubility is 0.32 g/L, while at pH 7, it drops to 24 mg/L (0.024 g/L), and at pH 9, it is further reduced to 0.1 mg/L.[4][5][6]
Q4: Is this compound/benzoate stable in solution?
Emamectin benzoate is relatively stable to hydrolysis in aqueous solutions at pH 5, 7, and 9 when stored in the dark.[7] However, it is susceptible to photodegradation, so solutions should be protected from light. When preparing stock solutions, it is advisable to store them at -20°C for long-term stability.[1]
Data Presentation: Solubility of Emamectin Benzoate
The following tables summarize the quantitative solubility data for emamectin benzoate in various solvents.
Table 1: Solubility in Aqueous Solutions
| pH | Temperature (°C) | Solubility (g/L) |
| 5 | Not Specified | 0.32[4] |
| 5-6 | Not Specified | 0.3[2] |
| 7 | 25 | 0.024[5][6] |
| 9 | Not Specified | 0.0001[4] |
Table 2: Solubility in Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) |
| Acetone | Not Specified | 100[8] |
| Ethanol | Not Specified | 20[8] |
| Methanol | Not Specified | Soluble[2] |
| Acetonitrile | Not Specified | Soluble |
| Chloroform | Not Specified | Slightly Soluble[7] |
| n-Hexane | Not Specified | Insoluble[2] |
Note: "Soluble" indicates that the source confirmed solubility without providing a specific quantitative value. Further empirical testing is recommended to determine the exact solubility limits for your experimental needs.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution of emamectin benzoate for use in various in vitro and cell-based assays.
Materials:
-
Emamectin benzoate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of emamectin benzoate powder using an analytical balance in a fume hood.
-
Solvent Addition: Add the appropriate volume of DMSO or ethanol to the vial containing the powder to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary, but be cautious of potential degradation with excessive heat.
-
Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with your chosen solvent.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of an Aqueous Solution using a Cosolvent Method
This protocol describes a method for preparing a working solution of emamectin benzoate in an aqueous buffer, which is often required for biological experiments. This method is adapted from procedures used for analytical standard preparation.
Materials:
-
Emamectin benzoate powder
-
Acetone or Acetonitrile (HPLC grade)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Initial Dissolution: Prepare a concentrated intermediate stock solution of emamectin benzoate in acetone or acetonitrile (e.g., 100 mg/mL) by following the initial steps of Protocol 1.
-
Dilution into Aqueous Buffer: While vortexing the aqueous buffer, slowly add the required volume of the organic stock solution to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid solvent-induced artifacts in biological assays.
-
Sonication: If precipitation occurs upon addition to the aqueous buffer, sonicate the solution for 5-10 minutes in a water bath sonicator to aid in the dispersion and dissolution of the compound.
-
pH Adjustment: Check the pH of the final solution and adjust if necessary, as the addition of the organic solvent may slightly alter it.
-
Usage: Use the freshly prepared aqueous solution immediately for your experiments to minimize the risk of precipitation over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution in Organic Solvent | - Insufficient solvent volume.- Low temperature.- Impurities in the compound. | - Increase the solvent volume to lower the concentration.- Gently warm the solution in a water bath (37-50°C).[2]- Vortex or sonicate for a longer duration.- If the issue persists, try a different recommended organic solvent. |
| Precipitation Upon Addition to Aqueous Buffer | - The final concentration exceeds the aqueous solubility limit.- The percentage of organic cosolvent is too low.- The buffer composition or pH is incompatible. | - Decrease the final concentration of emamectin benzoate.- Increase the percentage of the organic cosolvent slightly, ensuring it remains compatible with your experimental system.- Prepare the solution immediately before use.- Consider using a solubilizing agent or a different formulation approach if high aqueous concentrations are required. |
| Solution Appears Cloudy or Hazy | - Formation of fine precipitates.- Presence of insoluble impurities. | - Centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes and use the clear supernatant.- Filter the solution through a 0.22 µm filter. |
| Degradation of the Compound | - Exposure to light.- High temperatures.- Incompatible solvent or buffer. | - Protect all solutions from light by using amber vials or wrapping them in aluminum foil.- Store stock solutions at -20°C.- Avoid prolonged heating. |
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates.[9] This leads to an irreversible opening of the channel, causing an influx of chloride ions (Cl-). The resulting hyperpolarization of the nerve or muscle cell membrane leads to the cessation of signaling, ultimately causing paralysis and death of the target organism.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. CN114342946A - Emamectin benzoate aqueous solution and preparation method thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Emamectin | C49H75NO13 | CID 46893156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agrica.co.il [agrica.co.il]
- 6. fao.org [fao.org]
- 7. Emamectin benzoate CAS#: 137512-74-4 [m.chemicalbook.com]
- 8. simonisbv.nl [simonisbv.nl]
- 9. This compound [sitem.herts.ac.uk]
challenges in separating emamectin B1a and B1b isomers
Welcome to the technical support center for challenges related to the chromatographic separation of Emamectin (B195283) B1a and B1b isomers. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of Emamectin B1a and B1b isomers using High-Performance Liquid Chromatography (HPLC).
❓ Issue: Poor or No Resolution Between B1a and B1b Peaks
Answer:
This is the most common challenge, arising from the high structural similarity between the two isomers. This compound and B1b differ only by a single methylene (B1212753) group on the C-25 side-chain (a sec-butyl group in B1a vs. an isopropyl group in B1b).[1][2] To improve resolution, consider the following systematic approach:
Troubleshooting Steps:
-
Mobile Phase Composition: The polarity of the mobile phase is critical.
-
Adjust Solvent Ratio: Systematically vary the ratio of your organic solvents (e.g., acetonitrile (B52724) and methanol) and the aqueous component. A slight decrease in the stronger solvent (acetonitrile/methanol) percentage can increase retention times and improve separation.
-
Incorporate Additives: The addition of buffers or acids like ammonium (B1175870) formate (B1220265) or formic acid can improve peak shape and selectivity, especially for LC-MS applications.[3]
-
-
Flow Rate:
-
Reduce the flow rate (e.g., from 1.2 mL/min to 1.0 or 0.8 mL/min). Lower flow rates can increase the interaction time with the stationary phase, often leading to better resolution, albeit with longer run times.
-
-
Column Temperature:
-
Adjust the column oven temperature. Lowering the temperature can sometimes enhance separation, while increasing it may improve efficiency but potentially reduce resolution. A typical starting point is 30°C.[4]
-
-
Column Integrity and Choice:
-
Check Column Health: Ensure your column is not degraded or clogged. High backpressure or split peaks can indicate a problem.
-
Consider a Different Column: If optimization fails, consider a column with a different C18 stationary phase or a longer column (e.g., 250 mm) to increase the theoretical plates available for separation.[4]
-
A logical workflow for troubleshooting poor resolution is outlined in the diagram below.
Caption: Troubleshooting decision tree for poor isomer resolution.
❓ Issue: Low Signal Intensity or Poor Sensitivity
Answer:
If you are struggling to detect the isomers, especially the less abundant B1b, the issue may lie with your detection method or sample preparation.
Troubleshooting Steps:
-
Detector Choice:
-
UV Detection: The conjugated diene system in emamectin provides strong UV absorbance around 245 nm.[4][5] This is a reliable method but may lack the sensitivity for trace-level analysis.
-
Fluorescence Detection (FLD): For significantly higher sensitivity, derivatization is required.[5] This process converts the non-fluorescent emamectin into a highly fluorescent derivative.[6][7] Ensure your derivatization protocol is followed precisely.
-
Mass Spectrometry (MS): LC-MS/MS is a highly sensitive and selective technique that does not require derivatization and can provide structural confirmation.[3][8]
-
-
Derivatization Issues (for FLD):
-
Incomplete Reaction: Ensure derivatization reagents (e.g., trifluoroacetic anhydride (B1165640) and N-methylimidazole) are fresh and the reaction conditions (time, temperature) are optimal.[7][9]
-
Reagent Purity: Impurities in derivatization agents can quench fluorescence or create interfering peaks.
-
-
Sample Preparation and Extraction:
-
Review your extraction efficiency. Solvents like acetonitrile, often mixed with isopropanol, can improve the extraction of these hydrophobic compounds from complex matrices.[3]
-
Ensure sample cleanup steps (e.g., Solid Phase Extraction) are effectively removing interfering matrix components without causing loss of the target analytes.
-
❓ Issue: Inconsistent Retention Times
Answer:
Shifting retention times can invalidate your quantitative results and make peak identification difficult. This issue usually points to instability in the HPLC system.
Troubleshooting Steps:
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. Injecting a standard solution until retention times are stable (e.g., differ by less than 1.5% between consecutive injections) is good practice.[4]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile organic solvent component during the day can alter the composition and affect retention. Ensure solvents are properly degassed.
-
Pump Performance: Check for pressure fluctuations. Inconsistent pump performance can lead to a variable flow rate and shifting retention times.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature. Fluctuations of even a few degrees can cause retention times to drift.[4]
Frequently Asked Questions (FAQs)
❔ Why is it necessary to separate and quantify B1a and B1b isomers individually?
Regulatory bodies often require the quantification of both the major (B1a) and minor (B1b) components of emamectin benzoate (B1203000).[2][10] Although they have nearly identical biological activity, the specified ratio of MAB1a to MAB1b is typically ≥ 90:10 (w/w).[2][9] Therefore, separation is crucial for quality control, formulation analysis, and residue monitoring to ensure the product meets specifications.
❔ What is the fundamental structural difference between this compound and B1b?
This compound and B1b are homologous macrocyclic lactones. The only structural difference is at the C-25 side-chain. B1a contains a sec-butyl group, while B1b contains an isopropyl group.[1][11] This minor difference in hydrophobicity is the basis for their chromatographic separation.
❔ What is a typical starting HPLC method for separating these isomers?
A robust starting point is a reversed-phase HPLC method. Below is a summary of typical conditions derived from established methods.[4]
Table 1: Typical HPLC Experimental Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol : Acetonitrile : Ammonia (B1221849) Solution (25:55:20, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C ± 2°C |
| Detector | UV at 245 nm |
| Injection Volume | 5 µL |
Under these conditions, you can expect retention times as follows:
Table 2: Expected Retention Times
| Isomer | Typical Retention Time (minutes) |
| Emamectin B1b | ~16.0 |
| This compound | ~22.0 |
Note: Retention times are approximate and can vary based on the specific system, column, and conditions.[4]
❔ Can you provide a detailed experimental protocol?
Certainly. Below are protocols for a standard HPLC-UV analysis and a derivatization procedure for enhanced sensitivity with fluorescence detection.
Protocol 1: HPLC-UV Analysis
This protocol is based on the CIPAC Method 5386 for the determination of emamectin benzoate.[4]
-
Preparation of Solutions:
-
Mobile Phase: Carefully prepare a mixture of methanol, acetonitrile, and ammonia solution in a 25:55:20 (v/v/v) ratio. Filter and degas the solution.
-
Standard Solution: Accurately weigh approximately 50 mg of emamectin benzoate standard into a 100 mL volumetric flask. Dilute to volume with methanol. Filter through a 0.45 µm filter before injection.
-
-
Chromatographic Procedure:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the system by running the mobile phase until a stable baseline is achieved.
-
Inject 5 µL of the standard solution repeatedly until the response factors for B1a and B1b in consecutive injections differ by less than 1.5%.
-
Proceed with injecting sample solutions.
-
-
Data Analysis:
-
Identify the peaks for B1b (~16 min) and B1a (~22 min) based on the retention times of the standard.
-
Quantify the amount of each isomer using an external standard calibration method.
-
Protocol 2: Derivatization for Fluorescence Detection
This protocol enhances sensitivity by creating a fluorescent derivative.[7][9]
-
Sample Preparation: After extraction and cleanup, reconstitute the dry residue in 10 mL of acetonitrile.
-
Derivatization Reaction:
-
Transfer a 1.5 mL aliquot of the acetonitrile solution to a suitable reaction vial.
-
Add 100 µL of N-methylimidazole solution (in acetonitrile, 1:1 v/v).
-
Add 150 µL of trifluoroacetic anhydride solution (in acetonitrile, 1:2 v/v).
-
Mix and allow the reaction to proceed according to the validated method (typically for a set time at a specific temperature).
-
-
Analysis:
Experimental Workflow Overview
The diagram below illustrates a typical workflow for the analysis of emamectin isomers, from sample receipt to final data reporting.
Caption: Standard experimental workflow for emamectin analysis.
References
- 1. Emamectin - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. mdpi.com [mdpi.com]
- 4. cipac.org [cipac.org]
- 5. Chemical assay of avermectins by high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 7. Liquid chromatography/fluorescence method for this compound and desmethylamino-emamectin B1a residues in lobster tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. scispace.com [scispace.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
degradation pathways of emamectin B1a under UV irradiation
Technical Support Center: Emamectin (B195283) B1a Photodegradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the . It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of emamectin B1a degradation when exposed to UV light?
Photodegradation is the principal dissipation pathway for emamectin benzoate (B1203000) (the salt form of emamectin) in aqueous environments and on surfaces.[1] The active ingredient, 4''-(epimethylamino)-4''-deoxyavermectin B1a (MAB1a), is susceptible to ultraviolet (UV) light, which plays a major role in its breakdown.[2] This process involves the formation of multiple photoproducts through isomerization and other photochemical reactions.[2]
Q2: What are the major photodegradation products of this compound?
When this compound is exposed to UV light, particularly as thin films, it forms several degradates.[2] Key identified products include:
-
Geometric Isomer: 8,9-Z-4"-(epimethylamino)-4"-deoxyavermectin B1a (also referred to as 8,9-Z-emamectin B1a or 8,9-ZB1a).[2][3][4]
-
Positional Isomer: delta 2,3-4"-(epimethylamino)-4"-deoxyavermectin B1a.[2]
-
Metabolites: Several other metabolites have been identified in environmental and plant metabolism studies, which are also observed as photodegradants. These include:
Q3: What factors influence the rate of this compound photodegradation?
Several factors can significantly impact the rate of photodegradation:
-
UV Exposure Duration: The degradation rate increases with longer exposure to UV light.[2][5]
-
Initial Concentration: The relative degradation rate can decrease as the initial concentration of this compound increases.[5] This suggests that at higher concentrations, the outer layers may shield the inner molecules from UV light.
-
Solvent/Medium: The solvent system affects the degradation speed. For instance, emamectin benzoate degrades more rapidly in distilled water than in methanol (B129727).[1]
-
Presence of Other Substances: The addition of substances like iron (Fe) can enhance the rate of photodegradation.[1] Conversely, UV protectants such as kojic acid can effectively reduce it.[2]
-
Light Source and Intensity: The type of lamp (e.g., Xenon lamp, mercury lamp) and its intensity are critical. One study using a Xe lamp reported a photolytic half-life of just 1.73 hours.[6][7]
Q4: How does photodegradation affect the efficacy of emamectin-based products?
The reduction in the concentration of the active this compound ingredient due to UV light exposure is directly correlated with a reduction in its insecticidal efficacy.[2] As the exposure time to UV light increases, the effectiveness against pests like the rice stem borer (Chilo suppressalis) decreases.[2][5]
Troubleshooting Guide
Issue: My this compound standard is degrading too quickly, even in storage.
-
Possible Cause: Avermectins are known to be unstable under typical working and storage conditions, being sensitive to light and heat.[8]
-
Solution: Store emamectin standards and solutions at low temperatures (2-8 °C is recommended), protected from light, and with controlled humidity.[8] Using amber vials or wrapping containers in aluminum foil can prevent light exposure. For solutions, consider preparing them fresh before each experiment.
Issue: I am observing poor reproducibility in my degradation kinetic studies.
-
Possible Cause 1: Inconsistent UV Irradiance. Variations in lamp output or inconsistent sample positioning can lead to variable results. The irradiance can vary significantly even at small distances from the UV source.[9]
-
Solution 1: Ensure all samples are placed at a fixed and identical distance from the UV lamp. Align samples carefully, as irradiance can be non-uniform, especially perpendicular to a tube-style lamp.[9] Use a radiometer to measure and standardize the UV intensity for each experiment.
-
Possible Cause 2: Contaminants in the Solvent. Impurities or other substances in the solvent (e.g., trace metals in water) can catalyze or inhibit photodegradation.
-
Solution 2: Use high-purity or HPLC-grade solvents for all experiments. If studying degradation in environmental water samples, be aware that their composition will influence the results.
Issue: I am having difficulty identifying the degradation products using HPLC-UV.
-
Possible Cause: Many degradation products may form at low concentrations and may have similar UV-Vis absorption spectra to the parent compound, making them difficult to resolve or identify based on UV data alone.
-
Solution: Employ a more specific and sensitive analytical technique. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly effective for identifying and quantifying this compound and its degradates.[3][4][10] High-resolution mass spectrometry (HR-MS) can further aid in elucidating the structures of unknown products.[8]
Quantitative Data Summary
Table 1: Photodegradation Half-life (t₁/₂) of this compound under Various Conditions
| Condition | Half-life (t₁/₂) | Reference(s) |
| 1 mg/L in solution, exposed to UV light | < 3 hours | [5] |
| In solution under Xe lamp (2370 lx, 13.5 µW·cm⁻²) | 1.73 hours | [6][7] |
| In distilled water (DW) under UV tube irradiation | 12.6 hours | [1] |
| In methanol under UV tube irradiation | 18.7 hours | [1] |
| In distilled water with added iron (DW + Fe) under UV tube | 6.5 hours | [1] |
Table 2: Major Identified Photodegradation Products of this compound
| Product Name | Abbreviation | Type | Reference(s) |
| 8,9-Z-4"-(epimethylamino)-4"-deoxyavermectin B1a | 8,9-ZB1a | Geometric Isomer | [2][4] |
| delta 2,3-4"-(epimethylamino)-4"-deoxyavermectin B1a | - | Positional Isomer | [2] |
| 4"-epiamino-4"-deoxyavermectin B1a | AB1a | Metabolite | [2][4] |
| 4'-deoxy-4'-epi-(N-formyl-N-methyl)amino-avermectin | MFB1a | Metabolite | [4] |
| 4'-deoxy-4'-epi-(N-formyl)amino-avermectin B1a | FAB1a | Metabolite | [4] |
| Avermectin B1a monosaccharide | - | Degradate | [2] |
Experimental Protocols
Protocol 1: General Procedure for UV Irradiation of this compound in Solution
-
Sample Preparation:
-
Prepare a stock solution of this compound benzoate in an appropriate solvent (e.g., methanol, acetonitrile (B52724), or distilled water).[1][8] Note that solubility may be limited in pure water.
-
From the stock solution, prepare working solutions of the desired concentration (e.g., 1-10 mg/L).
-
Transfer aliquots of the working solution into UV-transparent vessels (e.g., quartz tubes).
-
-
UV Irradiation:
-
Place the samples in a controlled irradiation chamber. A setup with a Xenon arc lamp or a mercury vapor lamp can be used.[1][6][7]
-
Position the samples at a fixed distance from the lamp to ensure consistent irradiance.[9]
-
Expose the samples to UV light for a predetermined series of time points (e.g., 0, 1, 2, 4, 8, 24 hours).[2][5]
-
Include "dark" control samples, which are wrapped in aluminum foil to prevent light exposure, to assess for any degradation not caused by photolysis (e.g., hydrolysis).
-
-
Sample Analysis (HPLC-MS/MS):
-
At each time point, withdraw a sample for analysis.
-
Inject the sample into an LC-MS/MS system.
-
Chromatography: Use a C18 column for separation.[8][10] A typical mobile phase could consist of a gradient of acetonitrile and water, possibly with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[3][8]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the parent ion of this compound and the predicted masses of its major degradation products (see Table 2).
-
Quantify the remaining this compound at each time point by comparing its peak area to a calibration curve.
-
Calculate the degradation rate and half-life using first-order kinetics (Cₜ = C₀e⁻ᵏᵗ).[10]
-
Visualizations
Caption: Primary photodegradation pathways of this compound under UV light.
Caption: General experimental workflow for studying photodegradation kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. Photolysis and Hydrolysis of Emamectin Benzoate and Its Degradation in Soils | Semantic Scholar [semanticscholar.org]
- 7. Photolysis and Hydrolysis of Emamectin Benzoate and Its Degradation in Soils [ere.ac.cn]
- 8. tandfonline.com [tandfonline.com]
- 9. Experimental set up for the irradiation of biological samples and nuclear track detectors with UV C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissipation of Emamectin Benzoate Residues in Rice and Rice-Growing Environments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sustained Release of Emamectin B1a from Microparticles
Welcome to the technical support center for the development of emamectin (B195283) B1a-loaded microparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during formulation and experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation and characterization of emamectin B1a microparticles, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Solutions |
| Low Encapsulation Efficiency (EE) | 1. Poor drug solubility in the dispersed phase: this compound may not be fully dissolved in the organic solvent. 2. Drug leakage to the external phase: The drug may partition into the aqueous phase during emulsification.[1] 3. Inadequate polymer concentration: Insufficient polymer may not effectively entrap the drug.[1] 4. High stirring speed: Excessive agitation can lead to smaller, less stable droplets, increasing drug loss.[2] 5. Inappropriate core-to-wall ratio: A high drug load can exceed the polymer's capacity to encapsulate it effectively.[3][4] | 1. Optimize solvent system: Use a co-solvent system or a solvent in which this compound has higher solubility. 2. Pre-saturate the external phase: Saturating the aqueous phase with the drug can reduce the concentration gradient and minimize leakage.[5] 3. Increase polymer concentration: A higher polymer concentration in the organic phase can enhance entrapment.[6][7] 4. Optimize stirring speed: Adjust the homogenization or stirring speed to achieve a balance between droplet size and stability.[2] 5. Adjust core-to-wall ratio: Experiment with different drug-to-polymer ratios to find the optimal loading capacity. A ratio of 1:3 (drug:polymer) has shown high EE.[3][4] |
| High Initial Burst Release | 1. Surface-associated drug: Drug crystals may be adsorbed onto the microparticle surface.[6] 2. Porous microparticle structure: Rapid solvent removal can create a porous surface, facilitating rapid drug release.[8][9] 3. Low molecular weight polymer: Polymers with lower molecular weight degrade faster, leading to a quicker initial release.[10] 4. Small particle size: Smaller particles have a larger surface area-to-volume ratio, resulting in faster initial release.[2] | 1. Washing step: Include a washing step after microparticle collection to remove surface-adsorbed drug. 2. Control solvent evaporation: Slow down the solvent removal process to allow for the formation of a denser polymer matrix.[8] 3. Use higher molecular weight polymer: Select a polymer with a higher molecular weight to slow down degradation and diffusion.[7][10] 4. Increase particle size: Adjust process parameters (e.g., decrease stirring speed, increase polymer concentration) to produce larger microparticles.[2][9] |
| Irregular Particle Shape and Size Distribution | 1. Inappropriate surfactant concentration: Too low or too high a concentration of surfactant can lead to droplet coalescence or instability.[1][6] 2. Unoptimized stirring speed: The energy input from stirring directly affects droplet size and uniformity.[2] 3. Rapid polymer precipitation: Fast solidification of the polymer can result in irregularly shaped particles.[8] 4. Inadequate polymer concentration: Low polymer concentration can lead to the formation of incompletely formed and irregular microparticles.[6] | 1. Optimize surfactant concentration: Titrate the concentration of the surfactant (e.g., PVA, gelatin) to achieve stable emulsion droplets.[2][6] 2. Fine-tune stirring speed: Experiment with different stirring rates to obtain a narrow particle size distribution.[2] 3. Modify solvent system: Use a solvent with a lower vapor pressure or a mixture of solvents to control the rate of polymer precipitation.[8] 4. Adjust polymer concentration: Ensure the polymer concentration is sufficient to form well-defined spherical microparticles; concentrations of 4-8% PLA have been shown to be effective.[6] |
| Poor Sustained Release Profile | 1. Polymer properties: The type of polymer, its molecular weight, and the lactic-to-glycolic acid ratio (for PLGA) significantly influence the degradation rate and release profile.[7] 2. Particle morphology: A porous structure will lead to faster release compared to a dense, non-porous structure.[8] 3. Drug-polymer interactions: The nature of the interaction between this compound and the polymer matrix can affect its diffusion. | 1. Select appropriate polymer: Choose a polymer with the desired degradation characteristics. For instance, a higher lactide content in PLGA slows down degradation.[7][10] 2. Control microparticle morphology: Optimize formulation and process parameters to achieve a dense microparticle structure for slower, more controlled release.[8] 3. Incorporate release modifiers: Consider adding excipients to the formulation that can modulate the release rate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound microparticles?
A1: The oil-in-water (O/W) solvent evaporation method is one of the most widely used techniques for encapsulating emamectin benzoate (B1203000) (a salt of this compound) in biodegradable polymers like polylactic acid (PLA) or poly(lactic-co-glycolic acid) (PLGA).[2] A modified solvent evaporation method has also been successfully employed to achieve high encapsulation efficiency.[3][11]
Q2: How can I improve the encapsulation efficiency of this compound?
A2: To improve encapsulation efficiency, you can try several strategies:
-
Optimize the core-to-wall ratio: Lowering the amount of this compound relative to the polymer can significantly increase encapsulation efficiency. Ratios of 1:3 have been shown to yield efficiencies over 97%.[3][4]
-
Adjust the emulsifier concentration: The concentration of the emulsifier, such as gelatin or polyvinyl alcohol (PVA), is crucial. For gelatin, a concentration of 1.5% has been found to be optimal.[3]
-
Modify the solvent system: Using a mixed organic solvent system can improve drug solubility and entrapment.[6]
Q3: What factors control the release rate of this compound from microparticles?
A3: The release rate is primarily controlled by:
-
Polymer characteristics: The molecular weight and copolymer composition (e.g., lactide:glycolide ratio in PLGA) are key factors. Higher molecular weight and higher lactide content generally lead to slower release.[7][10]
-
Particle size and morphology: Larger and denser microparticles will exhibit a slower release profile.[2][8]
-
Drug loading: Higher drug loading can lead to a faster release rate.[10]
Q4: How does the choice of surfactant affect the microparticle characteristics?
A4: The surfactant plays a critical role in stabilizing the emulsion during fabrication. The type and concentration of the surfactant can influence:
-
Particle size: Higher concentrations of some surfactants, like PVA, can lead to the formation of smaller microparticles.[2]
-
Surface morphology: The choice of surfactant can impact the surface smoothness and porosity of the microparticles.
-
Emulsion stability: A suitable surfactant prevents the coalescence of droplets, leading to a more uniform particle size distribution. Combining surfactants, such as PVA with EL-40, has been shown to improve dispersibility and reduce particle size.[6]
Q5: My microparticles show a high burst release. What can I do to minimize this?
A5: A high initial burst is often due to the drug being adsorbed on the surface of the microparticles. To minimize this:
-
Optimize the formulation: Increasing the polymer concentration can help to better entrap the drug within the polymer matrix.
-
Control the manufacturing process: Slower solvent removal can lead to a less porous, more uniform microparticle surface, which can reduce the burst effect.[8]
-
Post-treatment: Washing the prepared microparticles can help remove the surface-associated drug.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the formulation of emamectin benzoate microparticles.
Table 1: Optimized Formulation and Process Parameters for Emamectin Benzoate Microparticles
| Parameter | Optimized Value | Outcome | Reference |
| Polymer | Polylactic Acid (PLA) | - | [6][12] |
| Surfactant System | Polyvinyl alcohol (PVA) and EL-40 (polyoxyethylene castor oil) | Uniform spherical shape, good dispersity | [6] |
| PLA Concentration | 4-8% (w/v) | Well-defined microspheres | [6] |
| Initial EMB Content | - | Affects surface roughness and porosity | [6] |
| Average Diameter | 3.24 µm | - | [6][12] |
| Loading Content (LC) | 28.74% | - | [6][12] |
| Encapsulation Efficiency (EE) | 86.23% | - | [6][12] |
Table 2: Effect of Process Parameters on Microparticle Properties
| Parameter Varied | Change | Effect on Particle Size | Effect on Encapsulation Efficiency | Reference |
| Stirring Speed | Increase | Decrease | Decrease | [2] |
| PVA Concentration | Increase (0.1% to 1%) | Decrease | Decrease | [2] |
| Core-to-Wall Ratio | Increase (1:3 to 3:2) | - | Decrease (97.98% to 67%) | [3][4] |
| Gelatin Concentration | Increase (0.75% to 2.0%) | - | Increase (34.99% to 50.54%) | [4] |
Experimental Protocols
1. Preparation of this compound Microparticles by O/W Solvent Evaporation
This protocol is a generalized procedure based on commonly cited methods.
-
Materials: Emamectin benzoate, PLGA/PLA, Dichloromethane (DCM), Polyvinyl alcohol (PVA), Deionized water.
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of emamectin benzoate and PLGA/PLA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under continuous homogenization or high-speed stirring for a defined period (e.g., 5 minutes) to form an oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at a lower speed for several hours (e.g., 3-4 hours) at room temperature to allow the DCM to evaporate.
-
Microparticle Collection: Collect the hardened microparticles by centrifugation or filtration.
-
Washing: Wash the collected microparticles several times with deionized water to remove residual PVA and unencapsulated drug.
-
Drying: Lyophilize or air-dry the microparticles.
-
2. Determination of Encapsulation Efficiency and Drug Loading
-
Procedure:
-
Accurately weigh a small amount of the dried microparticles.
-
Dissolve the microparticles in a suitable solvent (e.g., acetonitrile (B52724) or another solvent that dissolves both the polymer and the drug).
-
Dilute the solution to a known volume.
-
Analyze the concentration of this compound in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Actual amount of drug in microparticles / Initial amount of drug used) x 100
-
DL (%) = (Mass of drug in microparticles / Mass of microparticles) x 100
-
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound microparticles.
Caption: Logical relationship for troubleshooting common issues in microparticle formulation.
References
- 1. Preparation and Characterization of PLG Microparticles by the Multiple Emulsion Method for the Sustained Release of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Encapsulation and Controlled Release of the Pesticide Emamectin Benzoate in Polylactic Acid Microspheres Prepared by Modified Solvent Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Slow-release pesticide microparticles from polylactic acid and emamectin benzoate: preparation and characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]
- 8. Recent advances in the formulation of PLGA microparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Composition, Manufacturing Process, and Characterization of Poly(lactide-co-glycolide) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Encapsulation and Controlled Release of the Pesticide Emamectin Benzoate in Polylactic Acid Microspheres Prep… [ouci.dntb.gov.ua]
- 12. Slow-release pesticide microparticles from polylactic acid and emamectin benzoate: preparation and characteristics - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Insecticidal Activity of Emamectin B1a and Abamectin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal performance of emamectin (B195283) B1a and abamectin (B1664291), two closely related macrocyclic lactone insecticides. The information presented is supported by experimental data to assist researchers and professionals in drug development and pest management in making informed decisions.
Introduction
Emamectin and abamectin are potent insecticides derived from the fermentation of the soil bacterium Streptomyces avermitilis.[1][2] Abamectin is a natural fermentation product, a mixture of two homologous compounds, avermectin (B7782182) B1a (>80%) and avermectin B1b (<20%).[1][3] Emamectin is a semi-synthetic derivative of abamectin, specifically the 4'-deoxy-4'-epi-methylamino benzoate (B1203000) salt of avermectin B1.[1][4] This structural modification significantly enhances its potency, particularly against lepidopteran pests.[1][5] Both compounds are valued for their high efficacy at low application rates and are crucial components of integrated pest management (IPM) programs.[2]
Mechanism of Action
The primary mode of action for both emamectin B1a and abamectin is the disruption of nerve signal transmission in invertebrates.[6][7] They are allosteric modulators of glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of insects and other arthropods.[6][8][9]
Binding of these avermectins to GluCls potentiates the action of glutamate (B1630785), leading to an increased influx of chloride ions (Cl-) into the nerve and muscle cells.[6][7] This influx causes hyperpolarization of the cell membrane, effectively inhibiting the transmission of nerve impulses.[10][11] The sustained influx of chloride ions results in flaccid paralysis, cessation of feeding, and ultimately, the death of the insect.[6][7] In addition to their primary action on GluCls, avermectins can also interact with gamma-aminobutyric acid (GABA)-gated chloride channels, further contributing to their neurotoxic effects.[1][10]
Mechanism of action of avermectins on insect neurons.
Comparative Insecticidal Activity
Emamectin benzoate generally exhibits higher insecticidal activity than abamectin, particularly against lepidopteran larvae.[1][5] Its insecticidal potency can be 1 to 3 orders of magnitude higher than that of abamectin.[5] However, abamectin often has a broader spectrum of activity, being effective against various mites and other insect pests.[1]
The relative toxicity of these compounds can be influenced by factors such as the target insect species, developmental stage, and environmental conditions like temperature.[8][12] For instance, the efficacy of emamectin benzoate against some pests like leaf rollers increases at higher temperatures (above 28-30°C), while abamectin may be more effective against pests like the diamondback moth at cooler temperatures (around 22°C).[5][12]
Quantitative Data: Lethal Concentration (LC₅₀)
The following tables summarize the comparative toxicity (LC₅₀ values) of emamectin benzoate and abamectin against two significant agricultural pests, the tobacco cutworm (Spodoptera litura) and the diamondback moth (Plutella xylostella). Lower LC₅₀ values indicate higher toxicity.
Table 1: Comparative Toxicity against Spodoptera litura
| Insecticide | LC₅₀ (ppm) | Exposure Time (h) | Bioassay Method | Relative Toxicity (to Cypermethrin) | Reference |
| Emamectin Benzoate | 0.9 | 24 | Leaf Dip | 6.93 | [13] |
| Emamectin Benzoate | 0.7 | 48 | Leaf Dip | - | [13] |
| Emamectin Benzoate | 0.6 | 72 | Leaf Dip | - | [13] |
| Abamectin | - | - | - | 0.94 | [14] |
Table 2: Comparative Toxicity against Plutella xylostella
| Insecticide | LC₅₀ (mg/L) | Bioassay Method | Notes | Reference |
| Abamectin | 0.016 | - | - | [15] |
| Emamectin Benzoate | - | - | A resistant strain showed >150-fold resistance. | [16] |
Note: Direct comparative LC₅₀ values for both compounds under identical conditions are not always available in a single study. The data presented is compiled from different sources and should be interpreted with consideration of potential variations in experimental protocols.
Experimental Protocols
The determination of insecticidal activity, typically expressed as LC₅₀ or LD₅₀ values, is conducted through standardized bioassays. The following is a generalized workflow for a common method, the leaf dip bioassay.
Generalized workflow for a leaf dip bioassay.
Detailed Methodology: Leaf Dip Bioassay
This protocol is a standard method for evaluating the toxicity of insecticides against leaf-feeding insects.[13][17]
-
Preparation of Insecticide Solutions:
-
Prepare a stock solution of the technical grade insecticide in an appropriate solvent (e.g., acetone).
-
Create a series of graded concentrations (serial dilutions) from the stock solution using distilled water containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.[17][18]
-
A control solution containing only the solvent and surfactant in water is also prepared.
-
-
Preparation of Plant Material:
-
Select fresh, undamaged leaves from the host plant of the target insect.
-
Wash the leaves gently with distilled water and allow them to air dry completely.
-
-
Treatment:
-
Individually dip the prepared leaves into each insecticide concentration and the control solution for a standardized period (e.g., 30 seconds to 1 minute).[13]
-
Allow the excess liquid to drip off and then place the leaves on a clean, non-absorbent surface to air-dry at room temperature.
-
-
Insect Exposure:
-
Place each treated leaf into a separate bioassay container, such as a petri dish or a ventilated vial.
-
Introduce a known number of test insects (e.g., 10-20 larvae of a specific instar) into each container.[13]
-
Each concentration and the control should be replicated multiple times (typically 3-4 replicates).[18]
-
-
Incubation:
-
Maintain the bioassay containers in an incubator or environmental chamber under controlled conditions of temperature, humidity, and photoperiod (e.g., 25 ± 2°C, 70 ± 5% RH, 12:12 L:D photoperiod).[18]
-
-
Data Collection and Analysis:
-
Record insect mortality at predetermined time intervals (e.g., 24, 48, and 72 hours) after exposure.[13] Moribund insects (incapable of coordinated movement) are typically counted as dead.
-
Correct the observed mortality for any deaths in the control group using Abbott's formula.[19]
-
Analyze the corrected mortality data using probit analysis to calculate the LC₅₀ value, its 95% confidence limits, and the slope of the dose-response curve.[18][19]
-
Summary and Conclusion
Both this compound and abamectin are highly effective insecticides that act on the nervous system of invertebrates. Key differences in their chemical structure lead to variations in their biological activity:
-
Potency and Spectrum: this compound (as emamectin benzoate) is generally more potent than abamectin, especially against lepidopteran pests, allowing for lower application rates.[1][5] Abamectin, however, offers a broader spectrum of control, including mites.[1]
-
Residual Activity: Emamectin is known for its longer residual activity compared to abamectin.[1]
-
Environmental Factors: The efficacy of both compounds can be influenced by temperature, which should be a consideration in pest management strategies.[12]
-
Resistance: Resistance to abamectin has been reported in some pest populations due to its widespread use.[1] Emamectin may be less prone to resistance, partly due to its more targeted application and higher potency.[1]
The choice between this compound and abamectin should be based on the target pest species, environmental conditions, and resistance management considerations. The experimental protocols outlined in this guide provide a framework for conducting further comparative studies to evaluate their efficacy under specific conditions.
References
- 1. awiner.com [awiner.com]
- 2. Comparative Analysis of Emamectin Benzoate and Abamectin for Pest Control Efficacy [cnagrochem.com]
- 3. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 4. entomoljournal.com [entomoljournal.com]
- 5. News - Which is better, Emamectin Benzoate or Abamectin? All prevention and control targets are listed. [bigpesticides.com]
- 6. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. AOP-Wiki [aopwiki.org]
- 10. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloride Homeostasis in Neurons With Special Emphasis on the Olivocerebellar System: Differential Roles for Transporters and Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Difference Between Abamectin and Amimectin Benzoate - News - Shijiazhuang Ageruo Biotech Co., Ltd [allpesticides.com]
- 13. entomologyresearchjournal.com [entomologyresearchjournal.com]
- 14. entomoljournal.com [entomoljournal.com]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of emamectin benzoate resistance in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. entomoljournal.com [entomoljournal.com]
- 18. scielo.br [scielo.br]
- 19. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Analytical Methods for Emamectin B1a in Fish Feed
For researchers, scientists, and drug development professionals, the accurate quantification of emamectin (B195283) B1a in fish feed is critical for ensuring aquaculture product safety and efficacy. This guide provides a comparative overview of common analytical methods, supported by experimental data, to aid in the selection and validation of the most appropriate technique for your laboratory's needs.
The analysis of emamectin B1a, a widely used insecticide in aquaculture, presents analytical challenges due to the complex nature of the fish feed matrix. Several methods have been developed and validated for its determination, each with distinct advantages and limitations. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A popular sample preparation approach, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is also frequently utilized in conjunction with these instrumental methods.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound in fish feed is often a trade-off between sensitivity, selectivity, cost, and sample throughput. The following tables summarize the performance characteristics of commonly employed methods based on published validation data.
Table 1: Performance Characteristics of LC-MS/MS and HPLC-FLD Methods
| Parameter | LC-MS/MS | HPLC-FLD |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by fluorescence detection after post-column derivatization. |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/g | 1.0 - 5.0 ng/g |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/g | 5.0 - 15.0 ng/g |
| Recovery | 85 - 110% | 80 - 105% |
| Precision (RSD) | < 15% | < 20% |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Specificity | High | Moderate to High |
| Sample Throughput | High | Moderate |
| Cost | High (instrumentation and maintenance) | Moderate |
Table 2: Performance of QuEChERS-based Sample Preparation with LC-MS/MS
| Parameter | QuEChERS-LC-MS/MS |
| Extraction Solvent | Acetonitrile (B52724) with 1% acetic acid |
| Clean-up Sorbent | PSA (Primary Secondary Amine), C18 |
| Recovery | 87.4 - 96.2% |
| Precision (Intra-day RSD) | < 3.5% |
| Precision (Inter-day RSD) | < 13.5% |
| LOD | ≤ 5 ng/g |
| LOQ | ≤ 5 ng/g |
| Linearity (R²) | ≥ 0.996 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the aforementioned techniques.
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it a gold standard for residue analysis.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Extraction: Homogenize 5 g of fish feed sample with 20 mL of acetonitrile.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Clean-up: Pass the supernatant through a C18 SPE cartridge pre-conditioned with acetonitrile and water.
-
Elution: Elute the analyte with a suitable solvent mixture (e.g., acetonitrile/methanol).
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Instrumental Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.
HPLC-FLD Method
This method provides a cost-effective alternative to LC-MS/MS, though it requires a derivatization step to make the analyte fluorescent.
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Extraction: Extract the homogenized fish feed sample with a mixture of acetonitrile and water.
-
Partitioning: Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove fats and lipids.
-
Clean-up: Further clean the extract using a suitable SPE cartridge.
Derivatization
-
Reagent: Prepare a fresh derivatization reagent (e.g., trifluoroacetic anhydride (B1165640) and N-methylimidazole in acetonitrile).
-
Reaction: Mix the cleaned extract with the derivatization reagent and incubate to form a fluorescent derivative of this compound.
Instrumental Analysis
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the fluorescent derivative.
QuEChERS Method
The QuEChERS approach simplifies the sample preparation process, making it faster and more efficient.
Extraction and Clean-up
-
Hydration: Add water to the homogenized fish feed sample.
-
Extraction: Add acetonitrile and a QuEChERS salt packet (e.g., MgSO₄, NaCl, sodium citrate). Shake vigorously.
-
Centrifugation: Centrifuge to separate the layers.
-
Dispersive SPE (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., PSA, C18, MgSO₄) for clean-up.
-
Final Extract: Centrifuge and collect the supernatant for LC-MS/MS or HPLC-FLD analysis.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental procedures and aid in method selection, the following diagrams are provided.
A Comparative Guide to the Efficacy of Emamectin Benzoate Formulations
Emamectin (B195283) benzoate (B1203000), a semi-synthetic derivative of the avermectin (B7782182) family, is a widely utilized insecticide acclaimed for its high potency against a broad spectrum of lepidopteran pests.[1][2] Its efficacy, however, is significantly influenced by its formulation, which affects key parameters such as bioavailability, stability, and residual activity. This guide provides a comparative analysis of different emamectin benzoate formulations, with a focus on contrasting conventional types, such as Emulsifiable Concentrates (EC) and Soluble Granules (SG), with advanced nanoformulations. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in pest management strategies.
Comparative Efficacy Data
The transition from conventional to nano-based formulations has demonstrated a marked improvement in the bio-efficacy of emamectin benzoate. Nanoformulations, including solid nano-dispersions, polymeric nanocapsules, and silica (B1680970) nanoparticle-based systems, offer enhanced solubility, greater stability, and improved delivery of the active ingredient.
Table 1: Comparative Toxicity of Emamectin Benzoate Formulations Against Lepidopteran Pests
| Formulation Type | Target Pest | Efficacy Metric (LC50 in mg/L or µg/mL) | Time | Reference |
| Solid Nano-dispersion | Spodoptera littoralis | 0.17 | 24h | [3][4] |
| 0.07 | 48h | [3][4] | ||
| Conventional Formulation | Spodoptera littoralis | 0.85 | 24h | [3][4] |
| 0.36 | 48h | [3][4] | ||
| Silicon Dioxide Nanoparticles (SNPs) | Plutella xylostella | 0.18 | - | [5][6][7] |
| Mesoporous Nanosilica (MCM-48) | Plutella xylostella | 4.03 | - | [5][6][7] |
| Polymeric Nanocapsules (PNC) | Plutella xylostella | 8.49 | - | [5][6][7] |
| Emamectin Benzoate (Technical) | Plutella xylostella | 11.06 | - | [5][6][7] |
| SNPs Nanoformulation | Phenacoccus solenopsis | 0.01 | - | [8] |
| Cellulose Nanocrystals (CNCs) | Phenacoccus solenopsis | 0.05 | - | [8] |
| Commercial EC Formulation | Phenacoccus solenopsis | 0.31 | - | [8] |
Table 2: Comparative Efficacy of Various Formulations Against Pine Wood Nematode (Bursaphelenchus xylophilus)
| Formulation Group | Formulation Types Included | Efficacy Metric (LC95 in mg/mL) | Reference |
| Group 1 (High Efficacy) | A, D, E | 0.00768 - 0.01443 | [9][10][11] |
| Group 2 (Moderate Efficacy) | B, F, G, I, K, L, M, N | 0.03202 - 0.07236 | [9][10][11] |
| Group 3 (Low Efficacy) | C, H, J, O, P | 0.30643 - 0.40811 | [9][10][11] |
Note: A 2023 study compared 16 different locally produced formulations in the Republic of Korea, grouping them by efficacy. The exact composition of each formulation (A-P) was not detailed but included EC, ME (microemulsion), and SL (soluble concentrate) types. This highlights that even within conventional formulation types, inert ingredients can cause significant variations in efficacy.[10][11]
Table 3: Photostability and Residual Efficacy
| Formulation Type | Key Finding | Duration | Reference |
| Polymeric Nanocapsules (PNC) | 15.35% degradation under UV exposure | 72h | [5] |
| Mesoporous Nanosilica (MCM-48) | 34.94% degradation under UV exposure | 72h | [5] |
| Emamectin Benzoate (Technical) | 52.58% degradation under UV exposure | 72h | [5] |
| PLA Microspheres | 90.00% corrected mortality | 21 days | [12] |
| Emulsifiable Concentrate (EC) | 0% corrected mortality | 21 days | [12] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are detailed protocols for key experiments cited.
Larval Toxicity Bioassay (Leaf-Dip Method)
This method is commonly used to determine the lethal concentration (LC50) of insecticides against leaf-eating insect larvae.
-
Objective: To assess the dose-dependent mortality of a given emamectin benzoate formulation.
-
Materials:
-
Test insect larvae (e.g., Plutella xylostella or Spodoptera littoralis, typically 2nd or 3rd instar).
-
Fresh, unsprayed host plant leaves (e.g., cabbage, cotton).
-
Serial dilutions of the emamectin benzoate formulations in distilled water with a surfactant (e.g., Triton X-100).
-
Petri dishes lined with moistened filter paper.
-
Control solution (distilled water + surfactant).
-
-
Procedure:
-
Prepare a range of concentrations for each formulation to be tested.
-
Excise fresh leaves and dip them into the respective insecticide solutions for 10-30 seconds with gentle agitation.
-
Air-dry the treated leaves on a clean surface.
-
Place one treated leaf into each Petri dish.
-
Introduce a known number of larvae (e.g., 10-20) into each Petri dish.
-
Seal the dishes and incubate under controlled conditions (e.g., 25±2°C, >60% RH, 16:8 L:D photoperiod).
-
Assess larval mortality at specified intervals, typically 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Use the mortality data to perform a Probit analysis to calculate LC50 and LC95 values.[13]
-
Photostability Assessment
This protocol evaluates the degradation rate of emamectin benzoate formulations under ultraviolet (UV) radiation.
-
Objective: To compare the stability of different formulations when exposed to UV light, simulating sunlight.
-
Materials:
-
Emamectin benzoate formulations.
-
Quartz tubes or glass plates.
-
UV lamp (e.g., 365 nm).
-
High-Performance Liquid Chromatography (HPLC) system.
-
Solvents for extraction (e.g., acetonitrile, methanol).
-
-
Procedure:
-
A solution of each formulation with a known concentration is prepared.
-
A precise volume of the solution is placed into quartz tubes or spread evenly on glass plates and the solvent is allowed to evaporate, leaving a thin film.
-
The samples are exposed to UV radiation from a set distance for various time intervals (e.g., 0, 8, 24, 48, 72 hours).
-
After each time interval, the residue is washed from the surface with a suitable solvent.
-
The concentration of the remaining emamectin benzoate in the extract is quantified using HPLC.
-
The degradation rate is calculated by comparing the remaining concentration to the initial concentration at time zero.[5]
-
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz help to visualize complex processes and relationships, providing a clearer understanding of the experimental flow and the insecticide's mode of action.
Caption: Workflow for a typical larval toxicity leaf-dip bioassay.
Caption: Mechanism of action pathway for emamectin benzoate.
Conclusion
The evidence strongly indicates that nanoformulations of emamectin benzoate offer superior efficacy and stability compared to conventional formulations.[5][14] Solid nano-dispersions and systems using silica nanoparticles as carriers have shown significantly lower LC50 values, indicating higher toxicity to target pests at lower concentrations.[3][8] Furthermore, nano-encapsulation provides enhanced protection against UV degradation, prolonging the residual activity of the insecticide.[5][12] While conventional formulations like EC and SG remain effective, the variability in their performance, likely due to inert ingredients, suggests a need for careful selection.[11] For researchers and developers, the future of optimizing emamectin benzoate lies in the continued exploration of advanced delivery systems that can reduce environmental load, minimize application rates, and improve overall pest management outcomes.[4][6]
References
- 1. cotton.org [cotton.org]
- 2. biochemjournal.com [biochemjournal.com]
- 3. Comparative efficacy of solid nano-dispersions and conventional formulations of some insecticides against Spodoptera littoralis , (Boisd.) under laboratory and field conditions [plantprotection.pl]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of emamectin benzoate nanoformulations based on colloidal delivery systems and use in controlling Plutella xylostella (L.) (Lepidoptera: Plutellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Preparation and characterization of emamectin benzoate nanoformulations based on colloidal delivery systems and use in controlling Plutella xylostella (L.) (Lepidoptera: Plutellidae) | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. The Plant Pathology Journal [ppjonline.org]
- 10. Comparative Bioactivity of Emamectin Benzoate Formulations against the Pine Wood Nematode, Bursaphelenchus xylophilus -The Plant Pathology Journal | Korea Science [koreascience.kr]
- 11. Comparative Bioactivity of Emamectin Benzoate Formulations against the Pine Wood Nematode, Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Bioactivity of Emamectin Benzoate Formulations against the Pine Wood Nematode, Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. plantprotection.pl [plantprotection.pl]
Unveiling the Bioactivity Landscape: A Comparative Analysis of Emamectin B1a and its 8,9-Z Photoisomer
For researchers, scientists, and professionals in drug development and pest management, this guide provides a comprehensive comparison of the biological activity of the potent insecticide emamectin (B195283) B1a and its primary photodegradation product, the 8,9-Z photoisomer. This document synthesizes available experimental data to elucidate the impact of photoisomerization on the compound's efficacy, offering valuable insights for the development of stable and effective pesticide formulations.
Emamectin B1a, a semi-synthetic derivative of the avermectin (B7782182) family, is a widely utilized insecticide known for its high potency against a broad spectrum of lepidopteran pests.[1] However, its susceptibility to photodegradation upon exposure to ultraviolet (UV) radiation leads to the formation of various photoisomers, with the 8,9-Z isomer being a principal product. This isomerization at the 8,9 carbon bond significantly alters the molecule's three-dimensional structure, which in turn has a profound impact on its biological efficacy. Experimental evidence consistently indicates that the conversion of this compound to its 8,9-Z photoisomer results in a substantial reduction in its insecticidal and acaricidal potency.[2] This guide will delve into a direct comparison of their bioactivities, supported by available data, and provide detailed experimental methodologies for assessing these differences.
Quantitative Bioactivity Comparison
While direct side-by-side quantitative data such as LC50 values for this compound and its 8,9-Z photoisomer are limited in publicly available literature, research on the photodegradates of emamectin benzoate (B1203000) provides a clear indication of their relative toxicities. A study investigating the toxicity of various photodegradates to five species of Lepidoptera established a clear order of toxicity.
The findings from this research indicate that the 8,9-Z photoisomer (referred to as 8,9-Z-MAB1a in the study) is significantly less toxic than the parent this compound compound. The established order of toxicity for the photodegradates was determined to be: AB1a > MFB1a > FAB1a > 8,9-Z-MAB1a > PAB1a, demonstrating a clear hierarchy of decreasing insecticidal activity among the degradation products.[3] This reduced potency of the 8,9-Z isomer is a critical consideration for the field performance and formulation development of emamectin-based insecticides.
| Compound | Relative Toxicity Ranking | Supporting Evidence |
| This compound | Highest | Parent compound with established high insecticidal and acaricidal activity.[2] |
| 8,9-Z Photoisomer | Lower | Ranked as less toxic than other primary photodegradates in a comparative study.[3] |
Mechanism of Action: A Shared Pathway with Altered Affinity
Both this compound and its 8,9-Z photoisomer exert their neurotoxic effects by targeting the same molecular sites within the invertebrate nervous system. Their primary targets are the glutamate-gated chloride channels (GluCls) and, to a lesser extent, the gamma-aminobutyric acid (GABA) receptors.[2] Binding of these molecules to the GluCls locks the channels in an open state, leading to a continuous influx of chloride ions. This hyperpolarizes the nerve and muscle cells, disrupting nerve signal transmission and ultimately causing paralysis and death of the insect.[2]
The significant decrease in the bioactivity of the 8,9-Z photoisomer is attributed to a reduced binding affinity to these target receptors. The geometric isomerization from the E configuration to the Z configuration at the 8,9 double bond alters the overall three-dimensional shape of the molecule. This conformational change is believed to hinder its ability to effectively bind to the active site of the GluCls and GABA receptors, thereby diminishing its neurotoxic effects.
Experimental Protocols
To quantitatively assess the bioactivity of this compound and its 8,9-Z photoisomer, standardized bioassays are employed. The following are detailed methodologies for two common types of assays used in insecticide efficacy testing.
Leaf Dip Bioassay
This method is suitable for evaluating the toxicity of insecticides to foliage-feeding insects, such as the diamondback moth (Plutella xylostella).
1. Preparation of Test Solutions:
-
Prepare a stock solution of this compound and the 8,9-Z photoisomer in an appropriate solvent (e.g., acetone).
-
A series of dilutions are then made from the stock solution using distilled water containing a non-ionic surfactant (e.g., Triton X-100 at 0.1%) to ensure even spreading on the leaf surface. A control solution containing only the solvent and surfactant in water should also be prepared.
2. Treatment of Leaf Discs:
-
Cabbage leaves are thoroughly washed and dried. Leaf discs of a uniform size (e.g., 5 cm diameter) are then cut.
-
Each leaf disc is dipped into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation.
-
The treated leaf discs are then placed on a wire rack to air dry for approximately one to two hours.
3. Insect Exposure:
-
Once dry, each treated leaf disc is placed in a separate petri dish lined with moistened filter paper to maintain humidity.
-
A known number of third-instar larvae of the target insect (e.g., 10-20 larvae) are introduced into each petri dish.
-
The petri dishes are then sealed and maintained under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
4. Data Collection and Analysis:
-
Mortality is assessed at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
The mortality data is corrected for control mortality using Abbott's formula.
-
The corrected mortality data is then subjected to probit analysis to determine the LC50 (lethal concentration required to kill 50% of the test population) and LC90 values for each compound.
Diet Incorporation Bioassay
This method is used to assess the toxicity of insecticides when ingested by the target insect, such as the beet armyworm (Spodoptera exigua).
1. Preparation of Insecticide-Treated Diet:
-
An artificial diet for the target insect is prepared according to a standard recipe.
-
Stock solutions of this compound and the 8,9-Z photoisomer are prepared in a suitable solvent.
-
A series of dilutions are made and incorporated into the molten artificial diet at a specific ratio (e.g., 1 part insecticide solution to 9 parts diet) after the diet has cooled to a temperature that will not degrade the test compounds (e.g., below 50°C). A control diet containing only the solvent is also prepared.
2. Dispensing the Diet:
-
The insecticide-treated diet is dispensed into the wells of a multi-well bioassay tray (e.g., 1-2 ml per well) before it solidifies.
3. Insect Exposure:
-
One neonate or early-instar larva of the target insect is placed in each well of the bioassay tray.
-
The trays are then sealed with a breathable membrane to allow for air exchange while preventing the larvae from escaping.
-
The trays are incubated under controlled environmental conditions (e.g., 27 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
4. Data Collection and Analysis:
-
Mortality is assessed after a specific period (e.g., 5-7 days).
-
The mortality data is corrected for control mortality using Abbott's formula.
-
Probit analysis is then used to calculate the LC50 and LC90 values for each compound.
References
A Comparative Guide to the Nematicidal Effects of Emamectin B1a and Ivermectin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nematicidal properties of emamectin (B195283) B1a and ivermectin, two macrocyclic lactones widely utilized for their potent anthelmintic activities. This document synthesizes available experimental data to objectively assess their performance, details the methodologies employed in these studies, and illustrates the underlying molecular mechanisms and experimental workflows.
Introduction
Emamectin B1a, a derivative of abamectin, and ivermectin are both members of the avermectin (B7782182) family, renowned for their efficacy against a broad spectrum of nematode parasites.[1] While both compounds share a similar core mechanism of action, variations in their chemical structure can influence their potency, spectrum of activity, and pharmacokinetic properties. This guide aims to provide a detailed comparison to aid researchers in the selection and development of nematicidal agents.
Mechanism of Action
Both this compound and ivermectin exert their primary nematicidal effect by targeting glutamate-gated chloride ion channels (GluCls) present in the nerve and muscle cells of invertebrates.[2][3] Binding of these compounds to GluCls leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane. This results in the inhibition of neural transmission, leading to flaccid paralysis and eventual death of the nematode.[3] Mammals are largely unaffected at therapeutic doses because their glutamate-gated chloride channels are confined to the central nervous system, protected by the blood-brain barrier which these compounds do not efficiently cross.
Comparative Efficacy Data
The following tables summarize the quantitative data on the nematicidal efficacy of this compound and ivermectin against various nematode species from several studies. It is important to note that the data for each compound are derived from separate studies, which may have utilized different methodologies and parasite strains. Therefore, direct comparison of LC50 values should be approached with caution.
Table 1: Nematicidal Efficacy against Meloidogyne incognita (Root-Knot Nematode)
| Compound | Metric | Value (mg/L) | Exposure Time | Reference |
| Emamectin Benzoate | LC50 | 3.59 | 48 hours | [2][4] |
| Emamectin Benzoate | LC90 | 18.20 | 48 hours | [2][4] |
Table 2: Nematicidal Efficacy against Bursaphelenchus xylophilus (Pine Wood Nematode)
| Compound | Metric | Value (mg/L) | Exposure Time | Reference |
| Emamectin Benzoate | LC50 | 31.45 | 48 hours | [5] |
| Emamectin Benzoate | LC95 | 7.68 - 14.43 | 24 hours | [6] |
| Avermectin | LC20 | 0.1308 | Not Specified | [7] |
Table 3: Nematicidal Efficacy against Haemonchus contortus (Barber's Pole Worm)
| Compound | Metric | Efficacy | Dosage | Reference |
| Avermectin B1a | Reduction in worm numbers | >95% | 0.1 mg/kg (oral) | [8] |
| Ivermectin | Fecal Egg Count Reduction | 99% - 100% | Full dose (subcutaneous) | [9][10] |
| Ivermectin | Reduction in worm burden | 98.1% | 0.09375 ppm (medicated diet) | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for common in vitro nematicidal assays based on the cited literature.
In Vitro Mortality and Motility Assay for Meloidogyne incognita
This protocol is adapted from methodologies used to assess the direct nematicidal effect on second-stage juveniles (J2s).
-
Nematode Culture and Extraction: M. incognita is cultured on a suitable host plant (e.g., tomato). Eggs are extracted from infected roots using a sodium hypochlorite (B82951) solution. J2s are hatched from these eggs in water and collected.[2][13]
-
Preparation of Test Solutions: Stock solutions of the test compounds (this compound or ivermectin) are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted with sterile distilled water to achieve the desired final concentrations. A solvent control is also prepared.
-
Nematicidal Assay: A suspension containing a known number of J2s (e.g., 50-100) is added to each well of a multi-well plate. An equal volume of the test solution is then added. The plates are incubated at a constant temperature (e.g., 25-28°C) for a specified duration (e.g., 24, 48, or 72 hours).[13][14]
-
Data Collection and Analysis: Following incubation, the nematodes are observed under an inverted microscope. Nematodes are considered dead if they are motionless and do not respond to probing. The percentage of mortality is calculated for each treatment and corrected using Abbott's formula if necessary. LC50 and LC90 values are determined through probit analysis.[14]
In Vitro Assay for Bursaphelenchus xylophilus
This protocol outlines the procedure for determining the nematicidal activity against the pine wood nematode.
-
Nematode Culture and Extraction: B. xylophilus is cultured on a fungal mat (e.g., Botrytis cinerea) grown on a suitable medium like potato dextrose agar (B569324) (PDA). Nematodes are extracted using the Baermann funnel technique.[3][15]
-
Preparation of Test Solutions: Similar to the M. incognita protocol, stock solutions are prepared and serially diluted to the desired concentrations.
-
Nematicidal Assay: A suspension of B. xylophilus is added to the wells of a multi-well plate, followed by the addition of the test solutions. The plates are incubated at a controlled temperature (e.g., 25°C) for 24 to 48 hours.[5][16]
-
Data Collection and Analysis: Mortality and paralysis rates are determined by microscopic observation. The number of dead or paralyzed nematodes is counted, and the percentage is calculated. Lethal concentration values (e.g., LC50, LC95) are then determined.[6]
Larval Development Assay (LDA) for Haemonchus contortus
The LDA is used to assess the inhibitory effect of anthelmintics on the development of nematode larvae.
-
Egg Recovery: H. contortus eggs are recovered from the feces of infected sheep.
-
Assay Setup: A known number of eggs (e.g., 70-100) are added to each well of a 24- or 96-well plate containing a culture medium that supports larval development.[17]
-
Drug Exposure: After an initial incubation period to allow for hatching to the first larval stage (L1), serial dilutions of the test compounds are added to the wells.[17]
-
Incubation and Assessment: The plates are incubated for several days (e.g., six days) to allow for the development of larvae to the third stage (L3) in the control wells. The number of larvae at each developmental stage (L1, L2, L3) is then quantified using an inverted microscope.[17]
-
Data Analysis: The concentration of the drug required to inhibit 50% of the eggs from developing to the L3 stage (LD50) is calculated.[18]
Visualizations
The following diagrams illustrate the experimental workflow for a typical in vitro nematicidal assay and the signaling pathways affected by this compound and ivermectin.
References
- 1. In vitro culture of the parasitic stage larvae of hematophagous parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Emamectin Benzoate on Root-Knot Nematodes and Tomato Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening, isolation and mechanism of a nematicidal extract from actinomycetes against the pine wood nematode Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Emamectin Benzoate on Root-Knot Nematodes and Tomato Yield | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Bioactivity of Emamectin Benzoate Formulations against the Pine Wood Nematode, Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Four Nematicides Against the Reproduction and Development of Pinewood Nematode, Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avermectins, new family of potent anthelmintic agents: efficacy of the B1a component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of Ivermectin and Albendazole against Haemonchus contortus in Sheep in West Java, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journalparasitology [journal-of-parasitology.kglmeridian.com]
- 13. mdpi.com [mdpi.com]
- 14. In-vitro and In-vivo management of Meloidogyne incognita (Kofoid and White) Chitwood and Rhizoctonia bataticola (Taub.) Butler in cotton using organic’s - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ippc.int [ippc.int]
- 16. Comparative Bioactivity of Emamectin Benzoate Formulations against the Pine Wood Nematode, Bursaphelenchus xylophilus -The Plant Pathology Journal | Korea Science [koreascience.kr]
- 17. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 18. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
evaluating the binding affinity of emamectin B1a to different GABA receptor subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of emamectin (B195283) B1a, a potent neurotoxic insecticide, to various subunits of the γ-aminobutyric acid (GABA) receptor. Due to the limited availability of direct binding data for emamectin B1a to individual, isolated GABA receptor subunits, this guide leverages findings from studies on the closely related avermectin (B7782182) family of compounds, including avermectin B1a and ivermectin, which share a similar mechanism of action. The focus will be on the differential interactions with subunit interfaces within the fully assembled GABAA receptor complex.
Quantitative Data Summary
Current research indicates that avermectins, including this compound, do not bind to isolated GABA receptor subunits but rather at the interfaces between different subunits in the pentameric GABAA receptor. The functional effects of this binding vary depending on the specific subunits forming the interface. While direct dissociation constants (Kd) for this compound at each subunit interface are not extensively documented, studies on the functional effects of the closely related ivermectin provide a strong basis for comparison.
The GABAA receptor is a ligand-gated ion channel composed of five subunits. The most common isoform in the mammalian brain consists of two α, two β, and one γ subunit. Ivermectin has been shown to bind to three distinct subunit interfaces in the α1β2γ2L GABAA receptor.[1][2] The binding at these interfaces is not equivalent, leading to different functional outcomes.
| Subunit Interface | Functional Effect of Ivermectin Binding | Implied Interaction Strength/Affinity |
| γ2L-β2 | Irreversible channel activation | Strongest interaction, leading to a persistent effect |
| α1-β2 | Potentiation of GABA-gated currents | Moderate interaction, enhances the effect of the natural ligand |
| β2-α1 | No binding observed (due to a bulky methionine residue) | Negligible interaction |
Data is based on studies of ivermectin in α1β2γ2L GABAA receptors and is presented as a proxy for this compound due to their structural and functional similarities.
In broader terms, studies on avermectin B1a have identified both high- and low-affinity binding sites on the GABAA receptor complex in rat cerebellar granule neurons, with Kd values of 5 nM and 815 nM, respectively.[3] This suggests a complex interaction with the receptor that is likely the sum of its binding to multiple subunit interfaces.
Experimental Protocols
The evaluation of this compound and other avermectins' binding affinity to GABA receptors involves several key experimental methodologies.
Radioligand Binding Assays
This technique is used to determine the affinity and density of binding sites for a specific ligand.
-
Membrane Preparation: Brain tissue (e.g., rat cerebellum) is homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the GABA receptors.[4]
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]avermectin B1a) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using Scatchard plots or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3]
Electrophysiological Recordings
These methods measure the functional effects of a compound on the ion channel activity of the GABA receptor, which is an indirect measure of binding and efficacy.
-
Expression of Recombinant Receptors: Specific GABA receptor subunit combinations (e.g., α1β2γ2L) are expressed in host cells, such as Xenopus oocytes or Human Embryonic Kidney (HEK293) cells.[1]
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Oocytes expressing the desired GABA receptor subunits are placed in a recording chamber and impaled with two microelectrodes.
-
One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set level.
-
The compound of interest (e.g., this compound) is applied to the oocyte, and the resulting current flow through the GABA receptor channels is measured.
-
-
Whole-Cell Patch-Clamp in HEK293 Cells:
-
A glass micropipette with a very fine tip is sealed onto the membrane of a single HEK293 cell expressing the GABA receptors.
-
The membrane patch within the pipette is ruptured to gain electrical access to the entire cell.
-
The membrane potential is controlled, and the currents flowing through the ion channels in the cell membrane are recorded in response to the application of the test compound.
-
Visualizations
GABA Receptor Signaling Pathway
Caption: this compound and GABA binding to the GABAA receptor.
Experimental Workflow for Binding Affinity
Caption: Workflow for evaluating binding affinity.
This compound Binding to GABAA Receptor Subunit Interfaces
Caption: Differential binding at subunit interfaces.
References
- 1. Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 3. Avermectin B1a binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avermectin B1a modulation of gamma-aminobutyric acid receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Avermectins: Emamectin B1a vs. Doramectin in Parasite Control
In the ongoing struggle against parasitic infestations in livestock and aquaculture, the avermectin (B7782182) class of compounds stands as a cornerstone of effective treatment. Within this class, emamectin (B195283) B1a and doramectin (B1670889) are two potent derivatives that have demonstrated significant efficacy against a broad spectrum of endo- and ectoparasites. This guide provides a detailed, side-by-side comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these critical antiparasitic agents.
Efficacy at a Glance: Quantitative Comparison
The following tables summarize the efficacy of emamectin B1a and doramectin against key gastrointestinal nematodes and mites in cattle, based on findings from multiple experimental studies.
Table 1: Efficacy Against Gastrointestinal Nematodes in Cattle
| Parasite Species | This compound Efficacy (%) | Doramectin Efficacy (%) | Dosage | Administration Route |
| Ostertagia ostertagi | ~100%[1] | >99.9%[2] | 50 µg/kg (this compound)[1], 200 µg/kg (Doramectin)[2] | Oral (this compound)[1], Subcutaneous (Doramectin)[2] |
| Haemonchus placei | ~100%[1] | >99.9% | 100 µg/kg (this compound)[1], 200 µg/kg (Doramectin) | Injection (this compound)[1], Subcutaneous (Doramectin) |
| Trichostrongylus axei | ~100%[1] | >99.9% | 50 µg/kg (this compound)[1], 200 µg/kg (Doramectin) | Oral (this compound)[1], Subcutaneous (Doramectin) |
| Cooperia oncophora | 80%[1] | >99.9%[2] | 200 µg/kg (this compound)[1], 200 µg/kg (Doramectin)[2] | Injection (this compound)[1], Subcutaneous (Doramectin)[2] |
| Cooperia punctata | 97%[1] | >99.9% | 100 µg/kg (this compound)[1], 200 µg/kg (Doramectin) | Oral (this compound)[1], Subcutaneous (Doramectin) |
| Oesophagostomum radiatum | ~100%[1] | >99.9% | 50 µg/kg (this compound)[1], 200 µg/kg (Doramectin) | Oral (this compound)[1], Subcutaneous (Doramectin) |
| Dictyocaulus viviparus (Lungworm) | ~100%[1] | >99.9%[2] | 50 µg/kg (this compound)[1], 200 µg/kg (Doramectin)[2] | Oral (this compound)[1], Subcutaneous (Doramectin)[2] |
Table 2: Efficacy Against Mites in Cattle
| Parasite Species | This compound Efficacy (%) | Doramectin Efficacy (%) | Dosage | Administration Route |
| Psoroptes ovis (Sheep Scab Mite) | Data not available in searched literature | 100% (Therapeutic)[3], Provides protection for up to 5 weeks[3] | 200 µg/kg[3] | Subcutaneous Injection[3] |
| Sarcoptes scabiei (Scabies Mite) | Data not available in searched literature | 100%[4] | 200 µg/kg[4] | Subcutaneous Injection[4] |
| Chorioptes bovis (Chorioptic Mange Mite) | Data not available in searched literature | 99.9%[5] | 200 µg/kg[5] | Subcutaneous Injection[5] |
Delving into the Data: Experimental Protocols
The efficacy data presented above is derived from controlled experiments. Understanding the methodologies employed is crucial for interpreting these results.
Gastrointestinal Nematode Efficacy Trials in Cattle (Generalized Protocol)
A common experimental design to assess the efficacy of anthelmintics against gastrointestinal nematodes in cattle involves the following steps:
-
Animal Selection and Acclimation: Calves determined to be free of parasites are selected and allowed to acclimate to their new environment.
-
Experimental Infection: Calves are artificially infected with a known number of infective larvae of various nematode species, such as Ostertagia ostertagi, Haemonchus placei, Trichostrongylus axei, and Cooperia spp.[1][6]
-
Treatment Allocation: After a pre-patent period to allow the infections to establish, the calves are randomly allocated to different treatment groups, including a non-treated control group.
-
Drug Administration: The test compounds (this compound or doramectin) are administered at specified dosages and routes (e.g., oral or subcutaneous injection).[1][2]
-
Post-mortem Worm Burden Count: After a set period post-treatment (e.g., 7-8 days), the animals are euthanized.[1] Their gastrointestinal tracts and lungs are systematically examined to recover and count the remaining adult and larval nematodes.
-
Efficacy Calculation: The efficacy of the treatment is calculated by comparing the geometric mean worm counts in the treated groups to that of the control group.
Mite Efficacy Trials in Cattle (Generalized Protocol)
To evaluate the efficacy against mites, such as Psoroptes ovis or Sarcoptes scabiei, the following protocol is often employed:
-
Animal Selection: Cattle naturally or artificially infested with the target mite species are selected for the study.
-
Treatment Groups: Animals are randomly assigned to a treatment group (receiving doramectin) and a control group (receiving a placebo or no treatment).[3]
-
Pre-treatment Assessment: Before treatment, the severity of the infestation is assessed by taking skin scrapings from affected areas and counting the number of live mites.[3]
-
Drug Administration: The treatment is administered, typically as a subcutaneous injection for doramectin.[3]
-
Post-treatment Monitoring: Skin scrapings are collected at regular intervals (e.g., weekly) for several weeks post-treatment to monitor the mite population.[3]
-
Efficacy Determination: The efficacy is determined by the reduction in mite counts in the treated group compared to the control group and the proportion of animals that are completely cleared of mites.[3]
Unraveling the Mechanism of Action
Both this compound and doramectin belong to the avermectin family and share a similar primary mechanism of action. They are potent neurotoxins in invertebrates, targeting specific ligand-gated ion channels.
These compounds act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA)-gated chloride channels.[7] In invertebrates, these channels are crucial for neurotransmission in nerve and muscle cells.
The binding of this compound or doramectin to these channels potentiates the effect of the neurotransmitter (glutamate or GABA), leading to an increased influx of chloride ions into the nerve or muscle cells. This hyperpolarizes the cell membrane, making it less excitable and disrupting nerve signal transmission. The ultimate result is a flaccid paralysis and death of the parasite.
Concluding Remarks
Both this compound and doramectin are highly effective antiparasitic agents against a range of economically important parasites. The available data indicates that both compounds exhibit excellent efficacy against major gastrointestinal nematodes in cattle. Doramectin has been extensively studied and proven to be highly effective against various species of mites that cause mange in cattle. While specific comparative data for this compound against these mites is not as readily available in the searched literature, its shared mechanism of action with other avermectins suggests potential efficacy.
The choice between these two compounds may depend on the target parasite, host species, desired route of administration, and regulatory approval for specific uses. The detailed experimental protocols and mechanisms of action provided in this guide offer a solid foundation for researchers and drug development professionals to make informed decisions and design future studies.
References
- 1. Efficacy of avermectin B1a for treatment of experimentally induced nematode infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doramectin--a potent novel endectocide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the therapeutic and protective efficacy of doramectin against psoroptic scabies in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrum of activity of doramectin against cattle mites and lice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Field efficacy of injectable doramectin against Chorioptes bovis in naturally infected cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthelmintic activities of B1a fraction of avermectin against gastrointestinal nematodes in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [sitem.herts.ac.uk]
Inter-Laboratory Performance of Quantitative Methods for Emamectin B1a Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various analytical methods used for the quantification of emamectin (B195283) B1a, a key active ingredient in many insecticide formulations. The data presented is compiled from several independent laboratory validations and analytical method development studies, offering insights into the robustness and reliability of these methods across different matrices.
Quantitative Performance Data
The following tables summarize the key performance parameters of different analytical methods for emamectin B1a quantification. These parameters are crucial for assessing the suitability of a method for a specific application, such as residue analysis, quality control, or environmental monitoring.
Table 1: Performance of LC-MS/MS and UPLC-MS/MS Methods
| Parameter | Method | Matrix | Result | Reference |
| Limit of Quantification (LOQ) | LC-MS/MS | Soil | 0.5 µg/kg | [1] |
| LC-MS/MS | Water | 0.05 µg/L | [2] | |
| LC-MS/MS | Animal & Fishery Products | 0.0005 mg/kg | [3] | |
| LC-MS/MS | Soybean Seed | 0.001 ppm | [4] | |
| UPLC-MS/MS | Rice Plants, Soil, Field Water | 0.1 - 50 µg/kg (concentration range) | [5] | |
| LC-MS/MS | Banana (Peel & Pulp) | 0.008 µg/g | [6] | |
| LC-MS/MS | Banana (Pulp) | 0.007 µg/g | [6] | |
| LC-MS/MS | Cabbage | 0.01 mg/kg | [7] | |
| Limit of Detection (LOD) | LC-MS/MS | Soil | Calculated as 4x baseline noise | [1] |
| LC-MS/MS | Water | Calculated as 4x baseline noise | [2] | |
| LC-MS/MS | Banana (Peel & Pulp) | 0.003 µg/g | [6] | |
| LC-MS/MS | Banana (Pulp) | 0.002 µg/g | [6] | |
| Accuracy (Mean Recovery) | LC-MS/MS | Soil | 70-120% | [1] |
| LC-MS/MS | Water | 70-120% | [2] | |
| UPLC-MS/MS | Rice Plants, Soil, Field Water | 82% - 102% | [5] | |
| LC-MS/MS | Soybean Seed | 70-120% | [4] | |
| LC-MS/MS | Banana (Peel & Pulp) | 79.85% - 95.09% | [6] | |
| LC-MS/MS | Banana (Pulp) | 89.20% - 100.94% | [6] | |
| LC-MS/MS | Cabbage | 80-102% | [7] | |
| Precision (RSD) | LC-MS/MS | Soil | ≤20% | [1] |
| LC-MS/MS | Water | ≤20% | [2] | |
| UPLC-MS/MS | Rice Plants, Soil, Field Water | 0.3% - 15.9% | [5] | |
| LC-MS/MS | Banana (Peel & Pulp) | 0.56% - 2.34% | [6] | |
| LC-MS/MS | Banana (Pulp) | 2.33% - 6.88% | [6] | |
| LC-MS/MS | Cabbage | < 8.0% | [7] | |
| Linearity (Correlation Coefficient) | UPLC-MS/MS | Rice Plants, Soil, Field Water | > 0.99 (0.5–200 µg/L) | [5] |
Table 2: Performance of HPLC-UV Methods
| Parameter | Method | Matrix | Result | Reference |
| Linearity | HPLC-UV | Pharmaceutical Formulation | r = 0.9999 (27.01-81.02 µg/mL for Ivermectin) | [8][9] |
| HPLC-UV | Not Specified | Correlation Coefficient = 0.997 (2 g to 12 g analyte) | [10] | |
| Limit of Quantification (LOQ) | HPLC-UV | Pharmaceutical Formulation | 0.20 µg/mL (for Ivermectin) | [8][9] |
| Limit of Detection (LOD) | HPLC-UV | Pharmaceutical Formulation | 0.07 µg/mL (for Ivermectin) | [8][9] |
| Accuracy (Recovery) | HPLC-UV | Not Specified | 98% to 102% | [10] |
| Precision (RSD) | HPLC-UV | Pharmaceutical Formulation | Intraday: 0.73% (for Ivermectin) | [8][9] |
| HPLC-UV | Pharmaceutical Formulation | Interday: 0.59% (for Ivermectin) | [8][9] | |
| HPLC-UV | Not Specified | Coefficient of Variation: 4.39% | [10] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. Below are summaries of the experimental protocols cited in the validation studies.
LC-MS/MS Method for this compound in Soil
-
Extraction: Analytes are eluted from the soil matrix with dichloromethane. The solvent is then removed by rotary evaporation. The resulting residue is dissolved in an acetonitrile (B52724)/water mixture for analysis.[1]
-
Instrumentation: The analysis is performed using a High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).[1]
-
Quantification: The method quantifies this compound at a stated Limit of Quantification (LOQ) of 0.5 µg/kg.[1]
-
Validation Notes: An independent laboratory initially failed to validate the method. Success was achieved in a second attempt by taking extra care to avoid contamination, such as using new labware, performing rotary evaporation more slowly, sonicating samples, and reducing the HPLC injection volume.[1]
LC-MS/MS Method for this compound in Animal and Fishery Products
-
Extraction: Samples are homogenized and extracted with acetone. The extract is then transferred to ethyl acetate (B1210297) under basic conditions with an ammonia (B1221849) solution. A defatting step is performed using an acetonitrile/hexane partition.[3]
-
Cleanup: The extract is cleaned up using a styrene-divinylbenzene copolymer mini-column.[3]
-
Instrumentation: Quantification and confirmation are carried out using LC-MS/MS.[3]
-
Calibration: Calibration curves are generated by plotting the peak height or area of standard solutions against their concentrations.[3]
UPLC-MS/MS Method for Emamectin Benzoate (B1203000) in Rice and Rice-Growing Environments
-
Instrumentation: An ultra-high-performance liquid chromatography–tandem mass spectrometry (UPLC/MS/MS) system is used.[5]
-
Chromatography: The analyte is separated on a reverse-phase ACQUITY UPLC BEH C18 column. The mobile phase consists of acetonitrile and 10 mmol L−1 ammonium (B1175870) acetate.[5]
Visualizing the Inter-Laboratory Validation Process
The following diagram illustrates a typical workflow for an inter-laboratory validation study of a quantitative analytical method. This process ensures that the method is robust and transferable between different laboratories, a critical step for standardization.
Caption: Workflow for Inter-Laboratory Method Validation.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Dissipation of Emamectin Benzoate Residues in Rice and Rice-Growing Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method validation and monitoring of emamectin benzoate in mature banana fruit with peel and pulp through Liquid chromatography-Mass spectrometry/ Mass spectrometry (LC-MS/MS) | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 7. Residue levels of emamectin benzoate, imidacloprid and its major metabolites in cabbage from 12 regions in China and dietary risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a new HPLC-UV method for the simultaneous determination of triclabendazole and ivermectin B1a in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Study on quantitative analysis of emamectin benzoate by HPLC | Semantic Scholar [semanticscholar.org]
Unraveling the Metabolic Fate of Emamectin B1a in Commercially Important Fish Species: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic pathways and disposition of veterinary drugs is paramount for ensuring both efficacy and food safety. This guide provides a comprehensive comparison of the metabolism of emamectin (B195283) B1a, the active component of the widely used anti-sea lice agent SLICE®, in various commercially important fish species. The information is compiled from peer-reviewed studies and presented to facilitate a clear understanding of the similarities and differences in how these species handle this compound.
The primary route of emamectin B1a metabolism in the fish species studied involves demethylation. The major metabolite identified is desmethylthis compound. Another metabolite, N-formylthis compound, has been detected in trace amounts in some instances. The parent compound, this compound, consistently remains the most abundant residue in tissues.
Comparative Quantitative Data on this compound Metabolism
The following tables summarize the key quantitative data on the distribution and metabolism of this compound in Atlantic salmon and rainbow trout, two of the most studied species.
Table 1: Tissue Distribution of Total Radioactive Residues (TRR) of this compound in Atlantic Salmon
| Tissue | Mean TRR Range (ppm) | Reference |
| Kidney | 1.4 - 3 | [1] |
| Liver | 1.0 - 2.3 | [1] |
| Skin | 0.04 - 0.09 | [1] |
| Muscle | 0.02 - 0.06 | [1] |
| Bone | < 0.01 | [1] |
This data is from a study where Atlantic salmon were administered [3H]emamectin B1 benzoate (B1203000) in their feed at a nominal rate of 50 µg/kg/day for 7 consecutive days.[1]
Table 2: Composition of this compound and its Metabolites in Atlantic Salmon Tissues (% of Total Radioactive Residue)
| Tissue | This compound | Desmethylthis compound | N-formylthis compound | Reference |
| Liver | 81 - 100 | 0 - 17 | Not Reported | [1] |
| Kidney | 81 - 100 | 0 - 17 | Not Reported | [1] |
| Muscle | 81 - 100 | 0 - 17 | < 2 (in some samples) | [1] |
| Skin | 81 - 100 | 0 - 17 | Not Reported | [1] |
This table illustrates that the parent compound, this compound, is the major residue component in all analyzed tissues of Atlantic salmon.[1]
Table 3: this compound Residue Depletion in Rainbow Trout Muscle at Different Temperatures
| Water Temperature | Time Post-Treatment | Mean Residue Concentration (ng/g) | Reference |
| 6 ± 1 °C (Cold Water) | 77 days | 13.7 ± 10.5 | [2] |
| 15 ± 1 °C (Warm Water) | 49 days | 1.6 ± 1.6 | [3] |
This data highlights the influence of water temperature on the depletion rate of this compound in rainbow trout, with slower depletion observed in colder water.[2][3]
Experimental Methodologies
A standardized experimental approach is crucial for the comparative assessment of drug metabolism. The following outlines a typical experimental workflow for studying this compound metabolism in fish.
Key Experimental Protocols
1. Animal Husbandry and Dosing:
-
Fish Species: Studies have been conducted on Atlantic salmon (Salmo salar), rainbow trout (Oncorhynchus mykiss), and cod (Gadus morhua).[4]
-
Acclimation: Fish are typically acclimated to laboratory conditions in tanks with controlled temperature, salinity, and photoperiod.
-
Dosing: Emamectin benzoate is administered orally, usually mixed into the feed. A common dosing regimen is 50 µg/kg body weight per day for 7 consecutive days.[1][4] For pharmacokinetic studies, intravenous injection may also be used.[4]
2. Sample Collection:
-
Tissues (liver, kidney, muscle, skin), blood, and bile are collected at various time points after the final dose to assess the distribution and depletion of the compound.[1]
-
Feces are also collected to identify excreted metabolites.[1]
3. Residue Analysis:
-
Extraction: Tissues are homogenized and extracted with an organic solvent, such as ethyl acetate.[5]
-
Purification: The extracts are cleaned up using solid-phase extraction (SPE) to remove interfering substances.[5]
-
Derivatization: For fluorescence detection, this compound is often derivatized, for example, with trifluoroacetic anhydride.[5]
-
Analytical Techniques: High-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS/MS) are the most common methods for the quantification of this compound and its metabolites.[1][4]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a study on this compound metabolism in fish.
Caption: Experimental workflow for this compound metabolism studies in fish.
Metabolic Pathway of this compound
The biotransformation of this compound in fish primarily occurs through N-demethylation. The following diagram illustrates this principal metabolic pathway.
Caption: Primary metabolic pathway of this compound in fish.
References
- 1. Tissue distribution, metabolism, and residue depletion study in Atlantic salmon following oral administration of [3H]emamectin benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosafety, histological alterations and residue depletion of feed administered anti-parasitic drug emamectin benzoate in golden mahseer, Tor putitora (Hamilton, 1822) as a model candidate fish for sport fishery and conservation in temperate waters [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. Determination of emamectin residues in the tissues of Atlantic salmon (Salmo salar L.) using HPLC with fluorescence detection [pubmed.ncbi.nlm.nih.gov]
Emamectin B1a: A Comparative Guide to its Efficacy Against Resistant Lepidoptera
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of emamectin (B195283) B1a against resistant strains of Lepidoptera, juxtaposed with alternative insecticides. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate replication and further research.
Comparative Efficacy of Emamectin B1a
Emamectin benzoate (B1203000), a semi-synthetic derivative of abamectin, demonstrates significant potency against a wide array of lepidopteran pests.[1][2] Its efficacy often surpasses that of other insecticides, particularly against resistant strains. The following tables summarize the quantitative data on the lethal concentrations (LC50/LC90) and resistance ratios (RR) of this compound and other insecticides against various Lepidoptera species.
| Insecticide | Test Species | LC50 (μg/mL) | LC90 (μg/mL) | Resistance Ratio (RR) | Reference |
| Emamectin Benzoate | Spodoptera exigua | - | 0.001 - 0.02 | - | [1] |
| Emamectin Benzoate | Heliothis virescens | - | 0.001 - 0.02 | - | [1] |
| Emamectin Benzoate | Plutella xylostella | - | 0.001 - 0.02 | >150-fold | [3] |
| Emamectin Benzoate | Spodoptera littoralis | 2.783 ppm | 29.096 ppm | - | [4] |
| Emamectin Benzoate | Pectinophora gossypiella | 1.656 ppm | 11.193 ppm | - | [4] |
| Emamectin Benzoate | Spodoptera frugiperda (Resistant) | 678.38 | - | ~2340-fold | [5] |
| Emamectin Benzoate | Spodoptera frugiperda (Susceptible) | 0.29 | - | - | [5] |
| Fipronil | Spodoptera exigua | Higher than Emamectin Benzoate | - | - | [1] |
| Chlorfenapyr | Spodoptera exigua | Higher than Emamectin Benzoate | - | - | [1] |
| Tebufenozide | Spodoptera exigua | Higher than Emamectin Benzoate | - | - | [1] |
| Lambda-cyhalothrin | Heliothis virescens | 12.5 to 20-fold less potent than Emamectin Benzoate | - | - | [1] |
| Fenvalerate | Heliothis virescens | 175 to 400-fold less potent than Emamectin Benzoate | - | - | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of insecticides like this compound against Lepidoptera.
Insect Rearing and Strain Maintenance
-
Insect Source: Lepidopteran species are either collected from the field or obtained from established laboratory colonies. Resistant strains are often selected by continuous exposure to a specific insecticide over multiple generations.
-
Rearing Conditions: Larvae are typically reared on an artificial diet in a controlled environment.[6] Standard conditions include a temperature of 25-27°C, a relative humidity of 60-70%, and a photoperiod of 14:10 (L:D).
-
Strain Verification: The susceptibility of the baseline (susceptible) strain and the resistance level of the selected strain are periodically monitored using bioassays.
Insecticide Bioassays
a) Diet Incorporation Bioassay:
This method is used to determine the toxicity of ingested insecticides.
-
Preparation of Insecticide Solutions: Technical grade emamectin benzoate is dissolved in an appropriate solvent (e.g., acetone) to prepare a stock solution. A series of dilutions are then made to obtain the desired test concentrations.
-
Diet Preparation: The insecticide solutions are incorporated into the artificial diet while it is still liquid and thoroughly mixed.[6] A control diet containing only the solvent is also prepared.
-
Bioassay: A specific number of same-instar larvae (e.g., third-instar) are placed in individual containers with a small amount of the treated or control diet.
-
Data Collection: Mortality is recorded after a specific period, typically 48 to 96 hours. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 and LC90 values, which represent the lethal concentrations required to kill 50% and 90% of the test population, respectively.[7]
b) Adult Vial Test (AVT):
This method assesses the toxicity of contact insecticides.[7][8][9]
-
Vial Coating: Glass vials (e.g., 20 ml scintillation vials) are coated on the inner surface with the insecticide solution. The solvent is allowed to evaporate completely, leaving a uniform residue of the insecticide. Control vials are treated with solvent only.
-
Insect Exposure: A set number of adult moths are released into each treated and control vial.
-
Data Collection: Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Similar to the diet incorporation bioassay, probit analysis is used to determine the lethal concentration values.
Visualizing Key Processes
To better understand the experimental procedures and the biological mechanisms involved, the following diagrams have been generated.
Caption: Experimental workflow for diet incorporation bioassay.
Caption: Mode of action of this compound at the synapse.
References
- 1. cotton.org [cotton.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of emamectin benzoate resistance in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops | Springer Nature Experiments [experiments.springernature.com]
- 7. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.lsu.edu [repository.lsu.edu]
Comparative Guide to the Validation of Analytical Methods for Emamectin B1a in Plant Material: QuEChERS-LC/MS-MS vs. HPLC-FLD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the quantification of emamectin (B195283) B1a in plant materials: the modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a more traditional approach using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This comparison is based on experimental data from various studies to aid researchers in selecting the most suitable method for their specific needs.
Method 1: QuEChERS Extraction with LC-MS/MS Analysis
The QuEChERS method has become a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices due to its simplicity, speed, and low solvent consumption.[1] When paired with the high selectivity and sensitivity of LC-MS/MS, it provides a robust method for the determination of emamectin B1a.
Experimental Protocol: QuEChERS-LC/MS/MS
1. Sample Preparation and Extraction:
-
Homogenization: A representative 10-15 g sample of the plant material is homogenized. For dry samples, a specific amount of water is added to ensure proper extraction.[2]
-
Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. Acetonitrile (typically 10-15 mL) is added, and the tube is shaken vigorously for 1 minute.[3]
-
Salting Out: QuEChERS extraction salts are added. A common composition is 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl), or buffered versions like the AOAC (6 g MgSO₄, 1.5 g sodium acetate) or CEN (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) methods.[3][4] The tube is immediately shaken for 1 minute and then centrifuged.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the supernatant (typically 1-8 mL) is transferred to a d-SPE tube.
-
The d-SPE tube contains a sorbent mixture to remove interfering matrix components. A common mixture for general plant matrices is primary secondary amine (PSA) to remove sugars and fatty acids, and anhydrous MgSO₄ to remove residual water. For pigmented samples, graphitized carbon black (GCB) may be included.[4][5]
-
The tube is vortexed for 30 seconds to 1 minute and then centrifuged.
3. LC-MS/MS Analysis:
-
The final extract is filtered and, if necessary, diluted before injection into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6]
Validation Data Summary for QuEChERS-LC/MS/MS
The following table summarizes the validation parameters for the analysis of this compound in various plant materials using the QuEChERS method combined with LC-MS/MS.
| Plant Matrix | Fortification Levels (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Linearity (r²) | Reference |
| Mango | 0.005, 0.02, 0.1 | 72-102 | < 9 | 0.005 | > 0.99 | [6] |
| Cabbage | 0.001, 0.01, 0.1 | 75.9-97.0 | 4.4-19.0 | 0.001 | Not Stated | [7] |
| Apple | 0.001, 0.01, 0.1 | 75.9-97.0 | 4.4-19.0 | 0.001 | Not Stated | [7] |
| Tomato | 0.1, 1.0, 10.0 MRL | Overall 107.12 | 17.96 | Not Stated | > 0.99 | [8] |
| Soybean, Bean, Maize | 0.004 - 0.08 | > 70 | < 20 | 0.004 | > 0.99 | [2] |
Method 2: HPLC with Fluorescence Detection (HPLC-FLD)
Prior to the widespread adoption of LC-MS/MS, HPLC with fluorescence detection was a common method for the analysis of avermectins, including emamectin. This method requires a derivatization step to convert the non-fluorescent emamectin molecule into a fluorescent derivative.
Experimental Protocol: HPLC-FLD
1. Sample Preparation and Extraction:
-
Homogenization: A representative sample of the plant material is homogenized.
-
Extraction: The homogenized sample is typically extracted with a solvent mixture such as ethyl acetate (B1210297) or acetonitrile.[9] This is often followed by a liquid-liquid partitioning step to remove some interferences.
2. Cleanup:
-
The crude extract is cleaned up using solid-phase extraction (SPE) to remove matrix components that could interfere with the analysis. A propylsulfonic acid SPE cartridge is commonly used for this purpose.[9]
3. Derivatization:
-
The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent.
-
A derivatizing agent, typically a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and N-methylimidazole (NMIM), is added to the extract.[9][10] The reaction is allowed to proceed to form a fluorescent derivative of this compound.
4. HPLC-FLD Analysis:
-
The derivatized sample is injected into the HPLC system.
-
Separation is achieved on a C18 reversed-phase column.
-
The fluorescent derivative is detected by a fluorescence detector set at the appropriate excitation and emission wavelengths.
Validation Data Summary for HPLC-FLD
The following table summarizes the validation parameters for the analysis of this compound in various plant materials using HPLC-FLD.
| Plant Matrix | Fortification Levels (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | Linearity (r) | Reference |
| Cabbage & Mushroom | 1.0 - 20.0 | 78.6 - 84.9 | 2.7 - 8.9 | 0.10 | 0.9999 | [9] |
| Vegetables (general) | 10 - 1000 | 96.7 - 118 | 1.38 - 9.36 | 2.1 | Not Stated | [10] |
| Soybean Seed & AGF | 1 & 10 | 70 - 120 | Not Stated | Not Stated | Not Stated | [11] |
| Cauliflower | Not Stated | Not Stated | Not Stated | 2 | > 0.997 | [12] |
Comparative Analysis
| Parameter | QuEChERS-LC/MS/MS | HPLC-FLD |
| Sample Preparation | Simple, fast, low solvent use, integrated extraction and cleanup. | Multi-step, involves liquid-liquid extraction, SPE, and derivatization. More time-consuming and uses more solvent. |
| Selectivity | Very high due to MS/MS detection (MRM mode). | Lower than LC-MS/MS, potential for interference from other fluorescent compounds. |
| Sensitivity (LOQ) | Generally very low, often in the range of 0.001-0.005 mg/kg.[6][7] | Good sensitivity, but LOQs can be slightly higher than LC-MS/MS, typically around 0.002 mg/kg.[10] |
| Recovery | Generally good to excellent, typically in the 70-120% range.[6][11] | Can be more variable due to the multiple steps, but generally acceptable (70-120%).[9][11] |
| Throughput | High, due to the rapid sample preparation. | Lower, limited by the more complex sample preparation and derivatization steps. |
| Cost & Complexity | Higher initial instrument cost, but lower per-sample cost due to speed and reduced solvent use. Relatively straightforward protocol. | Lower initial instrument cost, but can have higher per-sample costs due to labor and solvent/reagent consumption. Requires expertise in derivatization. |
Conclusion
Both the QuEChERS-LC/MS/MS and HPLC-FLD methods are capable of providing reliable quantitative data for this compound in plant materials.
The QuEChERS-LC/MS/MS method stands out for its speed, simplicity, high throughput, and superior selectivity and sensitivity . It is the preferred method for laboratories that require the analysis of a large number of samples and need to achieve very low detection limits. The streamlined workflow significantly reduces the potential for sample loss and contamination.
The HPLC-FLD method, while more labor-intensive and less selective , remains a viable alternative, particularly in laboratories where access to mass spectrometry is limited. The lower initial instrumentation cost can be an advantage. However, the multi-step sample preparation, including a critical derivatization step, requires careful optimization and can be a source of variability.
For researchers and professionals in drug development and food safety, the QuEChERS-LC/MS/MS method offers a more robust, efficient, and sensitive solution for the routine analysis of this compound in a wide variety of plant matrices.
References
- 1. ijesd.org [ijesd.org]
- 2. mdpi.com [mdpi.com]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 6. Residue behaviour and dietary risk assessment of emamectin benzoate in mango under field condition using modified QuEChERS method combined with HPLC-MS/MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of some pesticide residues in conventional-grown and IPM-grown tomato by using QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of emamectin benzoate residue in vegetables by high performance liquid chromatography with fluorescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.caass.org.cn [journals.caass.org.cn]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. rjptonline.org [rjptonline.org]
A Comparative Analysis of Emamectin B1a and Selamectin Efficacy Against Arthropods
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides a detailed comparative analysis of the insecticidal and acaricidal properties of two prominent avermectin (B7782182) derivatives: emamectin (B195283) B1a and selamectin (B66261). This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a side-by-side examination of their efficacy, supported by experimental data and detailed methodologies.
Executive Summary
Emamectin B1a, predominantly used in its benzoate (B1203000) salt form, is a potent insecticide widely employed in agriculture for the control of lepidopteran pests. Selamectin, on the other hand, is a well-established veterinary parasiticide used to treat and prevent infestations of fleas, mites, and other parasites in companion animals. Both compounds are macrocyclic lactones derived from the fermentation of Streptomyces avermitilis and share a common mode of action. They act as activators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, leading to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the arthropod.[1][2] While they share a foundational mechanism, their applications and documented efficacy are largely in distinct spheres of arthropod control. This guide synthesizes available data to facilitate a comparative understanding of their performance.
Mechanism of Action
Both this compound and selamectin exert their effects on the nervous system of arthropods by targeting glutamate-gated chloride channels. This action disrupts nerve signal transmission, leading to paralysis and eventual death of the parasite.[1][2]
Data on Efficacy
Emamectin Benzoate Efficacy Data
Emamectin, typically as emamectin benzoate, has demonstrated high potency against a range of lepidopteran pests in agricultural settings.
| Target Arthropod | Efficacy Metric | Value | Reference |
| Spodoptera littoralis (Cotton Leafworm) 4th instar larvae | LC50 | 0.0061 ppm | [3] |
| Heliothis virescens (Tobacco Budworm) | LC90 | 0.001 - 0.02 µg/ml | [1] |
| Spodoptera exigua (Beet Armyworm) | LC90 | 0.001 - 0.02 µg/ml | [1] |
| Various Lepidoptera | LC90 | 0.002 - 0.89 µg/ml | [1] |
| Tetranychus urticae (Two-spotted Spider Mite) | LC90 | 290 ppb | [4] |
Selamectin Efficacy Data
Selamectin is a widely used topical parasiticide for cats and dogs, with proven efficacy against fleas and mites.
| Target Arthropod | Host | Efficacy Metric | Value | Reference |
| Ctenocephalides felis (Cat Flea) | Dogs and Cats | % Reduction in geometric mean flea counts | >99% from day 14 onwards (dogs); >92% on day 29 and >99% from day 44 (cats) | [5] |
| Ctenocephalides felis | Cats | % Reduction in geometric mean flea counts | 35.3% at day 14; 97-98% at day 29; 99.8-100% from day 44 | [6][7] |
| Ctenocephalides felis and C. canis | Dogs and Cats | % Reduction in geometric mean adult flea comb counts | ≥98.9% on days 7, 14, and 21 | [8] |
| Sarcoptes scabiei (Scabies Mite) | Dogs | % Reduction in geometric mean mite counts | ≥98.1% at day 14; ≥93.5% at day 29/30; 100% at days 44 and 60 | [9] |
| Sarcoptes scabiei | Dogs | % Efficacy based on skin scrapings | >95% by day 30; 100% by day 60 | [10] |
| Myobia musculi, Mycoptes musculinus, Radfordia ensifera (Mites) | Mice | % Efficacy | 100% by day 7 | [11] |
| Rhipicephalus sanguineus (Brown Dog Tick) engorged females | N/A (in vitro) | LC50 | 451.221 ppm | [12] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the efficacy data. Below are summaries of the key experimental protocols.
Emamectin Benzoate Bioassay Protocol (Lepidoptera)
The efficacy of emamectin benzoate against lepidopteran larvae is often determined through diet-incorporation or leaf-dip bioassays.
A detailed example is the study on Spodoptera littoralis, where castor bean leaves were treated with different concentrations of emamectin benzoate formulations.[3] Fourth instar larvae were allowed to feed on these leaves, and mortality was assessed to calculate the LC50 value.[3]
Selamectin Topical Application Protocol (Fleas and Mites on Hosts)
The efficacy of selamectin is typically evaluated in controlled studies using the intended host animals.
For instance, in the evaluation of selamectin against Ctenocephalides felis, cats were infested with 100 unfed adult fleas.[7] They were then treated topically with selamectin at a dose of 6 mg/kg.[7] The efficacy was determined by performing comb counts to determine the number of live fleas at various intervals after treatment and comparing these numbers to an untreated control group.[7][13] Similarly, for Sarcoptes scabiei on dogs, efficacy was assessed by counting viable mites from skin scrapings at set time points after topical administration of selamectin.[9][10]
Selamectin In Vitro Bioassay Protocol (Ticks)
For some arthropods like ticks, in vitro methods such as the adult immersion test are used.
In the study determining the LC50 of selamectin against Rhipicephalus sanguineus, engorged female ticks were individually immersed in different concentrations of the compound.[12] Following exposure, the ticks were monitored, and the percentage of dead females was used to determine the median lethal concentration (LC50) through probit analysis.[12]
Conclusion
This compound and selamectin are both highly effective avermectins that share a common mode of action against arthropods. The available data underscores their distinct and specialized applications: emamectin benzoate as a potent insecticide against agricultural lepidopteran pests, and selamectin as a broad-spectrum parasiticide for companion animals. The lack of direct comparative studies makes it difficult to definitively state which compound is more potent against a given arthropod. The provided data, however, clearly demonstrates their high efficacy in their respective fields of use. Future research directly comparing the two compounds on a range of arthropod species of both agricultural and veterinary importance would be invaluable for a more comprehensive understanding of their relative potencies and potential for new applications.
References
- 1. cotton.org [cotton.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cotton.org [cotton.org]
- 5. Efficacy of selamectin in the treatment and prevention of flea (Ctenocephalides felis felis) infestations on dogs and cats housed in simulated home environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of efficacy of selamectin and fipronil against Ctenocephalides felis in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of selamectin against adult flea infestations (Ctenocephalides felis felis and Ctenocephalides canis) on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy of selamectin in the treatment of naturally acquired infestations of sarcoptes scabiei on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of selamectin against Sarcoptes scabiei on dogs and Otodectes cynotis on dogs and cats presented as veterinary patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of selamectin against mites (Myobia musculi, Mycoptes musculinus and Radfordia ensifera) and nematodes (Aspiculuris tetraptera and Syphacia obvelata) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of efficacy of selamectin, fipronil, and imidacloprid against Ctenocephalides felis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Emamectin B1a: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of emamectin (B195283) B1a is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of emamectin B1a waste.
I. Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
A lab coat or other protective clothing
-
In cases of potential aerosolization, a respirator may be necessary.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert colleagues and restrict access to the spill zone.
-
Contain the Spill: For liquid spills, use absorbent materials such as vermiculite (B1170534) or sand to contain the substance. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a thorough water rinse.
-
Collect and Dispose: All contaminated materials, including absorbents and cleaning supplies, must be collected and disposed of as hazardous waste according to the procedures outlined below.
III. Disposal Procedures for this compound Waste
The primary methods for the disposal of this compound waste are through a licensed chemical waste disposal service. It is imperative to comply with all local, state, and federal regulations governing hazardous waste disposal.[1]
| Disposal Method | Key Considerations |
| Licensed Waste Disposal | Engage a certified hazardous waste disposal company to handle the collection, transportation, and disposal of this compound waste. This is the most recommended and compliant method. |
| Incineration | Controlled incineration in a licensed facility is a common method for the destruction of chemical waste like this compound.[1] The material may be dissolved in a combustible solvent to facilitate this process.[1] |
| Landfill | In some jurisdictions, disposal in a designated hazardous waste landfill may be permissible.[2] This should only be done in accordance with strict regulatory guidelines and at an authorized site. |
Important Note: Never dispose of this compound down the drain or in regular trash.[3] This can lead to significant environmental contamination, as emamectin is very toxic to aquatic life.[4][5]
IV. Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware and PPE: All items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated, clearly labeled hazardous waste container.
-
Empty Containers: Empty containers of this compound must also be treated as hazardous waste. Puncture containers to prevent reuse.[6] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of through your institution's hazardous waste program.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
